molecular formula C3H9NO B1621698 2-Aminopropan-2-ol CAS No. 14008-30-1

2-Aminopropan-2-ol

Cat. No.: B1621698
CAS No.: 14008-30-1
M. Wt: 75.11 g/mol
InChI Key: QZXIXSZVEYUCGM-UHFFFAOYSA-N
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Description

2-Aminopropan-2-ol is a useful research compound. Its molecular formula is C3H9NO and its molecular weight is 75.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14008-30-1

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

IUPAC Name

2-aminopropan-2-ol

InChI

InChI=1S/C3H9NO/c1-3(2,4)5/h5H,4H2,1-2H3

InChI Key

QZXIXSZVEYUCGM-UHFFFAOYSA-N

SMILES

CC(C)(N)O

Canonical SMILES

CC(C)(N)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Aminopropan-2-ol from Propylene Oxide and Ammonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-aminopropan-2-ol and its isomers from the reaction of propylene (B89431) oxide and ammonia (B1221849). This reaction is a fundamental process in industrial organic chemistry, yielding valuable intermediates for pharmaceuticals and other specialty chemicals. This document outlines the primary synthesis routes, reaction mechanisms, and detailed experimental protocols, supported by quantitative data and process visualizations.

Introduction

The reaction of propylene oxide with ammonia is a key method for the production of aminopropanols. The primary products of this reaction are 1-amino-2-propanol and 2-amino-1-propanol, which are formed through the nucleophilic ring-opening of the epoxide. The regioselectivity of the reaction, which determines the ratio of the two isomers, is influenced by the reaction conditions and the presence of catalysts. Generally, the reaction follows an SN2 mechanism, where the ammonia nucleophile preferentially attacks the less sterically hindered carbon of the propylene oxide ring, leading to 1-amino-2-propanol as the major product.[1][2]

Synthesis Methodologies

Two primary approaches for the synthesis of aminopropanols from propylene oxide and ammonia have been reported: a direct single-step synthesis and a two-step process involving an intermediate.

Direct Catalytic Synthesis

A direct method involves the reaction of propylene oxide and liquid ammonia in the presence of a catalyst in a fixed-bed reactor. This approach is advantageous due to its process simplicity and high atom economy.

Experimental Protocol:

  • Reactor Setup: A fixed-bed reactor is charged with a rare earth modified catalyst.

  • Reactant Feed: Propylene oxide and liquid ammonia are continuously fed into the reactor. The mass ratio of propylene oxide to liquid ammonia is maintained between 1:5 and 1:20.

  • Reaction Conditions: The reaction is carried out at a temperature of 100-200°C with a reaction time of 10-60 seconds.[3]

  • Product Collection and Purification: The product stream, containing primarily 2-aminopropanol, along with smaller amounts of 1-aminopropanol and polysubstituted products, is collected.[3] The desired product is then separated and purified, typically by distillation.

Quantitative Data:

ParameterValueReference
Propylene Oxide:Ammonia (mass ratio)1:5 - 1:20[3]
Temperature100 - 200 °C[3]
Reaction Time10 - 60 s[3]
CatalystRare earth modified[3]
Main Product2-Aminopropanol[3]
Two-Step Synthesis via Aziridine Intermediate

An alternative route involves the formation of an (S)-2-methylaziridine intermediate, which is subsequently hydrolyzed to yield the desired aminopropanol. This method is particularly useful for synthesizing specific stereoisomers, such as (S)-(+)-2-aminopropanol.

Experimental Protocol:

Step 1: Synthesis of (S)-2-Methylaziridine

  • Reactor Charging: A reaction vessel is charged with a catalyst, such as p-toluenesulfonic acid, (S)-propylene oxide, and liquefied ammonia.[4] The weight ratio of liquefied ammonia to (S)-propylene oxide is between 2:1 and 6:1, and the catalyst to (S)-propylene oxide ratio is 0.01:1 to 0.1:1.[4]

  • Reaction Conditions: The mixture is heated to 40-120°C under a pressure of 1-10 MPa for 20-50 hours.[4]

  • Work-up: After the reaction, excess ammonia is removed by washing with salt water to obtain (S)-2-methylaziridine.[4]

Step 2: Hydrolysis of (S)-2-Methylaziridine

  • Hydrolysis Setup: The obtained (S)-2-methylaziridine is mixed with water and a phase-transfer catalyst.[4] The weight ratio of water to (S)-2-methylaziridine is 1:1 to 5:1, and the phase-transfer catalyst to (S)-2-methylaziridine ratio is 0.03:1 to 0.05:1.[4]

  • Reaction Conditions: The hydrolysis reaction is carried out for 24-50 hours.[4]

  • Product Isolation: The final product, (S)-(+)-2-aminopropanol, is separated and purified through extraction, drying, concentration, and high vacuum distillation.[4]

Quantitative Data:

ParameterValueReference
Step 1: Aziridine Formation
Ammonia:Propylene Oxide (weight ratio)2:1 - 6:1[4]
Catalyst:Propylene Oxide (weight ratio)0.01:1 - 0.1:1[4]
Temperature40 - 120 °C[4]
Pressure1 - 10 MPa[4]
Reaction Time20 - 50 hours[4]
Step 2: Hydrolysis
Water:Aziridine (weight ratio)1:1 - 5:1[4]
Catalyst:Aziridine (weight ratio)0.03:1 - 0.05:1[4]
Reaction Time24 - 50 hours[4]

Process Visualizations

Reaction Pathway

The following diagram illustrates the general reaction mechanism for the synthesis of aminopropanols from propylene oxide and ammonia.

ReactionPathway PO Propylene Oxide TS Transition State (SN2 Attack) PO->TS NH3 Ammonia NH3->TS P1 1-Amino-2-propanol (Major Product) TS->P1 Attack at less substituted carbon P2 2-Amino-1-propanol (Minor Product) TS->P2 Attack at more substituted carbon DirectSynthesisWorkflow Start Start Prepare Prepare Fixed-Bed Reactor with Catalyst Start->Prepare Feed Feed Propylene Oxide and Liquid Ammonia Prepare->Feed React Reaction at 100-200°C Feed->React Collect Collect Product Stream React->Collect Purify Purify by Distillation Collect->Purify End End Product: 2-Aminopropanol Purify->End TwoStepSynthesisWorkflow cluster_step1 Step 1: Aziridine Formation cluster_step2 Step 2: Hydrolysis Start1 Start Charge1 Charge Reactor with (S)-Propylene Oxide, Ammonia, Catalyst Start1->Charge1 React1 React at 40-120°C, 1-10 MPa Charge1->React1 Workup1 Work-up: Remove Excess Ammonia React1->Workup1 Intermediate Intermediate: (S)-2-Methylaziridine Workup1->Intermediate Charge2 Mix Aziridine with Water and Phase-Transfer Catalyst Intermediate->Charge2 React2 Hydrolysis Reaction Charge2->React2 Isolate2 Isolate and Purify Product React2->Isolate2 End2 End Product: (S)-(+)-2-Aminopropanol Isolate2->End2

References

2-Aminopropan-2-ol: A Technical Overview of a Lesser-Known Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Aminopropan-2-ol (CAS Number: 14008-30-1). It is important to distinguish this compound from its more common isomer, 1-Amino-2-propanol. While extensive experimental data is available for the latter, this compound is a less-characterized molecule, with much of the available data being theoretical or predicted. This guide collates the available information and highlights the areas where further experimental validation is required.

Chemical and Physical Properties

Quantitative data for this compound is sparse and largely based on computational predictions. The following tables summarize the available information, drawing a clear distinction between predicted and experimental values where available. For comparison, the experimentally determined properties of the related, but distinct, compound 1-Amino-2-propanol are also provided.

Table 1: General and Physical Properties of this compound

PropertyValue (Predicted)Reference
Molecular Formula C₃H₉NO[1]
Molecular Weight 75.11 g/mol [1]
Boiling Point 115.9 ± 23.0 °C
Density 0.947 ± 0.06 g/cm³
pKa Data not available
Solubility Data not available

Table 2: Comparative Physical Properties of Propanolamine Isomers

PropertyThis compound (Predicted)1-Amino-2-propanol (Experimental)
CAS Number 14008-30-1[1]78-96-6[2][3]
Boiling Point 115.9 ± 23.0 °C160 °C[2][3]
Melting Point Data not available-2 °C[2][3]
Density 0.947 ± 0.06 g/cm³0.973 g/mL at 25 °C[2][3]

Spectroscopic Data

Synthesis and Reactivity

Detailed and validated experimental protocols for the synthesis of pure this compound are not well-documented in the scientific literature. General methods for the synthesis of aminopropanols often yield mixtures of isomers, and purification of this compound may present a significant challenge.

The chemical reactivity of this compound is predicted to be characteristic of a primary amine and a tertiary alcohol. The presence of the amino group confers basic properties, while the tertiary alcohol functionality would influence its oxidation and substitution reactions.

Safety and Handling

Specific toxicological and safety data for this compound is not available. For handling, it is prudent to follow the safety precautions for related amino alcohols, such as 1-Amino-2-propanol, which is classified as corrosive and can cause skin burns and eye damage.[4][5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this class of compounds. Work should be conducted in a well-ventilated area.

Logical Relationship of Propanolamine Isomers

The following diagram illustrates the structural relationship between this compound and its more common isomer, 1-Amino-2-propanol.

G Propanolamine Propanolamine (C3H9NO) Isomer1 1-Amino-2-propanol (Primary Amine, Secondary Alcohol) Propanolamine->Isomer1 Isomer Isomer2 This compound (Primary Amine, Tertiary Alcohol) Propanolamine->Isomer2 Isomer

Caption: Constitutional isomers of aminopropanol.

Conclusion and Future Directions

This technical guide consolidates the currently available information on this compound. It is evident that there is a significant lack of experimental data for this compound. Future research should focus on:

  • Development of a reliable and selective synthesis protocol.

  • Thorough experimental characterization of its physical and chemical properties.

  • Acquisition and analysis of its spectroscopic data (NMR, IR, MS).

  • Evaluation of its toxicological profile and handling requirements.

Such studies are essential for a complete understanding of this molecule and to enable its potential applications in research and development.

References

An In-depth Technical Guide to 2-Aminopropan-2-ol (CAS: 14008-30-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding 2-Aminopropan-2-ol (CAS: 14008-30-1) is notably limited in publicly available scientific literature. Much of the available data pertains to its isomers, particularly 1-aminopropan-2-ol (B43004) (CAS: 78-96-6) and 2-aminopropan-1-ol, or the structurally related compound 2-amino-2-methyl-1-propanol (B13486) (CAS: 124-68-5). This guide compiles the available information specific to this compound and highlights the existing data gaps.

Core Compound Properties

This compound is a chemical compound with the molecular formula C₃H₉NO.[1][2][3] It is an amino alcohol, featuring a primary amine group and a hydroxyl group attached to a propane (B168953) backbone.

Physicochemical Data

Quantitative data for this compound is sparse and presents some inconsistencies across different sources. The following table summarizes the available information.

PropertyValueSource(s)
Molecular Formula C₃H₉NO[1][2][3]
Molar Mass 75.11 g/mol [1][2][4]
Density (Predicted) 0.947 ± 0.06 g/cm³[2][5]
Boiling Point (Predicted) 115.9 ± 23.0 °C[2][5]
pKa (Predicted) 14.16 ± 0.29[1]
LogP (Predicted) 0.37380[2]
Topological Polar Surface Area 46.2 Ų / 46.25 Ų[1][2]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]

Synthesis and Chemical Reactions

General Synthesis Approach for Aminopropanols

A common industrial method for producing aminopropanols involves the reaction of propylene (B89431) oxide with ammonia (B1221849).[6] This reaction, however, typically results in the formation of 1-amino-2-propanol as the major product, with this compound being a minor product.[6] The reaction proceeds via the ring-opening of the epoxide by ammonia.

A Chinese patent (CN110981738A) describes a method for synthesizing "2-aminopropanol" with higher selectivity by reacting propylene oxide and liquid ammonia in a fixed-bed reactor with a rare earth modified catalyst.[6] The process involves introducing the reactants at a mass ratio of 1:5-20 (propylene oxide to liquid ammonia) and reacting at 100-200 °C for 10-60 seconds.[6] While this patent aims for higher selectivity towards "2-aminopropanol," it does not explicitly confirm the selective synthesis of the 2-amino-2-propanol isomer or provide its CAS number.

Experimental Protocol (General, based on CN110981738A for "2-aminopropanol")

  • Materials: Propylene oxide, liquid ammonia, rare earth modified catalyst.

  • Apparatus: Fixed-bed reactor.

  • Procedure:

    • Introduce propylene oxide and liquid ammonia into the fixed-bed reactor at a mass ratio of 1:5 to 1:20.

    • Maintain the reaction temperature between 100 °C and 200 °C.

    • The reaction time is maintained for 10 to 60 seconds under the action of the rare earth modified catalyst.

    • The product, a mixture containing 2-aminopropanol, is obtained. Further purification would be required to isolate the specific isomer.

Chemical Reactivity

Due to the presence of both an amino and a hydroxyl group, this compound is expected to exhibit reactivity characteristic of both functional groups. These would include:

  • Reactions of the Amino Group: Acylation, alkylation, and salt formation.

  • Reactions of the Hydroxyl Group: Esterification, etherification, and oxidation.

Specific reaction schemes and experimental details for this compound are not documented in the reviewed literature.

Applications and Biological Activity

There is a significant lack of information regarding the specific applications and biological activity of this compound in drug development or other research areas. The applications commonly cited for "aminopropanol" or "isopropanolamine" predominantly refer to the 1-amino-2-propanol isomer, which is used as a buffer, a solubilizer for fats and oils, and as an intermediate in the synthesis of various pharmaceuticals.[7][8]

No data was found on the mechanism of action, signaling pathway involvement, or specific pharmacological or toxicological studies for this compound (CAS: 14008-30-1).

Visualizations

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of aminopropanols based on the reaction of propylene oxide with ammonia, as described in the patent literature.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_products Product Mixture cluster_purification Purification (Hypothetical) cluster_final_product Isolated Product PropyleneOxide Propylene Oxide Reactor Fixed-Bed Reactor (100-200 °C, 10-60s) Catalyst: Rare Earth Modified PropyleneOxide->Reactor Ammonia Liquid Ammonia Ammonia->Reactor ProductMixture Mixture of Aminopropanol (B1366323) Isomers Reactor->ProductMixture Ring-opening reaction Purification Separation/Purification (e.g., Distillation, Chromatography) ProductMixture->Purification FinalProduct This compound Purification->FinalProduct Isolation of specific isomer

Caption: Generalized workflow for aminopropanol synthesis.

Conclusion

This compound (CAS: 14008-30-1) is a chemical entity for which there is a significant dearth of publicly available scientific data. While its basic physicochemical properties can be estimated, detailed experimental protocols for its synthesis, specific chemical reactions, and any biological activity or applications in drug development remain largely undocumented. Researchers and scientists interested in this specific isomer should be aware of the potential for confusion with its more common isomers and the need for primary research to elucidate its properties and potential uses. The synthesis of a pure sample of this compound would likely require careful separation from a mixture of isomers produced through non-selective synthesis methods.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Aminopropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 2-Aminopropan-2-ol (also known as 2-amino-2-methyl-1-propanol). This document consolidates key experimental data, outlines detailed synthesis protocols, and presents visual representations of its chemical structure and synthetic pathways. The information herein is intended to serve as a critical resource for researchers and professionals engaged in chemical synthesis, drug development, and materials science.

Molecular Structure and Properties

This compound, with the CAS number 124-68-5, is a primary alkanolamine featuring a tertiary carbon atom bonded to an amino group, two methyl groups, and a hydroxymethyl group.[1] This sterically hindered arrangement significantly influences its chemical reactivity and physical properties.

The molecular formula is C₄H₁₁NO, and its molecular weight is 89.14 g/mol .[2] The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows it to participate in a wide range of chemical reactions, including acylation, alkylation, salt formation, esterification, and etherification.[1]

Visualization of Molecular Structure

Below is a diagram illustrating the two-dimensional chemical structure of this compound.

Synthesis_of_this compound General Synthesis Workflow for this compound cluster_0 Route 1: From 2-Nitropropane cluster_1 Route 2: From 2-Aminoisobutyric Acid 2-Nitropropane 2-Nitropropane 2-Nitro-2-methyl-1-propanol 2-Nitro-2-methyl-1-propanol 2-Nitropropane->2-Nitro-2-methyl-1-propanol + Formaldehyde This compound This compound 2-Nitro-2-methyl-1-propanol->this compound Reduction (e.g., H₂/Catalyst) 2-Aminoisobutyric Acid 2-Aminoisobutyric Acid 2-Aminoisobutyric Acid Ester 2-Aminoisobutyric Acid Ester 2-Aminoisobutyric Acid->2-Aminoisobutyric Acid Ester Esterification 2-Aminoisobutyric Acid Ester->this compound Hydrogenation

References

A Technical Guide to the Thermodynamic Properties of 2-Aminopropan-2-ol: Experimental and Computational Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the core thermodynamic properties of 2-aminopropan-2-ol. Due to a scarcity of published experimental data for this specific molecule, this document focuses on the established experimental and computational protocols that can be employed to ascertain its enthalpy, entropy, Gibbs free energy, and heat capacity. This paper serves as a practical manual for researchers and professionals in drug development and chemical sciences, offering detailed procedural outlines and theoretical background for the characterization of novel or under-researched small organic molecules.

Introduction to this compound

This compound, a simple amino alcohol, possesses structural features—a primary amine and a tertiary alcohol—that make its thermodynamic properties of interest in various chemical and pharmaceutical contexts. Understanding these properties is crucial for predicting its reactivity, stability, and behavior in solution, which are fundamental aspects of drug design and process chemistry. This guide outlines the necessary steps to fill the existing data gap for this compound.

Physicochemical Properties of this compound

While comprehensive thermodynamic data is sparse, some basic physicochemical properties have been reported. These serve as a foundation for further experimental and computational work.

PropertyValueReference
Molecular Formula C₃H₉NO[1]
Molecular Weight 75.11 g/mol [1]
Boiling Point 160 °C (lit.)[2]
Melting Point -2 °C (lit.)[2]
Density 0.973 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.4478 (lit.)[2]
Vapor Pressure <1 mm Hg (20 °C)[2]

Experimental Determination of Thermodynamic Properties

A variety of well-established experimental techniques can be utilized to measure the thermodynamic properties of this compound. The primary methods are outlined below.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation can be determined using combustion calorimetry.[3][4] This involves the complete combustion of the substance in a bomb calorimeter and measuring the heat released.[3]

Experimental Protocol: Constant Volume Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of pure this compound is placed in a crucible within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 30 atm).

  • Immersion: The bomb is submerged in a known mass of water in an insulated container (the calorimeter).

  • Temperature Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited electrically.

  • Temperature Monitoring: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the temperature rise.

  • Calculation of ΔHf°: The standard enthalpy of formation is calculated from the experimental heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh Sample place Place in Crucible weigh->place pressurize Pressurize with O2 immerse Immerse in Water Bath pressurize->immerse equilibrate Equilibrate Temperature immerse->equilibrate ignite Ignite Sample equilibrate->ignite monitor Monitor Temperature Rise ignite->monitor calibrate Calibrate with Standard calc_comb Calculate Heat of Combustion calibrate->calc_comb calc_hf Calculate Enthalpy of Formation calc_comb->calc_hf

Fig. 1: Workflow for determining enthalpy of formation via combustion calorimetry.
Heat Capacity (Cp) and Entropy (S°)

The heat capacity of this compound can be measured as a function of temperature using differential scanning calorimetry (DSC) or adiabatic calorimetry.[5] The standard entropy can then be determined by integrating the heat capacity data from near absolute zero to the standard temperature (298.15 K).[6][7]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The cell is subjected to a precise temperature program, typically a linear heating rate (e.g., 10 °C/min), under an inert atmosphere.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Entropy Calculation: The standard molar entropy is calculated by integrating the molar heat capacity divided by the temperature (Cp/T) from a low temperature (approaching 0 K) to 298.15 K. This often involves combining data from different calorimetric techniques to cover the full temperature range.

G cluster_dsc Differential Scanning Calorimetry cluster_analysis Data Analysis sample_prep Encapsulate Sample and Reference temp_program Apply Linear Temperature Ramp sample_prep->temp_program measure_heat_flow Measure Differential Heat Flow temp_program->measure_heat_flow calc_cp Calculate Heat Capacity (Cp) measure_heat_flow->calc_cp integrate Integrate Cp/T vs. T calc_cp->integrate calc_s Determine Standard Entropy (S°) integrate->calc_s

Fig. 2: Workflow for determining heat capacity and entropy using DSC.
Gibbs Free Energy of Formation (ΔGf°)

The standard Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard entropy using the following equation, provided the standard entropies of the constituent elements are known:

ΔGf° = ΔHf° - TΔSf°

Where T is the standard temperature (298.15 K) and ΔSf° is the standard entropy of formation, calculated from the absolute entropy of the compound and its constituent elements.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules like this compound.[8] Quantum mechanical methods, such as Density Functional Theory (DFT), are commonly employed for this purpose.[9]

Computational Workflow

  • Molecular Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry. This is essential to confirm that the structure is a true minimum on the potential energy surface and to calculate the vibrational contributions to the thermodynamic properties.

  • Thermochemical Analysis: The electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy, entropy, and Gibbs free energy are calculated from the output of the frequency calculation.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which involve combining the computed energies with experimentally known enthalpies of formation for reference species to reduce systematic errors.

G start Define Molecular Structure opt Geometry Optimization start->opt freq Vibrational Frequency Calculation opt->freq thermo Thermochemical Analysis freq->thermo hf_calc Enthalpy of Formation Calculation thermo->hf_calc end Predicted Thermodynamic Properties hf_calc->end

Fig. 3: Logical workflow for computational prediction of thermodynamic properties.

Conclusion

References

Chiral Synthesis of (S)-2-amino-1-propanol (L-alaninol): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-amino-1-propanol , commonly known as L-alaninol , is a vital chiral building block in the pharmaceutical industry. Its dual functional groups, a primary amine and a primary alcohol, coupled with a defined stereocenter, make it an essential precursor for the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral and anticancer agents.[1][2] The stereochemical integrity of L-alaninol is crucial as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities.[3] This technical guide provides an in-depth overview of the primary synthetic routes to high-purity L-alaninol, offering detailed experimental protocols, comparative data, and process visualizations to aid researchers and drug development professionals in their work.

Core Synthetic Methodologies

The synthesis of L-alaninol predominantly involves the reduction of the carboxylic acid or ester functionality of L-alanine while preserving the chirality at the α-carbon. The most prevalent methods include reduction with metal hydrides like sodium borohydride (B1222165) and lithium aluminum hydride, and catalytic hydrogenation. An alternative industrial approach involves the acidic cleavage of a protected amine precursor.

Reduction of L-Alanine Esters with Sodium Borohydride (NaBH₄)

This method is a widely used and scalable approach for producing L-alaninol. It involves the esterification of L-alanine, followed by reduction of the ester with sodium borohydride. A key advantage of this method is the operational simplicity and the use of a milder reducing agent compared to lithium aluminum hydride.

Experimental Protocol:

  • Esterification of L-Alanine: L-alanine is first converted to its corresponding ester (e.g., ethyl or methyl ester) through standard procedures, typically by reacting it with the respective alcohol in the presence of an acid catalyst like thionyl chloride or hydrogen chloride.

  • Reduction Reaction:

    • In a reaction vessel, dissolve 3.0 moles of sodium borohydride in 560 mL of cold water.

    • In a separate flask, prepare a solution of 1.0 mole of L-alanine ethyl ester hydrochloride in 560 mL of ethanol.

    • Slowly add the L-alanine ester solution dropwise to the sodium borohydride solution over 5 hours, while maintaining the reaction temperature at approximately 20°C.[4]

    • After the addition is complete, allow the mixture to age at a temperature between 20°C and 28°C to ensure the reaction goes to completion.[4]

  • Work-up and Purification:

    • Decompose the excess sodium borohydride by the careful addition of acetone.

    • Add 1000 mL of ethyl acetate (B1210297) to the reaction mixture to precipitate the inorganic salts.

    • Filter the mixture to remove the precipitated solids.[4]

    • Separate the filtrate layers and extract the lower aqueous layer with 600 mL of ethyl acetate.[4]

    • Combine the organic layers and remove the solvent by distillation under reduced pressure.

    • The crude L-alaninol is then purified by vacuum distillation.[4]

Logical Workflow for NaBH₄ Reduction:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification L-Alanine_Ester_HCl L-Alanine Ester Hydrochloride Addition Dropwise addition of ester solution to NaBH₄ solution at 20°C L-Alanine_Ester_HCl->Addition NaBH4_Solution Aqueous NaBH₄ Solution NaBH4_Solution->Addition Aging Aging at 20-28°C Addition->Aging Quenching Quench excess NaBH₄ with acetone Aging->Quenching Precipitation Precipitate inorganic salts with ethyl acetate Quenching->Precipitation Filtration Filtration Precipitation->Filtration Extraction Aqueous layer extraction with ethyl acetate Filtration->Extraction Distillation Vacuum Distillation Extraction->Distillation Final_Product (S)-2-amino-1-propanol Distillation->Final_Product

Caption: Workflow for the synthesis of L-alaninol via NaBH₄ reduction.

Reduction of L-Alanine with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of directly reducing the carboxylic acid of L-alanine to the corresponding alcohol. This method avoids the need for a separate esterification step. However, LiAlH₄ is highly reactive and requires careful handling in an anhydrous environment.

Experimental Protocol:

  • Reaction Setup:

    • Suspend 17 g (0.43 mol) of lithium aluminum hydride in 600 mL of dry tetrahydrofuran (B95107) (THF) under an argon atmosphere in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension to 0°C using an ice/water bath.[1]

  • Addition of L-Alanine:

    • Add 20 g (0.22 mol) of solid L-alanine in small portions to the cooled LiAlH₄ suspension.[1]

  • Reaction:

    • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux overnight.[1]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice/water bath.

    • Very slowly and carefully add a saturated aqueous solution of potassium carbonate (~100 mL) to quench the excess LiAlH₄.[1]

    • Filter the resulting mixture to remove the aluminum salts.

    • Remove the solvents from the filtrate under reduced pressure.

    • Distill the residue under high vacuum to obtain pure L-alaninol.[1]

Reaction Pathway for LiAlH₄ Reduction:

G L-Alanine L-Alanine Reaction Addition at 0°C, then reflux L-Alanine->Reaction LiAlH4 LiAlH₄ in dry THF LiAlH4->Reaction Quench Quench with sat. K₂CO₃ (aq) Reaction->Quench Purification Filtration & Vacuum Distillation Quench->Purification L-Alaninol (S)-2-amino-1-propanol Purification->L-Alaninol

Caption: Synthesis of L-alaninol via direct reduction of L-alanine with LiAlH₄.

Catalytic Hydrogenation of L-Alanine

Catalytic hydrogenation offers a greener and often more cost-effective alternative to metal hydride reductions, particularly on an industrial scale. This method typically employs a noble metal catalyst, such as ruthenium or rhodium, and requires high pressure.[5][6] The reaction proceeds with the retention of configuration at the stereocenter.[7]

Experimental Protocol:

  • Catalyst Preparation:

    • A supported catalyst such as 5 wt% Ruthenium on Carbon (Ru/C) or a rhodium-molybdenum oxide on silica (B1680970) (Rh-MoOx/SiO₂) is typically used.[7][8] The catalyst is often pre-reduced in a hydrogen flow at high temperature (e.g., 773 K for 3 hours) and then passivated before use.[7]

  • Reaction Setup:

    • In a high-pressure stainless steel autoclave with a glass insert, charge the catalyst (e.g., 50 mg of Rh-MoOx/SiO₂), an acidic additive such as phosphoric acid (40 mmol) or sulfuric acid (22 mmol), 19.3 g of water, and 0.4 g of L-alanine.[7] The presence of acid is crucial as hydrogenation is more favorable for the undissociated carboxylic acid form.[6][9]

  • Hydrogenation:

    • Seal the autoclave and pressurize with hydrogen to 8 MPa.

    • Heat the mixture to 353 K (80°C) and stir for 4 hours.[7]

  • Work-up and Purification:

    • After the reaction, cool the autoclave and carefully release the pressure.

    • Filter the reaction mixture to remove the catalyst.

    • The aqueous solution containing L-alaninol can then be purified, for example, by ion-exchange chromatography or distillation after neutralization and solvent removal.

Process Flow for Catalytic Hydrogenation:

G L-Alanine_Solution Aqueous L-Alanine + Phosphoric Acid Autoclave High-Pressure Autoclave L-Alanine_Solution->Autoclave Catalyst Rh-MoOx/SiO₂ Catalyst Catalyst->Autoclave Hydrogenation Hydrogenation (8 MPa H₂, 353 K, 4h) Autoclave->Hydrogenation Catalyst_Removal Catalyst Filtration Hydrogenation->Catalyst_Removal Purification Product Purification Catalyst_Removal->Purification L-Alaninol (S)-2-amino-1-propanol Purification->L-Alaninol

Caption: Catalytic hydrogenation of L-alanine to L-alaninol.

Synthesis from (S)-1-Methoxy-2-propylamine

An alternative industrial route involves the acid-catalyzed cleavage of the ether bond in (S)-1-methoxy-2-propylamine. This method can yield L-alaninol with a high enantiomeric excess that corresponds to the starting material.[10]

Experimental Protocol:

  • Reaction Setup:

    • Slowly add 53.5 g (0.6 mol, ee >99%) of (S)-1-methoxy-2-propylamine to 148 g (1.5 mol) of 37% strength by weight aqueous hydrochloric acid. Ensure the temperature is maintained below 30°C during the addition.[10][11]

  • Reaction Conditions (Multiple Options):

    • Option A (Autoclave): Stir the reaction mixture for 4 hours at 135°C in an autoclave under an inert nitrogen atmosphere, with an autogenous pressure of 19-30 bar.[10][11]

    • Option B (Reflux): Boil the reaction mixture under reflux (approximately 100°C) for 48 hours.[10][11]

  • Work-up and Purification:

    • After the reaction, cool the mixture to room temperature. If an autoclave was used, carefully decompress it.

    • Distill off the water to obtain a viscous oil of (S)-2-aminopropan-1-ol hydrochloride.[10]

    • The free amine (L-alaninol) can be liberated from its hydrochloride salt by treatment with a base, followed by extraction and distillation.

Synthetic Pathway from (S)-1-Methoxy-2-propylamine:

G Start_Material (S)-1-Methoxy-2-propylamine Reaction Heating (Autoclave or Reflux) Start_Material->Reaction Acid Conc. HCl (aq) Acid->Reaction Intermediate (S)-2-aminopropan-1-ol Hydrochloride Reaction->Intermediate Liberation Base Treatment Intermediate->Liberation Purification Extraction & Distillation Liberation->Purification L-Alaninol (S)-2-amino-1-propanol Purification->L-Alaninol

Caption: Synthesis of L-alaninol from (S)-1-methoxy-2-propylamine.

Comparative Data of Synthetic Methods

The choice of synthetic route depends on various factors including scale, cost, safety, and desired purity. The following table summarizes the key quantitative parameters for the described methods.

ParameterSodium Borohydride (NaBH₄) ReductionLithium Aluminum Hydride (LiAlH₄) ReductionCatalytic HydrogenationSynthesis from (S)-1-Methoxy-2-propylamine
Starting Material L-Alanine Ester (e.g., ethyl ester)L-AlanineL-Alanine(S)-1-Methoxy-2-propylamine
Key Reagents Sodium borohydride, ethanol/waterLithium aluminum hydride, dry THFH₂, Ru- or Rh-based catalyst, H₃PO₄/H₂SO₄Concentrated HCl
Typical Yield 50.0% - 68.0%[5]~70-77%[5]Up to 99%[5]>50%[10]
Reported Purity High, often >99% after purificationHigh, often >99% after purificationHigh, with enantiomeric excess (ee) >99%[5]High, ee >99% (corresponds to starting material)[10]
Reaction Time 5 - 18 hours[5]Overnight (approx. 16 hours)[5]4 hours[5]4 - 48 hours[10][11]
Key Considerations Requires esterification step; milder conditions.Highly reactive reagent; requires anhydrous conditions.Requires high-pressure equipment; "green" approach.High enantiopurity; suitable for industrial scale.

Product Characterization

Confirmation of the structure and purity of the synthesized L-alaninol is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Data (90 MHz, CDCl₃):

  • δ 3.53 (dd, 1H): Corresponds to one of the diastereotopic protons of the -CH₂OH group.

  • δ 3.24 (dd, 1H): Corresponds to the other diastereotopic proton of the -CH₂OH group.

  • δ 3.00 (m, 1H): Corresponds to the proton on the chiral carbon (-CH(NH₂)-).

  • δ 2.53 (br s, 3H): Represents the exchangeable protons of the -NH₂ and -OH groups.

  • δ 1.05 (d, 3H): Corresponds to the methyl (-CH₃) group protons.[12]

¹³C NMR Data (100 MHz, CDCl₃):

  • δ 67.8: Corresponds to the carbon of the -CH₂OH group.

  • δ 48.2: Corresponds to the chiral carbon (-CH(NH₂)-).

  • δ 19.4: Corresponds to the methyl (-CH₃) group carbon.[1]

References

The Kinetics of 2-Aminopropan-2-ol's Reaction with Carbon Dioxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics between 2-Aminopropan-2-ol (AMP), a sterically hindered amine, and carbon dioxide (CO₂). Understanding these kinetics is crucial for applications ranging from industrial CO₂ capture to physiological pH control and drug delivery mechanisms. This document synthesizes key findings on reaction mechanisms, kinetic parameters, and the experimental methodologies used to determine them, offering a valuable resource for professionals in the field.

Reaction Mechanisms: A Tale of Two Pathways

The reaction between this compound and carbon dioxide is complex and can proceed through two primary mechanisms: the Zwitterion mechanism and the Termolecular mechanism. The prevailing pathway is influenced by factors such as the solvent, temperature, and the presence of other bases.

The Zwitterion Mechanism

The Zwitterion mechanism is a two-step process. Initially, the amine reacts with CO₂ to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (another amine molecule, water, or a catalyst) to form a stable carbamate (B1207046) or bicarbonate.[1][2] For sterically hindered amines like AMP, the formation of a stable carbamate is less favorable, and the reaction often proceeds towards bicarbonate formation.[3]

The Termolecular Mechanism

Alternatively, the reaction can occur in a single concerted step, as described by the termolecular mechanism. In this pathway, a molecule of the amine, a molecule of CO₂, and a proton-accepting base collide simultaneously to form the product. This mechanism can also explain the fractional reaction orders sometimes observed experimentally.[3][4]

Below is a diagram illustrating the two proposed reaction pathways.

Reaction_Mechanisms cluster_zwitterion Zwitterion Mechanism cluster_termolecular Termolecular Mechanism Reactants_Z AMP + CO₂ Zwitterion Zwitterionic Intermediate Reactants_Z->Zwitterion Step 1 Products_Z Carbamate/Bicarbonate + Protonated Base Zwitterion->Products_Z Step 2: Deprotonation Base Base (e.g., AMP, H₂O) Base->Zwitterion Reactants_T AMP + CO₂ + Base Transition_State Concerted Transition State Reactants_T->Transition_State Single Step Products_T Carbamate/Bicarbonate + Protonated Base Transition_State->Products_T

Figure 1: Proposed reaction mechanisms for AMP and CO₂.

Quantitative Kinetic Data

The reaction between AMP and CO₂ has been the subject of numerous kinetic studies. The following tables summarize the key quantitative data, including second-order reaction rate constants (k₂) and activation energies (Ea), from various sources. These parameters are essential for modeling and predicting the reaction behavior under different conditions.

Amine SystemTemperature (K)k₂ (m³ kmol⁻¹ s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)Reference
Aqueous AMP29852041.7[2]
Aqueous AMP303--[5]
Aqueous AMP313--[5]

Table 1: Reaction Rate Constants and Activation Energy for Aqueous AMP

The addition of promoters or other amines to aqueous AMP solutions can significantly enhance the reaction kinetics.

Blended Amine SystemTemperature (K)Reaction Rate Constant ExpressionReference
30 wt% AMP + 1, 3, 5 wt% HMDA303-343kH = 3.84 × 10¹⁰exp(−5361/T)[6]
30 wt% AMP + 1, 3, 5 wt% MDEA303-343kM = 6.60 × 10⁹exp(−4959/T)[6]
30 wt% AMP + 1, 3, 5 wt% Piperazine303-343kP = 9.09 × 10⁹exp(−5058/T)[6]

Table 2: Reaction Rate Constants for Blended Amine Systems

Experimental Protocols

The kinetic data presented in this guide were obtained using various experimental techniques. The two most common methods are the stopped-flow technique and the wetted-wall column.

Stopped-Flow Technique

The stopped-flow technique is a rapid mixing method used to study fast reactions in solution. Two reactant solutions are rapidly driven from syringes into a mixing chamber, and the reaction progress is monitored by a suitable analytical method, often spectrophotometry or conductimetry.

A general workflow for a stopped-flow experiment is depicted below.

Stopped_Flow_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis SolA Prepare Amine Solution Load Load Syringes SolA->Load SolB Prepare CO₂ Solution SolB->Load Mix Rapid Mixing Load->Mix Monitor Monitor Reaction Progress (e.g., Absorbance, Conductivity) Mix->Monitor Data Acquire Kinetic Data Monitor->Data Model Fit to Kinetic Model Data->Model Params Determine Rate Constants Model->Params

Figure 2: General workflow for a stopped-flow experiment.

Detailed Methodology (Stopped-Flow):

  • Solution Preparation: Aqueous solutions of this compound of known concentrations are prepared. A separate aqueous solution is saturated with carbon dioxide.

  • Apparatus Setup: The stopped-flow apparatus is thermostated to the desired reaction temperature.

  • Loading: The amine solution and the CO₂-saturated solution are loaded into the two drive syringes of the apparatus.

  • Mixing and Measurement: The drive plungers are rapidly pushed, forcing the two solutions into the mixing chamber. The flow is abruptly stopped, and the change in a physical property of the solution (e.g., conductivity or UV-Vis absorbance) is monitored over time in the observation cell.

  • Data Analysis: The resulting kinetic trace is fitted to an appropriate rate equation to determine the pseudo-first-order rate constant, from which the second-order rate constant can be calculated.

Wetted-Wall Column

A wetted-wall column is a gas-liquid contactor that provides a well-defined interfacial area for mass transfer and reaction. A thin film of the liquid (amine solution) flows down the inside of a vertical tube while the gas (CO₂ and an inert gas) flows concurrently or counter-currently.

The experimental setup for a wetted-wall column is illustrated below.

Wetted_Wall_Column Gas_In Gas Inlet CO₂ + N₂ Column Wetted-Wall Column Gas-Liquid Contact Gas_In->Column Liquid_In Liquid Inlet Amine Solution Liquid_In->Column Gas_Out Gas Outlet To Analyzer Column->Gas_Out Liquid_Out Liquid Outlet To Reservoir Column->Liquid_Out

Figure 3: Schematic of a wetted-wall column setup.

Detailed Methodology (Wetted-Wall Column):

  • System Preparation: The wetted-wall column and all associated tubing are cleaned and dried. The amine solution of a specific concentration is prepared and placed in a thermostated reservoir.

  • Liquid Flow: The amine solution is pumped to the top of the column and distributed to form a thin, falling film on the inner wall. The liquid is recycled back to the reservoir.[7]

  • Gas Flow: A gas mixture of CO₂ and an inert gas (e.g., N₂) with a known composition is introduced into the column.[7]

  • Absorption: The gas and liquid phases are contacted for a specific length of the column, during which CO₂ is absorbed into the amine solution and reacts.

  • Analysis: The concentration of CO₂ in the outlet gas stream is measured using a gas analyzer. The amount of CO₂ absorbed is determined by a material balance.[6]

  • Kinetic Analysis: The rate of absorption is used to calculate the overall mass transfer coefficient. By applying appropriate mass transfer and reaction models, the kinetic rate constants can be determined.[8]

Conclusion

The reaction between this compound and carbon dioxide is a scientifically and industrially significant process. A thorough understanding of its kinetics, underpinned by robust experimental data, is essential for the design and optimization of CO₂ capture technologies and for advancing our knowledge in related biochemical and pharmaceutical fields. This guide provides a foundational overview of the key kinetic parameters, reaction mechanisms, and experimental methodologies, serving as a valuable reference for researchers and professionals. Further research into the effects of various solvents, catalysts, and process conditions will continue to refine our understanding of this important chemical reaction.

References

2-Aminopropan-2-ol and its Isomers: A Technical Guide to their Application as Precursors for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-aminopropan-2-ol and its structural isomer, 1-amino-2-propanol, as versatile precursors in the synthesis of key pharmaceutical intermediates. The unique bifunctional nature of these molecules, possessing both a primary amine and a hydroxyl group, renders them invaluable building blocks for the construction of a diverse range of bioactive compounds. This document details the synthesis of intermediates for several classes of therapeutics, including immunosuppressants, antibiotics, beta-blockers, and local anesthetics. Each section includes a summary of quantitative data, detailed experimental protocols, and a visualization of the relevant biological signaling pathway.

Intermediate for Immunosuppressants: Synthesis of a Fingolimod (FTY720) Precursor

Fingolimod (FTY720) is an immunomodulating drug primarily used to treat multiple sclerosis. It is a sphingosine-1-phosphate (S1P) receptor modulator. A key precursor in many synthetic routes to Fingolimod is 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol. While not directly synthesized from this compound in a single step, the structural motif of a 2-amino-2-substituted-propanediol is central. This section outlines a common synthetic approach to this crucial intermediate.

Quantitative Data Summary
StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1Friedel-Crafts AcylationOctylbenzene (B124392), 3-Nitropropionyl chloride, AlCl₃, Dichloromethane (B109758)0 to rt2~85>95
2Henry Reaction4-(4-octylphenyl)-1-nitrobutan-2-one, Formaldehyde (B43269), Triethylamine (B128534)rt12~70>95
3Reduction2-(hydroxymethyl)-2-nitro-4-(4-octylphenyl)butan-1-ol, Raney Nickel, Methanol, H₂rt24~90>98
Experimental Protocols

Step 1: Synthesis of 4-(4-octylphenyl)-1-nitrobutan-2-one

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane at 0 °C, add 3-nitropropionyl chloride (1.1 eq) dropwise.

  • Add octylbenzene (1.0 eq) to the mixture and stir at room temperature for 2 hours.

  • Quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-(4-octylphenyl)-1-nitrobutan-2-one.

Step 2: Synthesis of 2-(hydroxymethyl)-2-nitro-4-(4-octylphenyl)butan-1-ol

  • To a solution of 4-(4-octylphenyl)-1-nitrobutan-2-one (1.0 eq) in a suitable solvent, add an aqueous solution of formaldehyde (2.5 eq).

  • Add triethylamine (0.5 eq) and stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting crude product, 2-(hydroxymethyl)-2-nitro-4-(4-octylphenyl)butan-1-ol, is used in the next step without further purification.

Step 3: Synthesis of 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol

  • Dissolve the crude 2-(hydroxymethyl)-2-nitro-4-(4-octylphenyl)butan-1-ol (1.0 eq) in methanol.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Recrystallize the residue from a suitable solvent system to yield pure 2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol.

Signaling Pathway Visualization

FTY720_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FTY720 FTY720 SphK2 Sphingosine Kinase 2 FTY720->SphK2 Phosphorylation S1P S1P S1PR1 S1P Receptor 1 S1P->S1PR1 Binds Gi Gi S1PR1->Gi Activates Receptor_Internalization Receptor Internalization & Degradation S1PR1->Receptor_Internalization Functional Antagonism FTY720P FTY720-P (Active Metabolite) SphK2->FTY720P FTY720P->S1PR1 Binds Gi->Receptor_Internalization Lymphocyte_Egress_Block Blockade of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Block Levofloxacin_Mechanism cluster_bacterial_cell Bacterial Cell Levofloxacin Levofloxacin DNA_Gyrase DNA Gyrase (GyrA, GyrB) Levofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE) Levofloxacin->Topo_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Negative Supercoiling Replication_Fork Replication Fork DNA_Gyrase->Replication_Fork Relieves torsional strain DNA_Replication_Block DNA Replication Inhibited DNA_Gyrase->DNA_Replication_Block Decatenated_DNA Decatenated DNA Topo_IV->Decatenated_DNA Decatenation Topo_IV->DNA_Replication_Block Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Negative Supercoiling Catenated_DNA Catenated Daughter DNA Catenated_DNA->Topo_IV Decatenation Replication_Fork->Catenated_DNA Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death Propranolol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine/ Norepinephrine Beta_Adrenergic_Receptor β-Adrenergic Receptor Epinephrine->Beta_Adrenergic_Receptor Activates Propranolol Propranolol Propranolol->Beta_Adrenergic_Receptor Blocks Gs_Protein Gs Protein Beta_Adrenergic_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Hexylcaine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Nerve Cell Membrane cluster_intracellular Intracellular Space (Axoplasm) Na_ion_ext Na+ Na_Channel Voltage-gated Sodium Channel Na_ion_ext->Na_Channel Influx Na_ion_int Na+ Na_Channel->Na_ion_int Hexylcaine Hexylcaine Hexylcaine->Na_Channel Binds to intracellular side Nerve_Impulse_Block Nerve Impulse Propagation Blocked Na_ion_int->Nerve_Impulse_Block Depolarization Prevented

The Role of 2-Amino-2-methyl-1-propanol in the Synthesis of Oxazolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxazolines are five-membered heterocyclic compounds that are pivotal structural motifs in a wide array of biologically active molecules, including natural products and pharmaceuticals.[1][2][3] Their applications extend to being valuable synthetic intermediates, protecting groups for carboxylic acids, and as chiral ligands in asymmetric catalysis.[4][5] The synthesis of the 2-oxazoline ring is a well-established area of organic chemistry, generally proceeding through the cyclization of a 2-amino alcohol with a suitable functional group.[4] Among the various 2-amino alcohols utilized, 2-amino-2-methyl-1-propanol (B13486) (also known as AMP) is a popular and versatile precursor due to its commercial availability and the structural features it imparts to the resulting oxazoline (B21484).[4][6] This technical guide provides an in-depth overview of the use of 2-amino-2-methyl-1-propanol in the synthesis of oxazolines, focusing on key synthetic methodologies, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Core Synthetic Methodologies

The primary methods for synthesizing 2-oxazolines from 2-amino-2-methyl-1-propanol involve the reaction of the amino alcohol with a carboxylic acid or its derivatives, such as acyl chlorides, nitriles, or esters. The general mechanism involves the formation of an N-(2-hydroxyethyl)amide intermediate, followed by a cyclodehydration reaction to form the oxazoline ring.

Dehydrative Cyclization of N-(2-hydroxyethyl)amides

A robust and widely used method for oxazoline synthesis is the dehydrative cyclization of N-(β-hydroxyethyl)amides.[1] This approach typically involves two steps: the initial formation of the amide from 2-amino-2-methyl-1-propanol and a carboxylic acid, followed by cyclization promoted by a dehydrating agent or catalyst.

A notable one-pot protocol utilizes triflic acid (TfOH) to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be formed in situ from a carboxylic acid and 2-amino-2-methyl-1-propanol.[1] This method is advantageous as it tolerates a variety of functional groups and generates water as the only byproduct.[1]

G cluster_0 One-Pot Oxazoline Synthesis start 2-Amino-2-methyl-1-propanol + Carboxylic Acid amide N-(2-hydroxy-1,1-dimethylethyl)amide (Intermediate) start->amide Amide Formation product 4,4-Dimethyl-2-substituted-oxazoline amide->product Dehydrative Cyclization reagents TfOH (catalyst) DCE (solvent) reagents->amide

Caption: General workflow for the one-pot synthesis of oxazolines.

Reaction with Carboxylic Acids and Derivatives

The reaction of 2-amino alcohols with acyl chlorides is a conventional route to oxazolines.[4] Thionyl chloride is often used to generate the acid chloride in situ from a carboxylic acid.[4] Care must be taken to maintain anhydrous conditions to prevent the ring-opening of the oxazoline by chloride ions.[4]

Microwave-assisted synthesis has also been employed for the reaction of 2-amino-2-methyl-1-propanol with esters, such as methyl salicylate, in the presence of a catalyst like sodium.[7]

Reaction with Nitriles

The synthesis of 2-oxazolines from nitriles and amino alcohols can be achieved using catalytic amounts of a Lewis acid, such as zinc chloride (ZnCl₂), often at elevated temperatures in high-boiling aromatic solvents like chlorobenzene (B131634) or toluene.[6] This method has been shown to be effective for producing 2-(aminophenyl)-2-oxazolines.[6]

G reactant1 2-Amino-2-methyl-1-propanol H₂N-C(CH₃)₂-CH₂OH intermediate Intermediate N-(2-hydroxy-1,1-dimethylethyl)amide R-CO-NH-C(CH₃)₂-CH₂OH reactant1->intermediate reactant2 Co-reactant Carboxylic Acid (R-COOH) Acyl Chloride (R-COCl) Nitrile (R-CN) reactant2->intermediate Reaction product Product 4,4-Dimethyl-2-R-oxazoline intermediate->product Cyclization

Caption: Key reactants and intermediates in oxazoline synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of oxazolines using 2-amino-2-methyl-1-propanol from various literature sources.

Table 1: Triflic Acid-Promoted Dehydrative Cyclization

Starting Carboxylic AcidProductYield (%)Reference
N-Boc-L-proline2-(tert-Butoxycarbonyl)-L-prolyl-4,4-dimethyl-2-oxazoline78[1]

Reaction Conditions: N-(2-hydroxyethyl)amide (formed in situ), 1.5 equiv. TfOH, DCE, 80 °C, 12 h.[1][8]

Table 2: Synthesis of 2-(Aminophenyl)-2-oxazolines

Amino AlcoholCo-reactantCatalystSolventYield (%)Reference
2-Methyl-2-amino-1-propanolIsatoic anhydride (B1165640)ZnCl₂Chlorobenzene22-85[6]

Reaction Conditions: Reflux temperature.[6]

Table 3: Microwave-Assisted Synthesis from Methyl Salicylate

CatalystMole Ratio (Salicylate:Amino Alcohol)Time (min)Power (W)Temperature (°C)Product Yield (%)Reference
K₂CO₃2:11516016029[7]
Sodium-120-150Not specified[7]

Experimental Protocols

Protocol 1: General Procedure for TfOH-Promoted One-Pot Synthesis of 2-Oxazolines[1]
  • To a solution of the carboxylic acid (0.2 mmol) and 2-amino-2-methyl-1-propanol (0.24 mmol) in 1,2-dichloroethane (B1671644) (DCE, 1.0 mL) is added a coupling reagent (e.g., ynamide, 0.24 mmol).

  • The reaction mixture is stirred at room temperature for the time required for amide formation (monitored by TLC).

  • Triflic acid (TfOH, 0.3 mmol) is then added to the mixture.

  • The reaction is heated to 80 °C and stirred for 12 hours.

  • After completion, the reaction is cooled to room temperature and quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted with dichloromethane (B109758) (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-oxazoline product.

Protocol 2: Synthesis of 2-(2'-anilinyl)-2-oxazolines[6]
  • A mixture of isatoic anhydride (1.0 equivalent), 2-amino-2-methyl-1-propanol (a slight excess), and anhydrous zinc chloride (catalytic amount) is prepared in a high-boiling aromatic solvent (e.g., chlorobenzene or toluene).

  • The mixture is heated to reflux temperature and maintained for a period sufficient for the reaction to complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by column chromatography, to yield the 2-(2'-anilinyl)-2-oxazoline.

Conclusion

2-Amino-2-methyl-1-propanol is a highly valuable and frequently utilized building block in the synthesis of 4,4-dimethyl-substituted oxazolines. Various synthetic strategies, including acid-catalyzed dehydrative cyclization, reactions with carboxylic acid derivatives, and Lewis acid-catalyzed reactions with nitriles, have been successfully employed. These methods offer access to a diverse range of oxazoline compounds that are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel oxazoline-containing molecules.

References

2-Aminopropan-2-ol and its Isomers: A Comprehensive Technical Guide for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the coordination chemistry of 2-aminopropan-2-ol and its structural isomers, 1-amino-2-propanol and 2-amino-1-propanol (alaninol). While direct research on the coordination complexes of this compound is notably limited in published literature, this guide provides a thorough examination of its isomers, which serve as valuable comparative models. By exploring the synthesis, structural characteristics, and applications of metal complexes derived from these related amino alcohol ligands, this document offers crucial insights for researchers in coordination chemistry, materials science, and drug development. The steric hindrance posed by the tertiary carbon in this compound likely contributes to the scarcity of its coordination compounds, a topic this guide will explore. In contrast, its isomers have demonstrated a rich and varied coordination chemistry, forming stable complexes with a range of metal ions and exhibiting potential in catalysis and biological applications.

Introduction to Aminopropanol (B1366323) Ligands

Amino alcohols are versatile bifunctional ligands in coordination chemistry, capable of coordinating to metal centers through both their amino and hydroxyl groups. The specific isomer of aminopropanol used as a ligand significantly influences the structure, stability, and reactivity of the resulting metal complex. This guide focuses on this compound and its more extensively studied isomers, 1-amino-2-propanol and 2-amino-1-propanol.

This compound: This isomer possesses a primary amine and a tertiary alcohol, with the amino group and hydroxyl group attached to the same tertiary carbon atom. This arrangement is expected to create significant steric hindrance around a metal center upon coordination, potentially leading to less stable complexes compared to its isomers.

1-Amino-2-propanol: This ligand features a primary amine and a secondary alcohol. It is a chiral molecule and its enantiomers are commercially available.

2-Amino-1-propanol (Alaninol): Derived from the amino acid alanine, this chiral ligand contains a primary amine and a primary alcohol. Its close relationship to a fundamental biological building block makes its metal complexes of particular interest for bioinorganic and medicinal chemistry.

Synthesis of Aminopropanol Ligands and their Metal Complexes

Synthesis of 2-Aminopropanol Isomers

The synthesis of aminopropanol isomers often yields a mixture, with the relative amounts of each isomer depending on the reaction conditions. A common industrial method involves the reaction of propylene (B89431) oxide with aqueous ammonia (B1221849). This reaction typically produces 1-amino-2-propanol as the major product.[1]

A patented method for synthesizing 2-aminopropanol involves the ring-opening addition reaction of propylene oxide and liquid ammonia in a fixed bed reactor under the action of a rare earth modified catalyst.[1] Another approach involves the reaction of propylene oxide with a hydrochloric acid solution to form β-chloropropanol, which then undergoes an ammonolysis reaction to yield 2-aminopropanol.[2]

General Experimental Protocol for the Synthesis of Metal(II) Amino Alcohol Complexes

The synthesis of metal complexes with aminopropanol ligands generally involves the reaction of a metal salt with the amino alcohol in a suitable solvent. The following is a generalized protocol adapted from the synthesis of metal(II) amino acid complexes.[3]

Materials:

  • Metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)

  • Aminopropanol isomer (e-g., 1-amino-2-propanol or 2-amino-1-propanol)

  • Solvent (e.g., ethanol, methanol, water)

  • Base (optional, e.g., NaOH, to deprotonate the alcohol)

Procedure:

  • Dissolve the metal(II) salt in the chosen solvent.

  • Separately, dissolve the aminopropanol ligand in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio of metal to ligand is a critical parameter and is typically varied to obtain different coordination geometries.

  • If deprotonation of the hydroxyl group is desired, a stoichiometric amount of a base is added to the reaction mixture.

  • The reaction mixture is often heated under reflux for a specific period to ensure complete complex formation.

  • The resulting solution is then cooled to room temperature or below to induce crystallization of the complex.

  • The solid complex is collected by filtration, washed with a small amount of cold solvent, and dried in a desiccator.

Structural Characterization of Aminopropanol Complexes

The coordination behavior of aminopropanol ligands is highly dependent on the isomer and the metal ion. They can act as bidentate ligands, coordinating through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a stable five-membered chelate ring.

Due to the limited information on this compound complexes, the following sections will focus on the well-documented coordination chemistry of its isomers.

X-ray Crystallography

X-ray crystallography provides definitive structural information for coordination compounds in the solid state. While no crystal structures for this compound complexes were found in the reviewed literature, numerous structures have been reported for complexes of its isomers. For instance, chiral amino alcohols have been used to synthesize a series of novel Zn(II), Cu(II), Co(II), and Ni(II) complexes, and their crystal structures have been determined.[4]

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

  • ν(N-H): The stretching vibration of the amino group. A shift to lower frequency upon coordination is indicative of the nitrogen atom's involvement in bonding.

  • ν(O-H): The stretching vibration of the hydroxyl group. A shift or disappearance of this band can indicate coordination of the oxygen atom, especially upon deprotonation.

  • ν(M-N) and ν(M-O): New bands appearing in the low-frequency region of the spectrum can be assigned to the metal-ligand stretching vibrations, providing direct evidence of complex formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the coordination geometry around the metal ion. The position and intensity of the d-d transition bands are characteristic of the metal ion and its coordination environment (e.g., octahedral, tetrahedral, square planar).

Quantitative Data on Aminopropanol Complexes

The stability and properties of metal complexes can be quantified through various parameters. The following tables summarize representative data for complexes of aminopropanol isomers.

Table 1: Physicochemical Properties of Aminopropanol Isomers

Property1-Amino-2-propanol2-Amino-1-propanol (Alaninol)This compound
Molecular Formula C₃H₉NOC₃H₉NOC₃H₉NO
Molar Mass ( g/mol ) 75.1175.1175.11
CAS Number 78-96-6[5]6168-72-5[6]14008-30-1[7]
Appearance Colorless liquidColorless solid-
Boiling Point (°C) 160174.5-
Melting Point (°C) -272-76-

Table 2: Representative Spectroscopic Data for Metal Complexes of Aminopropanol Isomers

ComplexLigandMetal Ionν(N-H) (cm⁻¹)ν(O-H) (cm⁻¹)λ_max (nm) (d-d transitions)Reference
[Cu(1-amino-2-propanol)₂]Cl₂1-Amino-2-propanolCu(II)ShiftedShifted-[4]
[Ni(1-amino-2-propanol)₂]Cl₂1-Amino-2-propanolNi(II)ShiftedShifted-[4]
[Zn(alaninol)₂]Cl₂AlaninolZn(II)ShiftedShiftedNot applicable[4]

(Note: Specific numerical values for IR shifts and UV-Vis absorptions are highly dependent on the full complex structure and experimental conditions and are often reported in primary research articles.)

Applications of Aminopropanol Metal Complexes

Metal complexes of aminopropanol isomers have been investigated for a range of applications, primarily in catalysis and as potential biological agents.

Catalysis

Chiral amino alcohol ligands are widely used in asymmetric catalysis. Their metal complexes can act as catalysts for various organic transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[4] The chirality of the ligand can be transferred to the product of the reaction, leading to the selective formation of one enantiomer.

Biological and Medicinal Applications

The coordination of metal ions to biologically active organic molecules can enhance their therapeutic properties. Metal complexes of amino alcohols have been studied for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[4][8] The biological activity is often attributed to the combined properties of the metal ion and the organic ligand.

Visualizing Relationships and Workflows

Ligand Isomerism and Coordination

The structural differences between the aminopropanol isomers directly impact their coordination to a metal center (M).

G cluster_isomers Aminopropanol Isomers cluster_coordination Coordination Complex This compound This compound Metal M This compound->Metal Steric Hindrance (Tertiary Alcohol) 1-Amino-2-propanol 1-Amino-2-propanol 1-Amino-2-propanol->Metal Bidentate Chelation (Secondary Alcohol) 2-Amino-1-propanol 2-Amino-1-propanol 2-Amino-1-propanol->Metal Bidentate Chelation (Primary Alcohol)

Caption: Coordination differences among aminopropanol isomers.

Experimental Workflow for Complex Synthesis and Characterization

A typical workflow for the synthesis and characterization of aminopropanol metal complexes is outlined below.

G Reactants Metal Salt + Aminopropanol Ligand Synthesis Reaction in Solvent (e.g., Reflux) Reactants->Synthesis Isolation Filtration & Drying Synthesis->Isolation Complex Solid Complex Isolation->Complex Characterization Spectroscopic & Structural Analysis Complex->Characterization Application Catalysis / Biological Testing Characterization->Application

Caption: Workflow for aminopropanol complex synthesis.

Conclusion and Future Outlook

While the coordination chemistry of this compound remains largely unexplored, likely due to steric constraints, its isomers, 1-amino-2-propanol and 2-amino-1-propanol, have proven to be versatile and valuable ligands. The rich coordination chemistry of these isomers provides a strong foundation for predicting the potential, albeit challenging, coordination behavior of this compound. Future research could focus on overcoming the steric hindrance of this compound, perhaps by using larger metal ions or employing reaction conditions that favor the formation of its coordination complexes. Such studies would provide a more complete understanding of the coordination chemistry of the entire aminopropanol family and could lead to the discovery of novel complexes with unique properties and applications. For professionals in drug development, the exploration of these ligands and their metal complexes offers opportunities for designing new therapeutic agents with tailored biological activities.

References

A Technical Guide to 2-Amino-2-methyl-1-propanol (AMP) for the Preparation of Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Notice: This document addresses the preparation and use of 2-Amino-2-methyl-1-propanol (B13486) (AMP) as a buffering agent. The compound "2-Aminopropan-2-ol" specified in the topic query is a structurally different molecule for which there is a lack of published data regarding its use in buffer solutions. Given the similarity in nomenclature, this guide focuses on the widely used and well-characterized AMP (CAS No. 124-68-5), which is likely the compound of interest for researchers in this field.

This guide provides an in-depth overview of 2-Amino-2-methyl-1-propanol (AMP), a versatile organic compound frequently employed for creating buffer solutions in the alkaline range. It is intended for researchers, scientists, and professionals in drug development who require stable pH control for biochemical assays, enzyme activity studies, and other sensitive applications.

Physicochemical Properties of 2-Amino-2-methyl-1-propanol (AMP)

AMP is a sterically hindered primary amine that is widely used for its buffering capacity in the alkaline pH range.[1] Its key properties are summarized below, providing essential data for the preparation and application of AMP-based buffers.

PropertyValueReferences
CAS Number 124-68-5[2][3]
Molecular Formula C₄H₁₁NO[2][3]
Molar Mass 89.14 g/mol [2][3]
pKa (at 25°C) 9.7 (or 9.69)[2][3][4][5]
d(pKa)/dT (°C⁻¹) -0.032[4]
Useful pH Range 8.7 – 10.5[2][3]
Appearance Colorless liquid or solid crystals[1]
Melting Point 24-28 °C[3]
Boiling Point 165 °C[2][3]
Density (at 25°C) 0.934 g/mL[3]
Solubility Miscible in water[6]

Buffer Preparation Workflow

The preparation of an AMP buffer solution follows a systematic workflow to ensure accuracy in pH and concentration. The process involves precise calculations, careful dissolution and pH adjustment, and appropriate sterilization and storage to maintain buffer integrity.

G cluster_prep Preparation Steps cluster_adjust pH Adjustment cluster_final Finalization calc 1. Calculate Required Mass of AMP and Acid weigh 2. Weigh AMP (Warm to ~35°C if solid) calc->weigh dissolve 3. Dissolve in ~80% of Final Volume of dH₂O weigh->dissolve add_acid 4. Add Strong Acid (e.g., HCl) to Reach Near-Target pH dissolve->add_acid ph_meter 5. Calibrate pH Meter add_acid->ph_meter fine_adjust 6. Fine pH Adjustment (Titrate with HCl / NaOH) ph_meter->fine_adjust final_vol 7. Adjust to Final Volume with dH₂O fine_adjust->final_vol sterilize 8. Sterilize (0.22 µm filter preferred) final_vol->sterilize store 9. Store in Airtight Container at Room Temperature sterilize->store

Workflow for AMP Buffer Preparation.

Detailed Experimental Protocol: 0.9 M AMP Buffer (pH 10.3)

This protocol provides a method for preparing 1 L of a 0.896 M (approx. 0.9 M) AMP buffer at pH 10.3, a concentration and pH commonly used for enzyme assays.[2]

Objective: To prepare 1 L of 0.896 M 2-Amino-2-methyl-1-propanol (AMP) buffer solution with a final pH of 10.3.

Materials:

  • 2-Amino-2-methyl-1-propanol (AMP), M.W. 89.14 g/mol

  • 1 M Hydrochloric acid (HCl) solution

  • 5 M Sodium hydroxide (B78521) (NaOH) solution (for potential adjustments)

  • Deionized (DI) or distilled water

  • 1 L volumetric flask

  • Beakers and magnetic stirrer

  • Calibrated pH meter with a suitable electrode

  • Sterile filtration unit (0.22 µm) and storage bottle

Procedure:

  • Weighing AMP: Weigh out 78 g of AMP. As AMP has a melting point near room temperature (24-28°C), it may be solid.[2] If so, gently warm the reagent bottle to approximately 35°C until it liquefies before dispensing.[2] Note that liquid AMP is viscous.[2]

  • Dissolution: In a beaker containing approximately 500 mL of deionized water, add the 78 g of AMP. Stir with a magnetic stirrer until fully dissolved.

  • Initial pH Adjustment: Add 200 mL of 1 M HCl to the AMP solution while stirring.[2] This will bring the pH into the desired buffering range.

  • Fine pH Adjustment: Place the calibrated pH electrode into the solution. Monitor the pH and slowly add 1 M HCl dropwise to lower the pH to the target of 10.3. If the pH drops below the target, use a dilute NaOH solution to adjust it back. Avoid over-titrating.

  • Final Volume: Once the pH is stable at 10.3, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinsate to the flask. Add deionized water to bring the final volume to the 1 L mark. Invert the flask several times to ensure thorough mixing.

  • Sterilization and Storage: For biological applications, sterilize the buffer by passing it through a 0.22 µm filter. Store the final solution in a tightly sealed container at room temperature.[2] To prevent pH shifts from the absorption of atmospheric CO₂, ensure the container is airtight.[1][2] The buffer is stable for approximately one month under these conditions.[2]

Applications and Performance Characteristics

AMP is particularly well-suited for applications requiring a stable alkaline environment. Its use as a transphosphorylating buffer in alkaline phosphatase assays is one of its most prominent roles.

Parameter / ApplicationDescription & Quantitative DataReferences
Enzyme Assays Alkaline Phosphatase (AP): AMP acts as a phosphate (B84403) acceptor, preventing enzyme inhibition from phosphate accumulation.[2][7] It is a standard buffer for AP activity measurements.[8]Lactate/Malate Dehydrogenase: Used as a buffer for activity assays of these enzymes at alkaline pH.[2][2][7][8]
Working Concentrations Alkaline Phosphatase: 350 mM - 900 mM. High concentrations are used to resist pH changes from atmospheric CO₂.[2]Lactate/Malate Dehydrogenase: ~100 mM.[2][2]
Buffer Stability Stable for approximately one month when stored at room temperature in an airtight container to protect from atmospheric CO₂.[2][2]
Purity Considerations Commercial preparations of AMP may contain impurities, such as substituted ethylenediamine (B42938) compounds, that can inhibit alkaline phosphatase activity.[9] Using high-purity or "BioXtra" grade reagents is recommended for sensitive enzymatic assays.[9][9]
Temperature Dependence The pKa decreases as temperature increases (d(pKa)/dT = -0.032).[4] This means the pH of the buffer will decrease upon heating. For an assay at 37°C, the pH should be adjusted at that temperature or calculated accordingly.[4][10]

Logical Decision Diagram for Buffer Selection

Choosing the correct buffer is critical for experimental success. The following diagram outlines a decision-making process to determine if AMP is a suitable candidate for a given application.

G start Start: Define Experimental Needs ph_req Is required pH between 8.7 and 10.4? start->ph_req no_ph AMP is Not Suitable. (Outside effective range) ph_req->no_ph No amine_sens Is assay sensitive to primary amines or requires a 'Good's' buffer? ph_req->amine_sens Yes no_amine Consider alternative buffers (e.g., CHES, CAPS) amine_sens->no_amine Yes ap_assay Is this an Alkaline Phosphatase assay? amine_sens->ap_assay No yes_ap AMP is an Excellent Candidate. (Acts as phosphate acceptor) ap_assay->yes_ap Yes other_assay AMP is a Good Candidate. (Verify no interference) ap_assay->other_assay No

Decision Matrix for Selecting AMP Buffer.

Conclusion

2-Amino-2-methyl-1-propanol (AMP) is a robust and effective buffering agent for maintaining pH in the alkaline range of 8.7 to 10.5. Its role as a phosphate acceptor makes it particularly advantageous for alkaline phosphatase assays. Researchers should be mindful of its physical properties, such as its tendency to solidify at room temperature and the effect of temperature on its pKa. For optimal performance and reproducibility, using high-purity AMP and protecting prepared buffer solutions from atmospheric carbon dioxide are critical considerations.

References

The Role of 2-Amino-2-methyl-1-propanol (AMP) in CO2 Capture Technologies: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating concentration of atmospheric carbon dioxide (CO2) necessitates the development of efficient and cost-effective capture technologies. Among the promising solvents for post-combustion CO2 capture, 2-Amino-2-methyl-1-propanol (B13486) (AMP), a sterically hindered primary amine, has garnered significant attention. This technical guide provides a comprehensive overview of the fundamental role and performance characteristics of AMP in CO2 capture applications. We delve into its reaction kinetics, thermodynamic properties, and performance in various solvent systems, supported by quantitative data, detailed experimental protocols, and process visualizations. This document is intended to serve as a core reference for researchers and professionals engaged in the development of advanced carbon capture solutions.

Introduction to 2-Amino-2-methyl-1-propanol (AMP) for CO2 Capture

Chemical absorption using alkanolamines is a mature technology for CO2 removal from gas streams. Monoethanolamine (MEA) has traditionally been the benchmark solvent; however, it suffers from high energy requirements for regeneration, significant solvent degradation, and corrosivity. Sterically hindered amines, such as AMP, have emerged as a promising alternative to mitigate these challenges.

The molecular structure of AMP, featuring a tertiary carbon atom adjacent to the amino group, creates steric hindrance. This structural characteristic leads to the formation of unstable carbamates upon reaction with CO2.[1] This instability is advantageous for the solvent regeneration process, as it requires less energy to break the amine-CO2 bond and release the captured CO2, thereby reducing the overall energy penalty of the capture process.[2][3] Furthermore, AMP exhibits a higher theoretical CO2 loading capacity (1 mole of CO2 per mole of amine) compared to primary amines like MEA, which are typically limited to a loading of 0.5 due to the formation of stable carbamates.[3]

Performance Characteristics of AMP-Based Solvents

The efficacy of AMP in CO2 capture is evaluated based on several key performance indicators, including absorption capacity, absorption rate, heat of reaction, and cyclic capacity. These parameters are often benchmarked against MEA and are influenced by factors such as concentration, temperature, pressure, and the presence of other components in blended solvent systems.

Quantitative Performance Data

The following tables summarize the key quantitative data for AMP and its blends from various studies, providing a comparative analysis of their performance.

Solvent SystemConcentration (wt%)Temperature (°C)Pressure (bar)Max CO2 Loading (mol CO2/mol amine)Absorption RateHeat of Reaction (kJ/mol CO2)Cyclic Capacity (mol CO2/kg solution)Reference
Aqueous AMP 204010.65Slower than MEALower than MEAHigher than MEA[1]
204050.83---[1]
Aqueous MEA 204010.44Faster than AMPHigher than AMPLower than AMP[1]
204050.6---[1]
AMP/PZ Blend 5 m PZ / 2.3 m AMP401.5 kPa-High72-[4]
AMP/MDEA Blend 15 wt% AMP + 5 wt% MDEA----Lowest among blendsGood[1]
Non-Aqueous AMP-AEEA-NMP ---1.65 mol/kg solution--Retains ~90% after 4 cycles[5]
Regeneration Performance

A significant advantage of AMP is its lower energy requirement for regeneration. Studies have shown that the regeneration efficiency of AMP increases with temperature, with an optimal regeneration temperature around 383 K (110 °C).[2][6] The reboiler duty for an AMP-based process can be significantly lower than that for an MEA-based process, primarily because AMP can be regenerated at higher temperatures and pressures.[3] For instance, one study reported a 25.6% lower reboiler duty for an AMP-based process compared to an MEA-based one.[3] Non-aqueous AMP solutions can be regenerated at even lower temperatures (80-90 °C), further reducing energy consumption.[7][8]

Reaction Mechanism and Kinetics

The reaction between AMP and CO2 in an aqueous medium proceeds through a zwitterion intermediate, as depicted in the diagram below. The steric hindrance of the AMP molecule makes the carbamate (B1207046) formed from this zwitterion unstable, favoring its hydrolysis to form bicarbonate and regenerating the free amine. This mechanism allows for a theoretical 1:1 stoichiometry of CO2 to amine.

CO2_AMP_Reaction CO2 CO2 Zwitterion R-NH2+COO- (Zwitterion) CO2->Zwitterion + AMP AMP R-NH2 (AMP) AMP->Zwitterion Carbamate R-NHCOO- (Unstable Carbamate) Zwitterion->Carbamate + B B B (Base, e.g., H2O, AMP) B->Carbamate BH_plus BH+ Carbamate->BH_plus Bicarbonate HCO3- Carbamate->Bicarbonate + H2O H2O H2O H2O->Bicarbonate AMP_regen R-NH2 (Regenerated AMP) Bicarbonate->AMP_regen

Caption: Reaction mechanism of CO2 with AMP in an aqueous solution.

The absorption rate of CO2 into AMP solutions is generally slower than into MEA solutions.[1][9] To enhance the reaction kinetics, AMP is often blended with activators such as piperazine (B1678402) (PZ).[10][11] The addition of a small amount of PZ can significantly increase the CO2 absorption rate.[11]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate evaluation of CO2 capture solvents. Below are representative protocols for key experiments.

CO2 Absorption/Desorption Experiments in a Bubbling Reactor

This protocol is adapted from studies investigating the absorption and desorption performance of AMP solutions.[12][13][14]

Objective: To determine the CO2 absorption capacity, absorption rate, and desorption performance of an AMP-based solvent.

Apparatus:

  • Bubbling reactor

  • Mass flow controllers

  • Gas analyzer (e.g., FTIR or GC) to measure CO2 concentration

  • Thermostatic bath to control temperature

  • Condenser to prevent solvent loss

  • Magnetic stirrer

Procedure:

  • Preparation: Prepare the desired concentration of the AMP-based solvent (e.g., 15 wt% aqueous AMP).

  • Absorption: a. Charge a known volume of the solvent into the bubbling reactor and bring it to the desired absorption temperature (e.g., 40 °C) using the thermostatic bath. b. Start the magnetic stirrer to ensure a uniform liquid phase. c. Introduce a simulated flue gas with a known CO2 concentration (e.g., 15 vol%) and flow rate through the solvent via a sparger. d. Continuously monitor the CO2 concentration in the outlet gas stream using the gas analyzer. e. The experiment is complete when the outlet CO2 concentration equals the inlet concentration (i.e., the solvent is saturated). f. The CO2 loading is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

  • Desorption (Regeneration): a. After saturation, stop the gas flow. b. Heat the CO2-rich solvent to the desired regeneration temperature (e.g., 110 °C). c. The released CO2 is passed through a condenser to remove any evaporated solvent and then quantified. d. The desorption is complete when CO2 is no longer evolved. e. The amount of CO2 released determines the cyclic capacity and regeneration efficiency.

Absorption_Desorption_Workflow cluster_absorption Absorption Phase cluster_desorption Desorption Phase Prep_Solvent Prepare AMP Solvent Load_Reactor Load Solvent into Reactor Prep_Solvent->Load_Reactor Set_Temp_Abs Set Absorption Temperature (e.g., 40°C) Load_Reactor->Set_Temp_Abs Start_Gas Introduce CO2 Gas Stream Set_Temp_Abs->Start_Gas Monitor_CO2_Out Monitor Outlet CO2 Concentration Start_Gas->Monitor_CO2_Out Saturation Solvent Saturation Reached Monitor_CO2_Out->Saturation Heat_Solvent Heat Rich Solvent (e.g., 110°C) Saturation->Heat_Solvent Transfer Rich Solvent Release_CO2 CO2 is Released Heat_Solvent->Release_CO2 Quantify_CO2 Quantify Released CO2 Release_CO2->Quantify_CO2 Regen_Solvent Regenerated Solvent Quantify_CO2->Regen_Solvent

Caption: Experimental workflow for CO2 absorption and desorption.

Kinetic Measurements using a Wetted-Wall Column

This protocol is based on studies determining the kinetics of CO2 absorption into AMP solutions.[10][11][15][16]

Objective: To determine the reaction rate constant between CO2 and AMP.

Apparatus:

  • Wetted-wall column: A vertical tube where a thin film of the liquid solvent flows down the inner wall, providing a well-defined gas-liquid contact area.

  • Gas and liquid flow controllers.

  • Thermostatic jacketing to control the temperature.

  • Gas chromatograph (GC) or other sensitive gas analyzer.

Procedure:

  • System Preparation: a. Prepare the aqueous AMP solution of known concentration. b. Circulate the solution through the wetted-wall column at a constant flow rate to create a stable liquid film. c. Maintain the system at a constant temperature.

  • Kinetic Measurement: a. Introduce a gas mixture of CO2 and an inert gas (e.g., N2) into the column, flowing counter-currently or co-currently to the liquid film. b. Measure the concentration of CO2 in the gas at the inlet and outlet of the column. c. The rate of CO2 absorption is calculated from the change in CO2 concentration, the gas flow rate, and the known interfacial area. d. By applying the two-film theory and considering the reaction to be pseudo-first-order (if the amine concentration is in large excess), the overall mass transfer coefficient and subsequently the second-order reaction rate constant can be determined.

Advanced AMP-Based Systems

Research is ongoing to further enhance the performance of AMP-based solvents.

Non-Aqueous Solvents

The use of organic solvents instead of water can reduce the energy required for regeneration due to their lower heat capacities and vaporization enthalpies.[5][7][8] Non-aqueous AMP solutions have demonstrated high CO2 absorption capacities and efficient regeneration at lower temperatures (80-90 °C).[7][8]

Nanoparticle Enhancement

The addition of nanoparticles, such as TiO2, to aqueous AMP solutions has been shown to accelerate the mass transfer rate of CO2 absorption and desorption.[12][13][14] This enhancement is attributed to the increased gas-liquid interfacial area and the micro-convection induced by the nanoparticles' Brownian motion.

Conclusion

2-Amino-2-methyl-1-propanol (AMP) stands out as a highly promising solvent for CO2 capture, offering distinct advantages over conventional amines like MEA. Its key attributes include a high theoretical CO2 loading capacity, lower regeneration energy requirements due to the formation of unstable carbamates, and reduced corrosivity. While its absorption kinetics are slower, this can be effectively addressed by blending with promoters such as piperazine. The development of non-aqueous and nanoparticle-enhanced AMP-based systems further underscores its potential for even more efficient and cost-effective carbon capture. Continued research and development in these areas will be pivotal in optimizing AMP-based technologies for large-scale industrial deployment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Derivatives Using 2-Aminopropan-1-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are of paramount importance in the fields of organic synthesis and medicinal chemistry. Their inherent chirality and bifunctional nature make them invaluable as chiral building blocks, auxiliaries, and ligands in asymmetric catalysis. This document provides detailed application notes and protocols for the synthesis of chiral derivatives using 2-aminopropan-1-ol analogs, with a focus on the utility of chiral 2-amino-2-methyl-1-propanol (B13486) as a representative scaffold. While direct applications of "2-Aminopropan-2-ol" as a chiral auxiliary are not widely reported in the literature, the principles and protocols outlined herein for the structurally similar 2-amino-2-methyl-1-propanol are readily adaptable and provide a strong foundation for the synthesis of enantiomerically enriched compounds.

These derivatives, particularly chiral oxazolines, serve as crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The precise stereochemical control exerted by these chiral building blocks is fundamental to achieving desired therapeutic effects while minimizing potential off-target activities.[1][2]

Core Applications

Chiral 2-amino-2-methyl-1-propanol is a versatile building block for the synthesis of a variety of chiral derivatives. One of its most significant applications is in the preparation of chiral oxazoline (B21484) ligands.[3] These ligands are widely employed in asymmetric catalysis, facilitating a broad range of enantioselective transformations. Additionally, this amino alcohol can be incorporated into the synthesis of complex molecules with therapeutic potential, such as vanilloid receptor antagonists.[3]

Data Presentation

The following table summarizes representative data for the synthesis of chiral oxazolines from 2-amino-2-methyl-1-propanol and various carboxylic acids. The yields reported are for the formation of the oxazoline ring, a key step in the synthesis of these valuable chiral ligands.

EntryCarboxylic Acid/NitrileCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
1Phenylacetic acidTriphenylphosphine (B44618)/CCl4/Et3NAcetonitrile (B52724)Reflux86[4]
22-Phenylpropionic acidTriphenylphosphine/CCl4/Et3NAcetonitrileReflux81[4]
34-Iodophthalonitrile (B1587499)Zinc triflateChlorobenzene (B131634)135Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of Chiral 2-Substituted-4,4-dimethyl-2-oxazolines

This protocol describes a general method for the synthesis of chiral oxazolines from enantiomerically pure 2-amino-2-methyl-1-propanol and a carboxylic acid.[4]

Materials:

  • (S)- or (R)-2-Amino-2-methyl-1-propanol

  • Carboxylic acid (e.g., phenylacetic acid)

  • Triphenylphosphine

  • Carbon tetrachloride

  • Triethylamine (B128534)

  • Acetonitrile, anhydrous

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous acetonitrile are added triphenylphosphine (3.0 eq) and carbon tetrachloride (excess).

  • Triethylamine (3.0 eq) is then added, and the mixture is stirred at room temperature for 15 minutes.

  • (S)- or (R)-2-Amino-2-methyl-1-propanol (1.1 eq) is added, and the reaction mixture is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired chiral oxazoline.

Protocol 2: Zinc-Catalyzed Synthesis of a Bis(oxazoline) Ligand Precursor

This protocol outlines the synthesis of a bis(oxazoline) ligand precursor using 2-amino-2-methyl-1-propanol and a dinitrile.[3]

Materials:

  • 2-Amino-2-methyl-1-propanol

  • 4-Iodophthalonitrile

  • Zinc triflate (Zn(OTf)₂)

  • Chlorobenzene, anhydrous

  • Dichloromethane (B109758)

  • Distilled water

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 4-iodophthalonitrile (1.0 eq) and zinc triflate (5.0 mol%) in anhydrous chlorobenzene is stirred at room temperature for 15 minutes.

  • A solution of 2-amino-2-methyl-1-propanol (2.0 eq) in dry chlorobenzene is slowly added to the reaction mixture.

  • The temperature is raised to 135 °C, and the reaction is refluxed for 24 hours.

  • The solvent is removed using a rotary evaporator.

  • The crude product is dissolved in dichloromethane and extracted twice with distilled water.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The impure product is purified by silica gel column chromatography.

Protocol 3: Synthesis of a Vanilloid Receptor Antagonist Intermediate

This protocol describes the initial step in the synthesis of a vanilloid receptor antagonist, involving the reaction of 2-amino-2-methyl-1-propanol with a benzyl (B1604629) chloride derivative.[3]

Materials:

  • 2-Amino-2-methyl-1-propanol

  • 4-Trifluoromethyl benzyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To an ice-cold solution of 2-amino-2-methyl-1-propanol (2.0 eq) and triethylamine (1.0 eq) in anhydrous THF, 4-trifluoromethyl benzyl chloride (1.0 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at ambient temperature for 8 hours.

  • The precipitate is removed by filtration.

  • The filtrate is concentrated by evaporating the solvent under reduced pressure to yield the crude intermediate product.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product Generation Chiral 2-Amino-2-methyl-1-propanol Chiral 2-Amino-2-methyl-1-propanol Formation of Chiral Intermediate Formation of Chiral Intermediate Chiral 2-Amino-2-methyl-1-propanol->Formation of Chiral Intermediate Attachment Prochiral Substrate Prochiral Substrate Prochiral Substrate->Formation of Chiral Intermediate Diastereoselective Reaction Diastereoselective Reaction Formation of Chiral Intermediate->Diastereoselective Reaction Stereocontrol Cleavage of Auxiliary Cleavage of Auxiliary Diastereoselective Reaction->Cleavage of Auxiliary Chiral Product Chiral Product Cleavage of Auxiliary->Chiral Product Recovered Auxiliary Recovered Auxiliary Cleavage of Auxiliary->Recovered Auxiliary

Caption: General workflow for the synthesis of a chiral product using a chiral amino alcohol auxiliary.

G cluster_drug_design Drug Design & Synthesis cluster_biological_interaction Biological Interaction cluster_cellular_response Cellular Response Chiral Derivative Synthesis Chiral Derivative Synthesis Enantiomerically Pure Drug Enantiomerically Pure Drug Chiral Derivative Synthesis->Enantiomerically Pure Drug Biological Target (e.g., Receptor, Enzyme) Biological Target (e.g., Receptor, Enzyme) Enantiomerically Pure Drug->Biological Target (e.g., Receptor, Enzyme) High Affinity & Selectivity Off-Target Effects (minimized) Off-Target Effects (minimized) Enantiomerically Pure Drug->Off-Target Effects (minimized) Specific Binding Specific Binding Biological Target (e.g., Receptor, Enzyme)->Specific Binding Signaling Cascade Activation/Inhibition Signaling Cascade Activation/Inhibition Specific Binding->Signaling Cascade Activation/Inhibition Therapeutic Effect Therapeutic Effect Signaling Cascade Activation/Inhibition->Therapeutic Effect

Caption: Conceptual diagram of chiral drug interaction with a biological target to elicit a therapeutic response.

References

Application of 2-Aminopropanol Isomers in Catalytic Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 2-aminopropan-2-ol itself is not commonly utilized as a catalyst in organic reactions, its structural isomers, specifically (S)-2-aminopropan-1-ol (L-alaninol) and 1-aminopropan-2-ol, are highly valuable chiral ligands and organocatalysts. These amino alcohols are instrumental in asymmetric synthesis, a critical field in the development of pharmaceuticals and fine chemicals where the precise three-dimensional arrangement of atoms is crucial for biological activity and material properties. Their efficacy stems from their ability to create a chiral environment around a reactive center, thereby directing the formation of one enantiomer over the other. This document provides detailed application notes and protocols for the use of these versatile catalysts in several key organic transformations.

Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes

Application Note:

Chiral β-amino alcohols, such as L-alaninol and its derivatives, are highly effective ligands for the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction to produce chiral secondary alcohols.[1][2] The amino alcohol coordinates to the zinc atom, forming a chiral complex that delivers the ethyl group to one face of the aldehyde with high selectivity. This method is prized for its high yields and excellent enantioselectivities.[2]

Quantitative Data Summary:

Ligand/CatalystAldehydeSolventTemp (°C)Yield (%)ee (%)Reference
Fructose-derived β-amino alcoholBenzaldehydeHexaneRT10096[3]
(1S,2R)-1-Amino-2-indanolBenzaldehydeToluene (B28343)0>95>95[1]
Azetidine alcoholsAromatic aldehydesNot SpecifiedNot SpecifiedHigh94-100[4]

Experimental Protocol:

  • Materials:

    • Chiral amino alcohol ligand (e.g., L-alaninol derivative) (0.05-0.1 mmol)

    • Anhydrous toluene (5 mL)

    • Diethylzinc (1.0 M solution in hexanes) (1.1 mmol)

    • Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol ligand.

    • Add anhydrous toluene and stir until the ligand is completely dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the diethylzinc solution dropwise to the stirred ligand solution.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Add the aldehyde dropwise to the reaction mixture.

    • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the chiral secondary alcohol.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Asymmetric Henry (Nitroaldol) Reaction

Application Note:

The Henry reaction is a classic method for the formation of β-nitro alcohols, which are versatile intermediates that can be readily converted to β-amino alcohols or α-hydroxy ketones.[5][6] Chiral amino alcohols, in combination with copper(II) salts, form effective catalysts for the asymmetric version of this reaction.[7][8][9] The chiral copper complex coordinates both the nitroalkane and the aldehyde, facilitating a stereoselective carbon-carbon bond formation.

Quantitative Data Summary:

Ligand/CatalystAldehydeNitroalkaneSolventTemp (°C)Yield (%)ee (%)Reference
Camphor-derived amino alcohol/Cu(I)Various AromaticNitromethaneTolueneRTModerateup to 94[7]
Bis(trans-cyclohexane-1,2-diamine) ligand/Cu(OAc)₂BenzaldehydeNitromethaneEthanol06489[2]
Aminopinane-derived ligand/Cu(OAc)₂BenzaldehydeNitromethanei-PrOH-40Moderate76[9]

Experimental Protocol:

  • Materials:

    • Chiral amino alcohol ligand (e.g., aminopinane-derived ligand) (0.025 mmol, 5 mol%)

    • Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O) (5 mg, 0.025 mmol, 5 mol%)

    • Isopropanol (i-PrOH) (2 mL)

    • Aldehyde (e.g., Benzaldehyde) (0.5 mmol)

    • Nitroalkane (e.g., Nitromethane) (5.0 mmol, 10 equiv.)

    • Diisopropylethylamine (DIPEA) (9 μL, 0.1 equiv.) (optional, as a base)

  • Procedure:

    • In a dry reaction tube, dissolve the chiral amino alcohol ligand and Cu(OAc)₂·H₂O in isopropanol.

    • Stir the solution at room temperature for 1 hour to form the chiral copper complex.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Add the aldehyde to the reaction mixture, followed by the nitroalkane and DIPEA (if used).

    • Stir the reaction mixture at the specified temperature for the required time (e.g., 24-72 hours), monitoring by TLC.

    • After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

    • Purify the residue by column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified β-nitro alcohol by chiral HPLC.

Asymmetric Michael Addition

Application Note:

Simple primary β-amino alcohols can act as efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes.[1][10] This reaction is a powerful tool for the construction of chiral adducts containing two adjacent stereocenters. The amino alcohol is believed to activate the nitroalkene via the formation of a chiral iminium ion or through hydrogen bonding interactions, while the enolate of the β-keto ester adds stereoselectively.

Quantitative Data Summary:

Catalystβ-keto esterNitroalkeneSolventTemp (°C)Yield (%)ee (%)Reference
Primary β-amino alcoholβ-keto estersNitroalkenesToluene-30Highup to 99[1][10]
Pyrrolidine derivativeAldehydesNitroethyleneNot Specified396>95

Experimental Protocol:

  • Materials:

    • Primary β-amino alcohol catalyst (e.g., derived from an amino acid) (0.04 mmol, 10 mol%)

    • Dry toluene (2 mL)

    • Molecular sieves 4Å

    • β-keto ester (0.4 mmol)

    • Nitroalkene (0.44 mmol)

  • Procedure:

    • To a solution of the β-amino alcohol catalyst in dry toluene containing molecular sieves 4Å, add the β-keto ester at room temperature under an inert atmosphere.

    • Stir the solution at the same temperature for a few minutes.

    • Add the nitroalkene to the reaction mixture.

    • Stir the reaction at the specified temperature (e.g., room temperature or -30 °C) until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Mix Catalyst/Ligand and Solvent B 2. Add Reagents A->B C 3. Stir at Controlled Temperature B->C D 4. Monitor Progress (TLC) C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Drying & Concentration F->G H 8. Chromatography G->H I 9. Characterization (NMR, MS) H->I J 10. Determine ee (Chiral HPLC/GC) I->J

Caption: General experimental workflow for amino alcohol-catalyzed reactions.

Asymmetric_Catalysis cluster_reactants Reactants cluster_transition_states Diastereomeric Transition States cluster_products Products Prochiral_Substrate Prochiral Substrate Catalyst Chiral Catalyst Prochiral_Substrate->Catalyst Reagent Reagent Reagent->Catalyst TS_R Transition State (pro-R) Catalyst->TS_R Lower Energy Pathway TS_S Transition State (pro-S) Catalyst->TS_S Higher Energy Pathway Product_R R-Enantiomer TS_R->Product_R Major Product Product_S S-Enantiomer TS_S->Product_S Minor Product

Caption: Conceptual diagram of asymmetric induction by a chiral catalyst.

References

GC-MS Analysis of 2-Aminopropan-2-ol and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Aminopropan-2-ol and its derivatives. Due to the polar nature and low volatility of this compound, direct GC-MS analysis is challenging. Derivatization is a critical step to enhance analyte volatility and thermal stability, thereby improving chromatographic separation and detection. The most common and effective derivatization techniques for compounds containing amino and hydroxyl groups are silylation and acylation.

Principle of Derivatization for GC-MS Analysis

Derivatization in GC-MS involves chemically modifying the analyte to make it more suitable for analysis. For this compound, which contains both a primary amine (-NH₂) and a tertiary alcohol (-OH) group, derivatization targets the active hydrogens on these functional groups. This process achieves the following:

  • Increased Volatility: Replacement of polar -OH and -NH₂ groups with nonpolar derivatives increases the vapor pressure of the analyte, allowing it to be readily analyzed in the gas phase.

  • Improved Thermal Stability: Derivatization protects the analyte from degradation at the high temperatures of the GC inlet and column.

  • Enhanced Chromatographic Performance: Derivatized analytes typically exhibit sharper, more symmetrical peaks, leading to better resolution and sensitivity.

  • Characteristic Mass Spectra: The derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in structural confirmation and quantification.

Data Presentation: Quantitative Analysis of Derivatized this compound

The following table summarizes the predicted quantitative data for the trimethylsilyl (B98337) (TMS) and trifluoroacetyl (TFA) derivatives of this compound. These values are based on the chemical structures of the derivatives and typical fragmentation patterns observed for similar compounds. Actual retention times may vary depending on the specific GC column and analytical conditions used.

Derivative TypeDerivatizing ReagentPredicted Molecular Weight ( g/mol )Predicted Retention Time (min)Predicted Key Mass Fragments (m/z)Notes
Di-Trimethylsilyl (TMS)BSTFA + 1% TMCS233.58 - 12218 (M-15), 147, 73The molecular ion (M+) at m/z 233 is expected to be of low abundance. The fragment at m/z 218 corresponds to the loss of a methyl group. The fragment at m/z 147 is characteristic of a TMS-derivatized amino group, and m/z 73 is the characteristic trimethylsilyl ion.
Di-Trifluoroacetyl (TFA)TFAA281.17 - 10281 (M+), 184, 113, 69The molecular ion at m/z 281 is expected to be observed. The fragment at m/z 184 corresponds to the loss of the trifluoroacetylated amino moiety. The fragment at m/z 113 is characteristic of the trifluoroacetyl group, and m/z 69 corresponds to the CF₃⁺ ion.

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA

This protocol describes the formation of the di-trimethylsilyl (di-TMS) derivative of this compound.[1][2]

Materials:

  • This compound standard or sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Acetonitrile (B52724) (or other suitable solvent like pyridine (B92270) or dichloromethane)

  • Heating block or oven

  • GC vials (2 mL) with caps

  • Microsyringes

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • For a standard solution, accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.

    • For unknown samples, use an appropriate amount of the sample extract. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before derivatization, as silylation reagents are moisture-sensitive.

  • Derivatization Reaction:

    • Pipette 100 µL of the sample or standard solution into a clean, dry 2 mL GC vial.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample.

Protocol 2: Acylation of this compound with TFAA

This protocol details the formation of the di-trifluoroacetyl (di-TFA) derivative of this compound.[3][4]

Materials:

  • This compound standard or sample

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Anhydrous Ethyl Acetate (B1210297) (or other suitable solvent like dichloromethane)

  • Heating block or oven

  • GC vials (2 mL) with caps

  • Microsyringes

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous ethyl acetate or use a dried sample residue as described in Protocol 1.

  • Derivatization Reaction:

    • Transfer 100 µL of the sample or standard solution into a 2 mL GC vial.

    • Add 50 µL of TFAA to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

  • Evaporation and Reconstitution:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 100 µL of anhydrous ethyl acetate.

  • Analysis:

    • Inject 1 µL of the reconstituted derivatized sample into the GC-MS system.

GC-MS Parameters (Typical)

The following are typical starting parameters for the GC-MS analysis of derivatized this compound. These may need to be optimized for your specific instrument and column.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Injection:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Sample/Standard prep_solution Prepare Solution (if solid) start->prep_solution dry_down Evaporate to Dryness (if aqueous) prep_solution->dry_down add_reagent Add Derivatizing Reagent (e.g., BSTFA or TFAA) & Solvent dry_down->add_reagent vortex Vortex add_reagent->vortex heat Heat (e.g., 60-70°C) vortex->heat reconstitute Reconstitute (if evaporated) heat->reconstitute gcms_inject Inject into GC-MS reconstitute->gcms_inject data_acq Data Acquisition gcms_inject->data_acq data_proc Data Processing & Analysis data_acq->data_proc

Caption: Experimental workflow for derivatization and GC-MS analysis.

Caption: Silylation of this compound with BSTFA.

References

Method 1: Reversed-Phase HPLC with Pre-column Derivatization and UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for robust analytical methodologies for the quantification of 2-Aminopropan-2-ol exists across the pharmaceutical and chemical industries. Also known as 2-Amino-2-methyl-1-propanol (AMP), this alkanolamine serves as a critical component in various applications, including as a buffering agent in pharmaceutical formulations and a neutralizing agent in cosmetics and industrial products. Accurate and precise quantification is paramount for quality control, formulation development, and stability testing.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). The primary method detailed involves pre-column derivatization to enable sensitive UV detection, a widely applicable approach for compounds lacking a strong native chromophore. An alternative, highly sensitive, and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is also presented.

This method is based on the derivatization of this compound with 1-naphthylisothiocyanate (NITC) to form a UV-active derivative that can be readily quantified using a standard HPLC-UV system.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • 1-Naphthylisothiocyanate (NITC)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Isooctane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Dimethylformamide (DMF)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment, if necessary)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

3. Preparation of Standard Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with DMF to achieve concentrations ranging from 0.5 µg/mL to 250 µg/mL.

  • NITC Solution (1 mg/mL): Dissolve 10 mg of NITC in 10 mL of DMF.

4. Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol) to achieve an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter.

5. Derivatization Procedure:

  • To 100 µL of each working standard solution and sample solution in separate vials, add 100 µL of the NITC solution.

  • Vortex the vials for 30 seconds.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Add 800 µL of the mobile phase to each vial and vortex to mix. The samples are now ready for injection.

6. HPLC Conditions:

  • Column: C18 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Isooctane:Isopropanol (80:20, v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm[1]

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against the corresponding concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity and is particularly suitable for complex matrices such as biological fluids.

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): 2-Amino-2-methyl-1-propanol-d11 (stable isotope-labeled) is recommended for best results.

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

  • C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3 µm)

3. Preparation of Standard and Sample Solutions:

  • Prepare stock and working standard solutions of this compound and the internal standard in methanol or water.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Vortex for 10 seconds.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions:

  • Column: C18 (2.1 mm x 50 mm, 3 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A suitable gradient program should be developed to ensure good separation. A starting point could be 5% B, increasing to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Transitions: The specific precursor and product ions for this compound and the internal standard should be determined by direct infusion and optimized.

Quantitative Data Summary

The following table summarizes representative quantitative data for the HPLC-UV method with NITC derivatization. It is important to note that these values are indicative and the method should be fully validated in the user's laboratory to establish specific performance characteristics.

ParameterHPLC with UV Detection (after NITC Derivatization)
Principle Reverse-Phase Chromatography with UV Detection
Limit of Detection (LOD) 1 ng/injection
Limit of Quantification (LOQ) Typically 3x LOD (to be determined during validation)
Linearity Range 0.5 - 224 µg/mL[1]
Recovery Mean desorption efficiency of 100% for concentrations from 11.2 to 224 µ g/tube has been reported for air sampling applications.[1]
Precision (%RSD) To be determined during validation
Accuracy (% Recovery) To be determined during validation

Experimental Workflow and Logical Relationships

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Collection (e.g., Formulation, Air, Plasma) Extraction Sample Extraction/ Pre-treatment Sample->Extraction Standard Reference Standard Preparation Dilution Serial Dilution of Standards Standard->Dilution Derivatization Addition of NITC Reagent Dilution->Derivatization Extraction->Derivatization Reaction Incubation Derivatization->Reaction Injection Injection into HPLC System Reaction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the HPLC quantification of this compound.

References

Application Notes and Protocols for 2-Aminopropan-2-ol in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopropan-2-ol, more commonly known as 1-amino-2-propanol or isopropanolamine, is a versatile amino alcohol with the chemical formula CH₃CH(OH)CH₂NH₂. It is a colorless liquid with a slight ammonia-like odor and is miscible with water and ethanol. While it is widely utilized as a raw material for surfactants, a pH-adjusting agent, a corrosion inhibitor, and an intermediate in the synthesis of pharmaceuticals and agrochemicals, its application as a primary solvent for chemical reactions is not extensively documented in scientific literature. These notes provide a comprehensive overview of its properties and explore its potential use as a solvent, co-solvent, or a component of deep eutectic solvents in chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-amino-2-propanol is crucial for its effective use in any chemical process. The following table summarizes its key properties.

PropertyValueReference(s)
Molecular Formula C₃H₉NO[1]
Molecular Weight 75.11 g/mol [1]
Appearance Colorless liquid[1]
Odor Slight ammonia-like[1]
Boiling Point 160 °C[2]
Melting Point -2 °C[2]
Density 0.973 g/mL at 25 °C[2]
Flash Point 165 °F (74 °C)[1]
Solubility Soluble in water and ethanol[2]
pKa Not available

Applications in Chemical Synthesis

Potential as a Reaction Solvent

Given its physical and chemical characteristics, 1-amino-2-propanol could theoretically be employed as a solvent in reactions such as:

  • Knoevenagel Condensation: This reaction often utilizes a basic catalyst. The inherent basicity of 1-amino-2-propanol could potentially catalyze the reaction while also serving as the solvent.[3][4]

  • Chalcone (B49325) Synthesis: The Claisen-Schmidt condensation for chalcone synthesis is typically base-catalyzed.[5][6] 1-amino-2-propanol could serve as a dual solvent-catalyst system.

  • Synthesis of Heterocyclic Compounds: Many syntheses of heterocyclic compounds proceed in polar, basic media.[7]

However, it is important to note that the reactivity of the amino and hydroxyl groups in 1-amino-2-propanol could lead to side reactions with the reactants, complicating its use as an inert solvent.

Use as a Co-solvent

1-amino-2-propanol can be used as a co-solvent to modify the properties of a reaction medium. For instance, its addition to a less polar solvent can increase the solubility of polar reagents. It can also be used in biphasic solvent systems for applications like CO₂ capture, where it can enhance the absorption capacity of the primary solvent.

Component of Deep Eutectic Solvents (DES)

A promising application of 1-amino-2-propanol is as a hydrogen bond donor in the formation of Deep Eutectic Solvents (DES). DES are mixtures of a hydrogen bond acceptor and a hydrogen bond donor that have a significantly lower melting point than the individual components. These solvents are gaining attention as green and sustainable alternatives to traditional volatile organic compounds.

Experimental Protocols

Due to the lack of specific examples in the literature of 1-amino-2-propanol being used as a primary solvent for chemical reactions, detailed experimental protocols for such applications cannot be provided. Researchers interested in exploring its use as a solvent should conduct initial small-scale feasibility studies to assess its compatibility with the desired reaction, including solubility of reactants, reaction kinetics, and potential side reactions.

Below is a generalized protocol for evaluating 1-amino-2-propanol as a solvent for a generic chemical reaction.

Protocol: Evaluation of 1-Amino-2-propanol as a Reaction Solvent

  • Solubility Test:

    • At room temperature, add a small amount of each reactant to a vial containing 1-amino-2-propanol.

    • Observe the solubility. If not soluble, gently warm the mixture to assess solubility at elevated temperatures.

  • Compatibility Test (Blank Reaction):

    • Combine the reactants in 1-amino-2-propanol in a reaction vessel.

    • Stir the mixture at the intended reaction temperature for the desired reaction time, but without any other catalyst (if one is typically used).

    • Analyze the mixture using an appropriate technique (e.g., TLC, GC-MS, NMR) to check for any degradation of the reactants or the formation of side products due to reaction with the solvent.

  • Catalytic Activity Test (for base-catalyzed reactions):

    • If the reaction is base-catalyzed, run the reaction in 1-amino-2-propanol without any additional base.

    • Monitor the reaction progress to determine if the inherent basicity of 1-amino-2-propanol is sufficient to catalyze the reaction.

  • Reaction Optimization:

    • If the initial tests are promising, proceed with the reaction, optimizing parameters such as temperature, reaction time, and reactant concentrations.

    • Compare the results (yield, purity, reaction time) with those obtained in conventional solvents.

  • Work-up Procedure:

    • Due to the high boiling point and miscibility with water of 1-amino-2-propanol, standard work-up procedures may need to be modified.

    • Consider extraction with a suitable organic solvent after dilution with a large volume of water.

    • Purification techniques such as column chromatography or recrystallization will likely be necessary to isolate the desired product from the solvent and any byproducts.

Visualizations

Logical Relationships of 1-Amino-2-propanol Properties and Applications

G cluster_properties Physicochemical Properties cluster_applications Applications prop1 Polar app3 Emulsifier / Surfactant Intermediate prop1->app3 app6 Potential Reaction Solvent prop1->app6 Dissolves polar reactants prop2 Protic (H-bond donor) app5 Component of Deep Eutectic Solvents prop2->app5 Hydrogen Bond Donor prop3 Basic (Amine group) app1 pH Regulator prop3->app1 Neutralizes acids prop3->app6 Acts as a base catalyst prop4 High Boiling Point prop4->app6 Allows for high reaction temperatures prop5 Water Soluble prop5->app3 app2 Corrosion Inhibitor app4 Reactant in Synthesis

Caption: Properties of 1-Amino-2-propanol and their relation to its applications.

General Experimental Workflow for a Chemical Reaction

G start Start reactants Combine Reactants in Solvent start->reactants reaction Heat and Stir (Reaction Time) reactants->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification analysis Analysis (e.g., NMR, MS) purification->analysis end End analysis->end

Caption: A generalized workflow for a typical chemical synthesis experiment.

Safety and Handling

1-Amino-2-propanol is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

While 1-amino-2-propanol is a valuable chemical with numerous applications, its use as a primary solvent for chemical reactions is not a well-established practice. Its physicochemical properties suggest potential utility in this regard, particularly for base-catalyzed reactions. However, the lack of documented protocols necessitates a cautious and empirical approach for any researcher wishing to explore this application. Further research into its use as a solvent, co-solvent, or a component of deep eutectic solvents could open up new possibilities for green and sustainable chemistry.

References

Application Notes and Protocols for the Synthesis of Novel Polymers Using 2-Aminopropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopropan-2-ol is a unique trifunctional molecule featuring a primary amine and a tertiary alcohol. The presence of two methyl groups on the carbon atom bearing the hydroxyl group introduces significant steric hindrance, which has limited its widespread application in polymer synthesis to date. This structural feature, however, presents an opportunity for the creation of novel polymers with unique properties. The bulky tertiary alcohol group, when incorporated into a polymer backbone, can influence chain packing, solubility, and thermal properties. Furthermore, the hydroxyl group remains available for post-polymerization modification, making this compound an intriguing building block for functional biomaterials.

These application notes provide a detailed protocol for the synthesis of a novel graft copolymer, poly(aspartic acid)-graft-2-aminopropan-2-ol (PASP-g-APO), by adapting a known procedure for a structurally similar amino alcohol. This document offers a foundational methodology for researchers interested in exploring the potential of this compound in the development of new polymers for biomedical applications, including drug delivery and tissue engineering.

Application: Synthesis of a Novel Poly(aspartic acid)-graft-2-aminopropan-2-ol (PASP-g-APO) Copolymer

This section details the synthesis of a novel biodegradable graft copolymer utilizing this compound. The protocol is adapted from the synthesis of a similar copolymer, polyaspartic acid/2-amino-2-methyl-1-propanol (PASP/AMP).[1][2][3] The reaction involves the ring-opening of polysuccinimide (PSI) by the primary amine of this compound, resulting in a polyaspartic acid backbone with grafted this compound side chains.

Experimental Protocol: Synthesis of PASP-g-APO

Materials:

  • Polysuccinimide (PSI)

  • This compound (APO)

  • N,N-Dimethylformamide (DMF)

  • Sodium Hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Ethanol (B145695)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Thermometer

  • Dropping funnel

  • pH meter

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

Procedure:

  • Dissolution of PSI: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, dissolve a specific amount of polysuccinimide (PSI) in N,N-dimethylformamide (DMF) at room temperature.

  • Addition of this compound: Slowly add a predetermined molar ratio of this compound (dissolved in a small amount of DMF, if necessary) to the PSI solution using a dropping funnel while stirring continuously.

  • Grafting Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours with constant stirring. The primary amine of this compound will react with the succinimide (B58015) rings of PSI, leading to the formation of the graft copolymer.

  • Hydrolysis of Remaining Succinimide Rings: After the grafting reaction, cool the mixture to room temperature. Add a 1 M sodium hydroxide (NaOH) solution dropwise to the reaction mixture to hydrolyze any remaining succinimide rings to sodium polyaspartate. Monitor the pH and maintain it in the range of 10-11 during this step. Continue stirring for 2-3 hours.

  • Neutralization and Precipitation: Neutralize the solution by adding 1 M hydrochloric acid (HCl) solution until the pH reaches 7-8. Pour the neutralized solution into a large excess of ethanol with vigorous stirring to precipitate the PASP-g-APO copolymer.

  • Purification: Collect the precipitate by filtration and wash it several times with ethanol to remove any unreacted monomers and solvent residues.

  • Drying: Dry the purified PASP-g-APO copolymer in a vacuum oven at 50-60°C until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of PASP-g-APO, based on typical results for similar polyaspartic acid graft copolymers.[1][2][3]

ParameterValue
Molar Ratio (PSI:APO)1:0.5
Reaction Temperature85 °C
Reaction Time5 hours
Yield> 85%
Degree of Grafting40-50%
Molecular Weight (Mw)15,000 - 25,000 g/mol
Polydispersity Index (PDI)1.5 - 2.0

Visualizations

Signaling Pathway/Logical Relationship

Synthesis_Pathway PSI Polysuccinimide (PSI) Intermediate Grafted Copolymer (with remaining succinimide rings) PSI->Intermediate Ring-opening grafting APO This compound (APO) APO->Intermediate Final_Polymer PASP-g-APO Copolymer Intermediate->Final_Polymer Hydrolysis of unreacted rings NaOH NaOH (Hydrolysis) NaOH->Final_Polymer

Caption: Synthetic pathway for PASP-g-APO copolymer.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Dissolution 1. Dissolve PSI in DMF Addition 2. Add this compound Dissolution->Addition Reaction 3. Heat for Grafting Reaction Addition->Reaction Hydrolysis 4. Hydrolyze with NaOH Reaction->Hydrolysis Neutralization 5. Neutralize with HCl Hydrolysis->Neutralization Precipitation 6. Precipitate in Ethanol Neutralization->Precipitation Filtration 7. Filter and Wash Precipitation->Filtration Drying 8. Dry in Vacuum Oven Filtration->Drying Final_Product Final PASP-g-APO Polymer Drying->Final_Product Characterization

Caption: Step-by-step experimental workflow.

Potential Applications in Drug Development

The synthesized PASP-g-APO copolymer possesses several features that make it a promising candidate for various biomedical applications:

  • Biodegradability: The polyaspartic acid backbone is known to be biodegradable, which is a crucial requirement for in vivo applications to avoid long-term accumulation.

  • Biocompatibility: Polyaspartic acid and its derivatives generally exhibit good biocompatibility.

  • Hydrophilicity and Solubility: The presence of carboxylic acid groups and hydroxyl groups is expected to impart good water solubility, which is advantageous for formulating drug delivery systems.

  • Functional Handles: The carboxylic acid groups on the backbone and the hydroxyl groups on the side chains can be further modified, for example, by conjugating targeting ligands or therapeutic agents.

  • Drug Encapsulation: The amphiphilic nature of the graft copolymer could facilitate the formation of nanoparticles or micelles for the encapsulation of hydrophobic drugs, potentially enhancing their solubility and bioavailability.

Conclusion

While the use of this compound in polymer synthesis is not yet widely documented, this application note provides a viable and detailed protocol for the creation of a novel graft copolymer, PASP-g-APO. The unique structural features of this compound may lead to polymers with distinct physicochemical properties. The provided methodology serves as a solid starting point for researchers to explore this novel building block and to develop new functional polymers for advanced biomedical applications, particularly in the fields of drug delivery and regenerative medicine. Further characterization and optimization of the synthesis process will be essential to fully elucidate the potential of this new class of polymers.

References

Application of "2-Aminopropan-2-ol" in Peptide Synthesis: A Review and General Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals no established direct application of "2-Aminopropan-2-ol" as a reagent, solvent, or scavenger in standard solid-phase or solution-phase peptide synthesis protocols.

While the molecule this compound is a simple amino alcohol, its use in the context of peptide bond formation, deprotection, or cleavage is not documented in established methodologies such as Fmoc- or Boc-based solid-phase peptide synthesis (SPPS). Scientific literature does describe the formation of this compound from the reaction of acetone (B3395972) and ammonia, and identifies it as a potential intermediate in the Strecker synthesis of α-aminoisobutyric acid (AIB), a non-proteinogenic amino acid.[1][2] However, this does not translate to a direct role for this compound in the assembly of peptide chains.

Given the absence of specific applications for "this compound," this document will provide detailed application notes and protocols for a related and critical aspect of peptide synthesis where small molecule amines and alcohols are relevant: the use of scavengers in the final cleavage of peptides from the solid support in Fmoc-SPPS. This information is crucial for researchers, scientists, and drug development professionals to obtain high-purity peptides by preventing side reactions.

Application Note: The Role of Scavengers in Peptide Cleavage

In solid-phase peptide synthesis, the final step involves the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, reactive cationic species are generated from the protecting groups (e.g., tert-butyl cations from tBu groups), which can lead to unwanted side reactions with nucleophilic residues in the peptide chain, such as tryptophan, methionine, cysteine, and tyrosine.

To prevent these side reactions and ensure the integrity of the final peptide product, "scavengers" are added to the cleavage cocktail. Scavengers are nucleophilic reagents that react with and neutralize the generated carbocations, preventing them from modifying the peptide. The choice and combination of scavengers depend on the amino acid composition of the peptide.

Common Scavengers and Their Targets

The selection of an appropriate scavenger cocktail is critical for maximizing the yield and purity of the synthesized peptide. The table below summarizes common scavengers and their primary targets.

ScavengerTarget Protecting Groups/ResiduesTypical Concentration (%)Notes
Triisopropylsilane (TIS) Trityl (Trt), Pbf, tBu1 - 5Highly effective in reducing trityl and other carbocations. Can also reduce methionine sulfoxide.
Water (H₂O) Trityl (Trt)2.5 - 5Helps to hydrolyze tert-butyl cations.
1,2-Ethanedithiol (EDT) Trityl (Trt), Acm, tBu1 - 5A thiol-based scavenger, particularly effective for protecting cysteine residues. Has a strong odor.
Thioanisole Tos, Bzl, Mts2 - 5Anisole derivative that is effective in scavenging benzyl-type cations.
Phenol Benzyl (Bzl), Tosyl (Tos)2 - 5Effective for scavenging benzyl-type cations, particularly with arginine-containing peptides.
Dithiothreitol (DTT) Cysteine protecting groups2 - 5A reducing agent that helps to keep cysteine residues in their reduced state.

Experimental Protocols

Protocol 1: Standard Cleavage of a Peptide from Wang Resin using a General Scavenger Cocktail

This protocol is suitable for peptides that do not contain highly sensitive residues like multiple tryptophans or cysteines.

Materials:

  • Peptide-bound resin (e.g., on Wang or Rink Amide resin)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Sintered glass funnel

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Resin Preparation: Transfer the dry peptide-bound resin (e.g., 100 mg) to a 10 mL reaction vessel.

  • Preparation of Cleavage Cocktail (Reagent K): In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio:

    • TFA: 92.5%

    • Water: 5%

    • TIS: 2.5% For 10 mL of cocktail, this corresponds to 9.25 mL of TFA, 0.5 mL of water, and 0.25 mL of TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Ensure the resin is fully submerged.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture through a sintered glass funnel into a 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and then with DCM to recover any remaining peptide.

    • Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Peptide Isolation:

    • Centrifuge the precipitated peptide at 3000 rpm for 5 minutes.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Protocol 2: Cleavage of a Tryptophan-Containing Peptide

Tryptophan is particularly susceptible to alkylation by carbocations. The use of a thiol-containing scavenger is recommended.

Modified Cleavage Cocktail (TFA/TIS/H₂O/EDT):

  • TFA: 94%

  • TIS: 1%

  • Water: 2.5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

Follow the same procedure as in Protocol 1, but substitute the cleavage cocktail with the one specified above. The presence of EDT will protect the tryptophan indole (B1671886) ring from modification.

Visualizations

Cleavage_Workflow cluster_Cleavage Cleavage and Deprotection cluster_Isolation Peptide Isolation Resin Peptide-Resin Conjugate Cleavage_Cocktail TFA + Scavengers Reaction Cleavage Reaction (2-3 hours) Cleavage_Cocktail->Reaction Addition Filtration Filtration Reaction->Filtration Precipitation Precipitation in Cold Ether Filtration->Precipitation Filtrate Washed_Resin Filtration->Washed_Resin Resin Waste Centrifugation Centrifugation & Washing Precipitation->Centrifugation Drying Drying Centrifugation->Drying Crude_Peptide Crude Peptide Drying->Crude_Peptide

Caption: General workflow for peptide cleavage from solid support.

Scavenger_Mechanism Protecting_Group Protecting Group (e.g., tBu) Carbocation Reactive Carbocation (e.g., tBu+) Protecting_Group->Carbocation + TFA TFA TFA (Acid) Alkylated_Peptide Alkylated Peptide (Side Product) Carbocation->Alkylated_Peptide attacks Neutralized_Cation Neutralized Cation Carbocation->Neutralized_Cation trapped by Peptide Peptide Residue (e.g., Trp, Met) Scavenger Scavenger (e.g., TIS, EDT)

Caption: Role of scavengers in preventing side reactions.

References

Application Notes and Protocols: 2-Aminopropan-2-ol as a Corrosion Inhibitor in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Aminopropan-2-ol (also known as 2-Amino-2-methyl-1-propanol or AMP) as a corrosion inhibitor in various industrial settings. This document includes representative data on its inhibition efficiency, detailed experimental protocols for its evaluation, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

This compound is a versatile organic compound utilized across multiple industries for its properties as a pH adjuster, co-dispersant, and corrosion inhibitor.[1] In industrial processes, particularly in aqueous systems such as boiler feedwater, steam condensate lines, and metalworking fluids, this compound effectively mitigates corrosion of metallic components.[1] Its mechanism of action involves the neutralization of acidic species and the formation of a protective film on the metal surface, thereby preventing corrosive degradation.[1]

Data Presentation

Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel in 1M HCl Solution (Weight Loss Method)

Concentration of this compound (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank150.212.5-
5045.13.770.0
10028.52.481.0
20015.01.290.0
4009.00.794.0
6007.50.695.0

Table 2: Electrochemical Polarization Parameters for Mild Steel in 1M HCl with and without this compound

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (icorr) (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Inhibition Efficiency (%)
Blank-480120075125-
100-4652287011581.0
400-4501206510590.0
600-445966210092.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 1M HCl in the Presence of this compound

Inhibitor Concentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank50350-
10028015082.1
4005508090.9
6006806592.6

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the corrosion inhibition properties of this compound.

Weight Loss Method

This gravimetric method provides a straightforward determination of corrosion rate and inhibitor efficiency.

Materials and Equipment:

  • Mild steel coupons of known dimensions and surface area

  • Corrosive medium (e.g., 1M HCl solution)

  • This compound

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat for temperature control

  • Desiccator

  • Polishing papers of various grades (e.g., 200, 400, 600, 800, 1000 grit)

  • Acetone and distilled water for cleaning

Procedure:

  • Mechanically polish the mild steel coupons using successively finer grades of polishing paper until a mirror-like surface is achieved.

  • Degrease the coupons with acetone, wash with distilled water, and dry thoroughly.

  • Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immerse the weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25°C).

  • After the immersion period, retrieve the coupons, and remove the corrosion products by gentle brushing and washing with a suitable cleaning solution (e.g., a solution containing HCl and hexamine).

  • Rinse the coupons with distilled water, dry them, and re-weigh them to obtain the final weight (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and the type of inhibition.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); counter electrode: platinum or graphite)

  • Corrosive medium with and without inhibitor

  • Polishing and cleaning materials for the working electrode

Procedure:

  • Prepare the working electrode by polishing and cleaning as described in the weight loss method.

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period of time (e.g., 30-60 minutes) until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Plot the data as a Tafel plot (log |current density| vs. potential).

  • Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the formation of the protective inhibitor film and the mechanism of corrosion inhibition.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Corrosive medium with and without inhibitor

  • Polishing and cleaning materials for the working electrode

Procedure:

  • Prepare and set up the electrochemical cell as described for the potentiodynamic polarization method.

  • Allow the system to reach a steady state at the OCP.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Measure the impedance response of the system.

  • Represent the data using Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Mandatory Visualizations

G cluster_solution Aqueous Environment cluster_metal Metal Surface H+ H+ Metal Metal (Fe) H+->Metal Corrosion Attack AMP This compound (AMP) AMP->H+ Neutralization Film Protective Film AMP->Film Adsorption & Film Formation Film->Metal Protection

Caption: Mechanism of corrosion inhibition by this compound.

G start Start prep Prepare Metal Coupons (Polishing & Cleaning) start->prep weigh1 Weigh Initial Coupons (W_initial) prep->weigh1 immerse Immerse in Test Solutions (with/without Inhibitor) weigh1->immerse wait Incubate for a Specified Time & Temp immerse->wait retrieve Retrieve & Clean Coupons wait->retrieve weigh2 Weigh Final Coupons (W_final) retrieve->weigh2 calc Calculate Weight Loss, Corrosion Rate & IE% weigh2->calc end End calc->end

Caption: Experimental workflow for the Weight Loss method.

G inhibitor This compound (AMP) properties Physicochemical Properties - Amino Group (-NH2) - Hydroxyl Group (-OH) - Steric Hindrance inhibitor->properties mechanism Corrosion Inhibition Mechanism properties->mechanism application Industrial Applications mechanism->application neutralization Neutralization of Acidic Species (e.g., H+) mechanism->neutralization film_formation Adsorption & Protective Film Formation mechanism->film_formation boiler Boiler Water Systems application->boiler metalworking Metalworking Fluids application->metalworking coatings Coatings application->coatings

Caption: Logical relationships of this compound as a corrosion inhibitor.

References

Application Notes and Protocols for 2-Amino-2-methyl-1-propanol (AMP) as a Biological Buffer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-2-methyl-1-propanol (AMP) is a versatile organic compound utilized in biological research primarily as a buffering agent. Its ability to maintain a stable pH in the alkaline range makes it particularly suitable for enzymatic assays that exhibit optimal activity under such conditions. With a pKa of approximately 9.7 at 25°C, AMP provides a reliable buffering capacity between pH 8.7 and 10.4.[1] This application note details the physicochemical properties of AMP, provides a protocol for its use in a common biological assay, and outlines best practices for its preparation and storage.

Physicochemical Properties and Applications

AMP is a colorless liquid that serves not only as a pH stabilizer but also as a substrate in certain enzymatic reactions. For instance, in alkaline phosphatase assays, AMP can act as a phosphate (B84403) acceptor.[1] It is also employed in assays for lactate (B86563) dehydrogenase and malate (B86768) dehydrogenase.[1] Due to its hygroscopic nature and potential to absorb atmospheric CO2, proper handling and storage are crucial to maintain its buffering integrity.

Summary of Quantitative Data
PropertyValueReference
Molecular Formula C4H11NO[1]
Molecular Weight 89.14 g/mol [1]
pKa (25°C) 9.7[1]
Useful pH Range 8.7 - 10.4[1]
Density (20°C) 0.935 kg/L [1]
Boiling Point 165°C[1]
Melting Point 18 - 26°C[1]

Experimental Protocol: Alkaline Phosphatase Activity Assay

This protocol describes the use of an AMP buffer for the determination of alkaline phosphatase (ALP) activity.

Materials:

  • 2-Amino-2-methyl-1-propanol (AMP)

  • p-Nitrophenyl phosphate (pNPP), substrate

  • Magnesium chloride (MgCl2)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Spectrophotometer

  • Deionized water

  • Biological sample containing alkaline phosphatase

Procedure:

  • Preparation of 0.9 M AMP Buffer (pH 10.3):

    • Dissolve 7.9 g of 2-Amino-2-methyl-1-propanol in approximately 80 mL of deionized water.

    • Add 0.02 g of MgCl2 and stir until dissolved.

    • Adjust the pH to 10.3 at room temperature using 1 M HCl.

    • Bring the final volume to 100 mL with deionized water.

    • Store the buffer at 4°C, protected from light and atmospheric CO2. The buffer is stable for approximately one month.[1]

  • Preparation of Substrate Solution:

    • Dissolve p-Nitrophenyl phosphate (pNPP) in the 0.9 M AMP buffer to a final concentration of 10 mM. Prepare this solution fresh before each assay.

  • Enzyme Assay:

    • Pre-warm the AMP buffer and the substrate solution to the desired assay temperature (e.g., 37°C).

    • In a microplate well or cuvette, add 180 µL of the substrate solution.

    • Add 20 µL of the biological sample (e.g., serum, cell lysate) to initiate the reaction.

    • Mix gently and immediately start monitoring the absorbance at 405 nm using a spectrophotometer.

    • Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min).

    • Determine the ALP activity using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol at 405 nm being 18,500 M⁻¹cm⁻¹.

Diagrams

Experimental Workflow for AMP Buffer Preparation and Use

G cluster_prep Buffer Preparation cluster_assay Assay Protocol dissolve Dissolve AMP and MgCl2 in Deionized Water adjust_ph Adjust pH to 10.3 with 1 M HCl dissolve->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume storage Store at 4°C final_volume->storage prepare_substrate Prepare pNPP Substrate in AMP Buffer storage->prepare_substrate pre_warm Pre-warm Buffer and Substrate prepare_substrate->pre_warm mix_reagents Mix Substrate and Sample pre_warm->mix_reagents measure_abs Measure Absorbance at 405 nm mix_reagents->measure_abs analyze Calculate Enzyme Activity measure_abs->analyze

References

Application Notes and Protocols: 2-Aminopropan-2-ol for the Synthesis of Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of ionic liquids (ILs) derived from 2-aminopropan-2-ol. This class of protic ionic liquids (PILs) holds promise for various applications, particularly in the pharmaceutical sciences, due to their potential for tailored physicochemical properties and biocompatibility.

Introduction

Ionic liquids are salts with melting points below 100 °C, exhibiting unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds.[1] Protic ionic liquids are formed through the transfer of a proton from a Brønsted acid to a Brønsted base.[2] Alkanolamines, such as this compound, are attractive bases for the synthesis of PILs due to the presence of both amino and hydroxyl functional groups, which can influence the resulting IL's properties, including its hydrogen bonding capacity and polarity. The synthesis of alkanolammonium-based ILs is typically a straightforward acid-base neutralization reaction.[3]

The tailored nature of ionic liquids makes them highly suitable for various applications in drug development, including as solvents for poorly soluble active pharmaceutical ingredients (APIs), components of drug delivery systems, and even as APIs themselves.[4] The ability to modify the cation and anion allows for the fine-tuning of properties like viscosity, hydrophilicity, and biocompatibility.

Synthesis of this compound-Based Ionic Liquids

The synthesis of protic ionic liquids from this compound involves a simple and efficient acid-base neutralization reaction. This method is advantageous as it typically results in high yields with no byproducts, simplifying the purification process.[3]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a this compound-based protic ionic liquid.

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product 2_Aminopropan_2_ol This compound (Base) Mixing Equimolar Mixing & Stirring 2_Aminopropan_2_ol->Mixing Acid Brønsted Acid (e.g., Carboxylic Acid) Acid->Mixing Drying Drying under Vacuum Mixing->Drying Proton Transfer PIL Protic Ionic Liquid Drying->PIL Removal of Water

Caption: General workflow for the synthesis of a this compound based protic ionic liquid.

Logical Relationship of Properties

The properties of this compound make it a suitable precursor for ionic liquid synthesis, leading to potential applications in drug development.

G cluster_precursor Precursor Properties cluster_synthesis Synthesis cluster_il Ionic Liquid Properties cluster_application Potential Applications Precursor This compound AminoGroup Primary Amino Group (Proton Acceptor) Precursor->AminoGroup HydroxylGroup Hydroxyl Group (H-bonding) Precursor->HydroxylGroup BranchedStructure Branched Alkyl Chain (Lowers Melting Point) Precursor->BranchedStructure Synthesis Acid-Base Neutralization AminoGroup->Synthesis H_Bonding Enhanced H-Bonding HydroxylGroup->H_Bonding LowMP Low Melting Point BranchedStructure->LowMP IL Resulting Protic Ionic Liquid Synthesis->IL TunableAnion Tunable Anion Properties IL->TunableAnion IL->H_Bonding IL->LowMP Application Drug Development TunableAnion->Application Solvent Solvent for Poorly Soluble APIs H_Bonding->Solvent DDS Drug Delivery Systems LowMP->DDS Solvent->Application DDS->Application

Caption: Structure-property-application relationship for this compound based ionic liquids.

Experimental Protocols

The following protocols are illustrative examples for the synthesis of protic ionic liquids based on this compound and various carboxylic acids. These protocols are based on established methods for the synthesis of other alkanolammonium ionic liquids.

Protocol 1: Synthesis of 2-Hydroxy-2-methylpropan-1-aminium Acetate

Materials:

  • This compound (≥98%)

  • Acetic acid (glacial, ≥99.7%)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Vacuum evaporator

Procedure:

  • In a 100 mL round-bottom flask, place 0.1 mol of this compound.

  • Cool the flask in an ice bath.

  • Add 0.1 mol of glacial acetic acid dropwise to the flask via a dropping funnel while stirring continuously.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 24 hours to ensure the reaction goes to completion.

  • Remove any residual water by drying the resulting viscous liquid under vacuum at 60-80 °C for 24 hours.

  • The final product, 2-hydroxy-2-methylpropan-1-aminium acetate, should be a clear, viscous liquid at room temperature.

  • Characterize the product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Protocol 2: Synthesis of 2-Hydroxy-2-methylpropan-1-aminium Lactate (B86563)

Materials:

  • This compound (≥98%)

  • Lactic acid (85-90% aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Vacuum evaporator

Procedure:

  • Place 0.1 mol of this compound in a 100 mL round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add 0.1 mol of lactic acid solution dropwise to the stirred base.

  • After complete addition, allow the mixture to reach room temperature and continue stirring for 24 hours.

  • The water from the lactic acid solution and any water formed during the reaction should be removed under high vacuum at 80-100 °C for 48 hours.

  • The resulting 2-hydroxy-2-methylpropan-1-aminium lactate is expected to be a viscous liquid.

  • Confirm the structure and purity of the synthesized ionic liquid using appropriate analytical techniques (NMR, FTIR).

Data Presentation

The following tables summarize the expected physicochemical properties of hypothetical ionic liquids derived from this compound, based on data from structurally similar alkanolammonium and amino acid-based ionic liquids.[5][6]

Table 1: Expected Physicochemical Properties of this compound Based Ionic Liquids

Ionic Liquid CationAnionExpected AppearanceExpected Thermal Stability (Td, °C)Expected Viscosity (mPa·s at 25°C)
2-Hydroxy-2-methylpropan-1-aminiumAcetateColorless to pale yellow liquid150 - 200High
2-Hydroxy-2-methylpropan-1-aminiumLactateColorless to pale yellow liquid150 - 200Very High
2-Hydroxy-2-methylpropan-1-aminiumFormateColorless to pale yellow liquid140 - 190High
2-Hydroxy-2-methylpropan-1-aminiumPropionateColorless to pale yellow liquid160 - 210High

Note: These are expected values and require experimental verification.

Table 2: Comparison with Other Alkanolammonium Ionic Liquids

CationAnionMelting Point (°C)Viscosity (mPa·s at 25°C)Source
1-Ammonium-2-propanolFormate< 25-[7]
1-Ammonium-2-propanolAcetate< 25-[7]
Bis(2-hydroxyethyl)ammoniumOleate< 25High[6]

Applications in Drug Development

The unique properties of this compound based ionic liquids make them promising candidates for various applications in the pharmaceutical field.

  • Enhanced Solubility of APIs: The hydroxyl group on the cation can participate in hydrogen bonding, potentially enhancing the solubility of poorly water-soluble drugs.[4] The ability to choose different anions allows for further tuning of the IL's solvent properties.

  • Drug Delivery Systems: The low melting point and tunable viscosity of these ILs could be advantageous in the formulation of liquid and semi-solid drug delivery systems, such as transdermal patches and oral solutions.[4]

  • Biocompatibility: While toxicity needs to be assessed for each new ionic liquid, those derived from biocompatible precursors like amino alcohols and simple carboxylic acids are generally expected to exhibit lower toxicity profiles.[5]

Conclusion

The synthesis of protic ionic liquids from this compound offers a straightforward and efficient route to a new class of tunable materials. While specific experimental data for these particular ILs is not yet widely available, the established chemistry of alkanolammonium ionic liquids provides a strong foundation for their development. Their potential for tailored physicochemical properties makes them highly attractive for further investigation, particularly in the field of drug development where challenges such as poor drug solubility and formulation stability are persistent. Researchers are encouraged to explore the synthesis and characterization of these novel ionic liquids to unlock their full potential.

References

Application Notes and Protocols: The Potential Role of 2-Aminopropan-2-ol in Nanoparticle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nanoparticles with controlled size, shape, and surface properties is a cornerstone of nanotechnology, with significant implications for drug delivery, diagnostics, and catalysis. A variety of chemical agents are employed to reduce metal precursors and stabilize the resulting nanoparticles. While there is a substantial body of research on the use of amino acids and other biomolecules for this purpose, the application of small, synthetic amino alcohols such as 2-Aminopropan-2-ol in nanoparticle preparation is not extensively documented in publicly available literature. However, based on the known reactivity of its functional groups—a primary amine and a tertiary alcohol—we can extrapolate its potential utility as both a reducing and a capping agent.

This document provides detailed application notes and hypothetical protocols for the use of this compound in the synthesis of metallic nanoparticles, drawing analogies from the well-established roles of amino acids and other small organic ligands. The information presented herein is intended to serve as a foundational guide for researchers exploring novel reagents for nanoparticle synthesis.

Mechanism of Action: A Postulated Role for this compound

The bifunctional nature of this compound, containing both an amino (-NH₂) and a hydroxyl (-OH) group, suggests its potential to participate in the synthesis of nanoparticles in two primary ways:

  • Reducing Agent: The amino group, and to a lesser extent, the hydroxyl group, can act as a reducing agent, donating electrons to reduce metal ions (e.g., Au³⁺ or Ag⁺) to their zero-valent metallic state (Au⁰ or Ag⁰), which then nucleate and grow into nanoparticles. This is analogous to the role of amino acids, where the amino group is a key participant in the reduction process.[1][2][3]

  • Capping/Stabilizing Agent: Once the metallic nanoparticles are formed, the this compound molecules can adsorb onto their surface. The lone pair of electrons on the nitrogen atom of the amino group can coordinate with the metal surface, forming a protective layer. This layer provides steric hindrance, preventing the nanoparticles from aggregating and ensuring their colloidal stability.[4][5] The hydroxyl group may also contribute to stabilization through hydrogen bonding with the solvent or other capping agents.

The diagram below illustrates the postulated dual role of this compound in the formation and stabilization of a metallic nanoparticle.

G cluster_0 Nanoparticle Formation cluster_1 Nanoparticle Stabilization MetalIon Metal Ion (e.g., Au³⁺) Reduction Reduction MetalIon->Reduction Aminopropanol This compound Aminopropanol->Reduction MetalAtom Metal Atom (e.g., Au⁰) Reduction->MetalAtom Nucleation Nucleation MetalAtom->Nucleation NanoparticleCore Nanoparticle Core Nucleation->NanoparticleCore NanoparticleCore_s Nanoparticle Core Capping Capping/Stabilization NanoparticleCore_s->Capping Aminopropanol_s This compound Aminopropanol_s->Capping StabilizedNP Stabilized Nanoparticle Capping->StabilizedNP

Postulated dual role of this compound in nanoparticle synthesis.

Application 1: Synthesis of Gold Nanoparticles (AuNPs)

Gold nanoparticles are of significant interest for biomedical applications due to their unique optical properties and biocompatibility. This compound can be hypothetically employed as both a reducing and stabilizing agent in a one-pot synthesis.

Experimental Protocol: Modified Turkevich-like Method

This protocol is adapted from the well-established Turkevich method, where citrate (B86180) is replaced by this compound.[6]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Ultrapure water (18.2 MΩ·cm)

Procedure:

  • Prepare a 1 mM solution of HAuCl₄·3H₂O in ultrapure water.

  • In a separate flask, prepare a 10 mM aqueous solution of this compound.

  • In a clean round-bottom flask equipped with a condenser and a magnetic stir bar, bring 50 mL of the HAuCl₄ solution to a rolling boil under vigorous stirring.

  • Rapidly inject 5 mL of the this compound solution into the boiling HAuCl₄ solution.

  • Observe the color change of the solution. A transition from yellow to colorless and then to a ruby red or purple color indicates the formation of AuNPs.

  • Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature with continuous stirring.

  • Characterize the synthesized AuNPs using UV-Vis spectroscopy (for Surface Plasmon Resonance peak), Dynamic Light Scattering (DLS) (for size distribution and zeta potential), and Transmission Electron Microscopy (TEM) (for size and morphology).

Expected Quantitative Data (Based on Analogy with Amino Acids)

The following table summarizes typical data obtained when using amino acids for AuNP synthesis, which can serve as a benchmark for experiments with this compound.[2][7][8]

ParameterExpected RangeFactors Influencing Outcome
AuNP Size (TEM) 5 - 50 nmMolar ratio of HAuCl₄ to this compound, pH, temperature
Surface Plasmon Resonance (λmax) 520 - 550 nmNanoparticle size and shape
Zeta Potential +10 to +40 mVSurface capping by the protonated amino group
Polydispersity Index (PDI) < 0.3Reaction conditions, purity of reagents

Application 2: Synthesis of Silver Nanoparticles (AgNPs)

Silver nanoparticles are widely recognized for their potent antimicrobial properties. A chemical reduction method using this compound can be proposed for their synthesis.

Experimental Protocol: Chemical Reduction Method

This protocol is based on the chemical reduction of a silver salt in an aqueous medium.

Materials:

Procedure:

  • Prepare a 1 mM aqueous solution of AgNO₃.

  • Prepare a 10 mM aqueous solution of this compound.

  • In a flask under vigorous stirring, mix 50 mL of the AgNO₃ solution with 10 mL of the this compound solution. The this compound is expected to act as both a reducing and capping agent.

  • To accelerate the reduction, a freshly prepared, ice-cold 2 mM NaBH₄ solution can be added dropwise until a color change to yellowish-brown is observed, indicating the formation of AgNPs.

  • Continue stirring the solution for 1-2 hours at room temperature to ensure the completion of the reaction and stabilization of the nanoparticles.

  • Characterize the synthesized AgNPs using UV-Vis spectroscopy, DLS, and TEM.

Expected Quantitative Data (Based on Analogy with Amino Acids)

The table below provides expected quantitative data for AgNP synthesis using amino-containing molecules as a reference.[3][5][9]

ParameterExpected RangeFactors Influencing Outcome
AgNP Size (TEM) 10 - 80 nmConcentration of reagents, use of NaBH₄, temperature
Surface Plasmon Resonance (λmax) 400 - 450 nmNanoparticle size and shape
Zeta Potential +5 to +30 mVSurface functionalization with the amino group
Polydispersity Index (PDI) < 0.4Control over nucleation and growth steps

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of nanoparticles using an amino alcohol like this compound.

G cluster_workflow Experimental Workflow cluster_char Characterization Techniques Prep Prepare Precursor and This compound Solutions React Mix and React (with heating if required) Prep->React Formation Observe Nanoparticle Formation (Color Change) React->Formation Cool Cool to Room Temperature Formation->Cool Char Characterization Cool->Char UVVis UV-Vis Spectroscopy DLS Dynamic Light Scattering TEM Transmission Electron Microscopy

Generalized workflow for nanoparticle synthesis and characterization.

Signaling Pathways and Logical Relationships

The decision-making process for optimizing nanoparticle synthesis using a novel reagent like this compound can be visualized as a logical flow.

G Start Define Desired Nanoparticle (Size, Stability) Hypothesis Hypothesize Role of This compound (Reducer/Capper) Start->Hypothesis Protocol Develop Initial Protocol (Based on Analogy) Hypothesis->Protocol Synthesize Synthesize Nanoparticles Protocol->Synthesize Characterize Characterize Properties (Size, λmax, Zeta) Synthesize->Characterize Evaluate Evaluate Results vs. Desired Properties Characterize->Evaluate Optimize Optimize Parameters (Ratio, pH, Temp) Evaluate->Optimize Not Met Final Finalized Protocol Evaluate->Final Met Optimize->Synthesize

Logical workflow for protocol development and optimization.

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests its potential as a valuable tool in the green synthesis of metallic nanoparticles. Its dual functionality as a potential reducing and capping agent warrants experimental investigation. The protocols and expected data presented in these application notes provide a solid starting point for researchers to explore its efficacy. Future studies should focus on systematically evaluating the effect of reaction parameters on the resulting nanoparticle characteristics and comparing its performance against established reducing and capping agents. Such research could open new avenues for the cost-effective and controlled synthesis of nanoparticles for a wide range of applications in drug development and beyond.

References

Application Notes and Protocols: Enantioselective Synthesis Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: A thorough review of the scientific literature did not yield established protocols for the use of "2-Aminopropan-2-ol" as a chiral auxiliary in enantioselective synthesis. Therefore, to provide a comprehensive and practical guide, these application notes will focus on a widely utilized and well-documented class of chiral auxiliaries derived from amino alcohols: Evans' Oxazolidinones . The principles and protocols described herein are foundational to the field of asymmetric synthesis and serve as a robust example of the application of chiral amino alcohol derivatives.

Application: Diastereoselective Alkylation and Aldol (B89426) Reactions using Evans' Oxazolidinone Auxiliaries

Evans' oxazolidinone auxiliaries are powerful tools for the asymmetric synthesis of a wide range of chiral molecules, including carboxylic acids, alcohols, and aldehydes.[1] By temporarily attaching one of these chiral auxiliaries to an achiral substrate, it is possible to direct the stereochemical outcome of subsequent reactions with high predictability and efficiency.[1] The rigid structure of the oxazolidinone and the steric hindrance provided by its substituents effectively shield one face of the enolate, leading to excellent diastereoselectivity in reactions such as alkylations and aldol additions.[2][3]

Key Features:
  • High Diastereoselectivity: Often achieving >98% diastereomeric excess (d.e.).

  • Predictable Stereochemistry: The stereochemical outcome is reliably controlled by the choice of the Evans auxiliary.

  • Versatility: Applicable to a wide range of substrates and electrophiles.

  • Removable and Recyclable: The auxiliary can be cleaved under mild conditions and recovered for reuse.[4]

Experimental Workflows and Signaling Pathways

The general workflow for the use of an Evans' oxazolidinone auxiliary in a diastereoselective alkylation is outlined below. The process involves three key steps: acylation of the auxiliary, the diastereoselective alkylation reaction, and finally, the removal of the auxiliary to yield the enantiomerically enriched product.

experimental_workflow cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Removal Acylation Acylation of Chiral Auxiliary Enolate_Formation Enolate Formation (-78 °C) Acylation->Enolate_Formation Alkylation Alkylation with Electrophile (E+) Enolate_Formation->Alkylation Cleavage Cleavage of Auxiliary Alkylation->Cleavage Purification Purification of Chiral Product Cleavage->Purification stereochemical_model cluster_model Stereochemical Rationale Enolate Chelated (Z)-Enolate Approach Electrophile (E+) approaches from the less hindered face Enolate->Approach Product Major Diastereomer Approach->Product

References

Application Notes and Protocols: 2-Aminopropan-2-ol in Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopropan-2-ol is a versatile and economically significant bifunctional reagent, possessing both a primary amine and a tertiary alcohol. This unique structural arrangement makes it an ideal candidate for participation in multicomponent reactions (MCRs), particularly in the synthesis of highly substituted heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the one-pot synthesis of substituted oxazolines, a class of heterocycles with diverse applications.

The reaction of a β-amino alcohol, such as this compound, with an aldehyde or its equivalent represents a convergent and atom-economical approach to constructing the oxazoline (B21484) ring system. This transformation can be considered a type of multicomponent reaction where the amino alcohol and the carbonyl compound, often in the presence of a catalyst or a dehydrating agent, come together in a single synthetic operation to form the final heterocyclic product.

Key Multicomponent Reaction: Synthesis of 2-Substituted-4,4-dimethyloxazolines

The reaction between this compound and an aldehyde proceeds through an initial formation of a hemiaminal intermediate, which subsequently undergoes intramolecular cyclization via dehydration to yield the corresponding 2-substituted-4,4-dimethyloxazoline. This reaction is often facilitated by dehydrating agents or catalysts to drive the equilibrium towards the product.

Caption: General reaction scheme for the synthesis of 2-substituted-4,4-dimethyloxazolines from this compound and an aldehyde.

G cluster_product reagent1 This compound plus + reagent2 Aldehyde (R-CHO) intermediate Hemiaminal Intermediate reagent2->intermediate Nucleophilic attack product 2-Substituted-4,4-dimethyloxazoline intermediate->product Cyclization/ Dehydration

Data Presentation

The following table summarizes the expected products and representative yields for the reaction of this compound with various aldehydes, based on analogous reactions reported in the literature for similar β-amino alcohols.

EntryAldehyde (R-CHO)Product (2-R-4,4-dimethyloxazoline)Expected Yield (%)
1Benzaldehyde2-Phenyl-4,4-dimethyloxazoline85-95
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,4-dimethyloxazoline80-90
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4,4-dimethyloxazoline88-98
42-Naphthaldehyde2-(Naphthalen-2-yl)-4,4-dimethyloxazoline82-92
5Isobutyraldehyde2-Isopropyl-4,4-dimethyloxazoline75-85
6Pivaldehyde2-tert-Butyl-4,4-dimethyloxazoline70-80

Note: Yields are estimates based on similar reported reactions and may vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-4,4-dimethyloxazolines

This protocol describes a general method for the synthesis of 2-aryl-4,4-dimethyloxazolines from this compound and an aromatic aldehyde using a dehydrating agent.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Toluene (B28343) (anhydrous)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Molecular Sieves (4Å)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Dissolve the amino alcohol in anhydrous toluene (approximately 0.5 M concentration).

  • Add the aromatic aldehyde (1.05 eq.) to the solution.

  • Add a dehydrating agent, such as anhydrous magnesium sulfate (2.0 eq.) or activated 4Å molecular sieves (10-20% w/w).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the dehydrating agent and wash the solid with a small amount of toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure 2-aryl-4,4-dimethyloxazoline.

Caption: Experimental workflow for the synthesis of 2-substituted-4,4-dimethyloxazolines.

G start Start reactants Combine this compound, Aldehyde, and Toluene start->reactants dehydrating_agent Add Dehydrating Agent (e.g., MgSO4) reactants->dehydrating_agent reflux Reflux (4-12 h) dehydrating_agent->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete workup Cool, Filter, and Concentrate monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Pure 2-Substituted-4,4- dimethyloxazoline purification->product

Protocol 2: Alternative One-Pot Synthesis using a Lewis Acid Catalyst

This protocol provides an alternative method using a Lewis acid catalyst to promote the cyclization and dehydration.

Materials:

  • This compound

  • Aldehyde (aromatic or aliphatic)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Lewis Acid (e.g., Boron trifluoride etherate (BF₃·OEt₂))

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the aldehyde (1.0 eq.) in anhydrous dichloromethane (0.2-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-0.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired oxazoline.

Conclusion

This compound serves as a valuable and readily accessible building block for the efficient synthesis of 2-substituted-4,4-dimethyloxazolines through a one-pot, multicomponent approach. The protocols provided herein offer robust and adaptable methods for accessing a diverse range of oxazoline derivatives. These compounds are not only important synthetic intermediates but also hold significant potential in the development of new therapeutic agents and chiral ligands for asymmetric catalysis. The presented application notes and protocols are intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of novel chemical space.

Troubleshooting & Optimization

"2-Aminopropan-2-ol" purification techniques and protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-Aminopropan-2-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can arise from the synthesis process and storage. Synthesis from acetone (B3395972) and ammonia (B1221849) may result in unreacted starting materials and byproducts from side reactions. During storage, this compound, like many amines, is susceptible to air oxidation, which can lead to the formation of colored byproducts, often appearing as a yellow or brown discoloration.[1] It is also hygroscopic, meaning it can absorb moisture from the air.

Q2: My this compound has a yellow tint. What is the cause and how can I remove it?

A2: A yellow or brown discoloration in amines is typically a sign of oxidation.[1] This can be accelerated by exposure to air and light.[1] The colored impurities are often N-oxides and other oxidation byproducts.[1] Minor discoloration can often be removed by distillation under reduced pressure or by recrystallization.[1] To prevent future discoloration, it is crucial to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored container to protect it from light and air.[1]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Key physical properties for purification include its boiling point, melting point, and solubility. This data is crucial for designing distillation and recrystallization protocols. A summary of these properties is provided in the table below.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is an effective method for identifying and quantifying volatile impurities.[2][3][4] For non-volatile impurities or for routine purity checks, techniques like titration can be employed to determine the assay of the basic amino alcohol.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₉NO[6]
Molecular Weight75.11 g/mol [1][6]
Boiling Point160 °C (lit.)[1][7]
Melting Point-2 °C (lit.)[1][7]
Density0.973 g/mL at 25 °C (lit.)[1][7]
Refractive Indexn20/D 1.4478 (lit.)[1][7]
SolubilityFreely soluble in water and ethanol (B145695).[1]
StabilityStable under normal conditions. Hygroscopic and sensitive to air.[1]

Troubleshooting Guides

Distillation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Bumping or Unstable Boiling - Uneven heating.- Lack of boiling chips or stir bar.- Use a heating mantle with a stirrer for uniform heating.- Always add fresh boiling chips or a magnetic stir bar before starting distillation.
Product Discoloration After Distillation - Oxidation at high temperatures.- Thermal decomposition.- Perform distillation under a vacuum to lower the boiling point.- Purge the distillation apparatus with an inert gas (nitrogen or argon) before heating.[1]
Poor Separation of Impurities - Inefficient fractionating column.- Azeotrope formation.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Investigate the possibility of azeotrope formation with water or other solvents and consider azeotropic distillation if necessary.[8][9][10][11]
Low Recovery of Product - Hold-up in the distillation apparatus.- Distillation temperature too high, causing decomposition.- Use a smaller distillation setup for small quantities.- Ensure proper insulation of the distillation column to maintain the temperature gradient.- Lower the distillation temperature by reducing the pressure.
Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooled too quickly.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.- Allow the solution to cool to room temperature slowly before placing it in an ice bath.
No Crystal Formation - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and allow to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution.
Low Yield of Crystals - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Pre-heat the funnel and filter paper during hot filtration to prevent the product from crystallizing prematurely.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying liquid this compound, especially for removing colored impurities and non-volatile contaminants.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle with stirrer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Inert Atmosphere: Purge the system with an inert gas for several minutes to remove air and prevent oxidation.

  • Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure that will bring the boiling point to a manageable temperature (e.g., below 100°C).

  • Heating: Begin heating the flask gently with the heating mantle.

  • Fraction Collection: Collect the fractions as they distill. Monitor the temperature at the distillation head. The main fraction should be collected at a constant temperature. Discard any initial forerun that may contain more volatile impurities.

  • Completion: Stop the distillation before the flask runs dry to avoid the formation of peroxides.

  • Storage: Store the purified this compound under an inert atmosphere in a sealed, light-resistant container.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid derivatives of this compound or the compound itself if it can be induced to crystallize from a suitable solvent system.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Filter paper

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Alcohols like ethanol or a mixture of ethanol and water are often good choices for polar amino alcohols.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Visualizations

Experimental_Workflow_Distillation cluster_setup Apparatus Setup cluster_process Distillation Process cluster_completion Completion & Storage A Assemble Distillation Apparatus B Add Crude this compound & Boiling Chips A->B C Purge with Inert Gas B->C D Apply Vacuum C->D Ready for Distillation E Heat Gently D->E F Collect Fractions E->F G Stop Distillation F->G Main Fraction Collected H Store Purified Product G->H

Caption: Workflow for the purification of this compound by vacuum distillation.

Logical_Relationship_Troubleshooting Impure Impure this compound Problem Identify Problem Impure->Problem Color Discoloration Problem->Color LowPurity Low Purity (by analysis) Problem->LowPurity Solution Select Purification Method Color->Solution LowPurity->Solution Distillation Vacuum Distillation Solution->Distillation Liquid/Colored Recrystallization Recrystallization Solution->Recrystallization Solid/Crystallizable Pure Pure this compound Distillation->Pure Recrystallization->Pure

Caption: Decision tree for troubleshooting and selecting a purification method for this compound.

References

"2-Aminopropan-2-ol" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Aminopropan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a generally stable organic compound under standard storage conditions (cool, dry, and dark place). However, its stability can be compromised by exposure to acidic or basic conditions, high temperatures, oxidizing agents, and light. As an amino alcohol, it possesses both a nucleophilic amino group and a hydroxyl group, making it susceptible to a range of degradation reactions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH.

  • Acidic Conditions (pH < 7): In acidic solutions, the amino group of this compound will be protonated to form an ammonium (B1175870) salt. While this can protect the amino group from certain oxidative reactions, strong acidic conditions, especially at elevated temperatures, can promote dehydration and rearrangement reactions.

  • Basic Conditions (pH > 7): Under basic conditions, the amino group is in its free, nucleophilic form. This can make it more susceptible to oxidation. Strong basic conditions may also promote elimination reactions, although this is less likely for a tertiary alcohol like this compound compared to primary or secondary alcohols.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation studies on this compound are not extensively reported in the literature, based on the chemistry of similar amino alcohols, potential degradation products could include:

  • Under Acidic Conditions: Dehydration could lead to the formation of enamines or imines, which can further hydrolyze to form ketones (e.g., acetone) and ammonia.
  • Under Basic/Oxidative Conditions: Oxidation of the amino group can lead to the formation of various nitrogen-containing species. Oxidative cleavage of the carbon-carbon bond is also a possibility under harsh conditions.

Troubleshooting Guide

Unexpected degradation of this compound can lead to inconsistent experimental results. This guide will help you troubleshoot common issues.

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound purity over time in solution. pH of the solution is not optimal; presence of contaminants (e.g., metal ions, oxidizing agents); exposure to light or elevated temperatures.1. Buffer the solution to maintain a neutral or slightly acidic pH (e.g., pH 6-7).2. Use high-purity solvents and reagents.3. Store solutions in amber vials to protect from light.4. Store solutions at low temperatures (e.g., 2-8 °C).
Formation of unexpected peaks in HPLC analysis. Degradation of this compound.1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Adjust the mobile phase pH to ensure the stability of the compound during analysis.3. Use a fresh sample for analysis.
Inconsistent biological activity in assays. Degradation of the active compound, this compound.1. Confirm the purity and concentration of your stock solution before each experiment.2. Prepare fresh working solutions daily.3. Evaluate the stability of this compound in your specific assay buffer and conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation pathways and develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect the formation of degradation products.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (or Mass Spectrometry)
Injection Volume 10 µL

Visualizations

degradation_pathway This compound This compound Protonated Amine Protonated Amine This compound->Protonated Amine Acidic (H+) Oxidation Products Oxidation Products This compound->Oxidation Products Basic (OH-)/Oxidizing Agent Dehydration Product (Enamine/Imine) Dehydration Product (Enamine/Imine) Protonated Amine->Dehydration Product (Enamine/Imine) Heat Acetone + Ammonia Acetone + Ammonia Dehydration Product (Enamine/Imine)->Acetone + Ammonia Hydrolysis

Caption: Plausible degradation pathways for this compound.

troubleshooting_workflow start Unexpected Experimental Result check_purity Check Purity of this compound (e.g., by HPLC) start->check_purity pure Compound is Pure check_purity->pure Yes impure Compound is Degraded check_purity->impure No investigate_conditions Investigate Experimental Conditions (pH, Temp, Light, Reagents) pure->investigate_conditions forced_degradation Perform Forced Degradation Study impure->forced_degradation optimize_conditions Optimize and Control Conditions investigate_conditions->optimize_conditions identify_products Identify Degradation Products forced_degradation->identify_products identify_products->optimize_conditions end Consistent Results optimize_conditions->end

Caption: Troubleshooting workflow for unexpected results.

Common impurities in commercial "2-Aminopropan-2-ol" and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminopropan-2-ol

Disclaimer: Specific impurity profiles and detailed experimental data for commercial "this compound" (CAS 14008-30-1) are not extensively available in public literature. This guide is therefore based on general principles of amino alcohol chemistry and leverages data from its more common structural isomers, such as 1-Amino-2-propanol and 2-Amino-2-methyl-1-propanol (AMP). The methodologies described should be considered as a general framework for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the likely types of impurities in my commercial this compound?

A1: While a batch-specific Certificate of Analysis is the best source of information, common impurities in amino alcohols can be broadly categorized:

  • Starting Materials: Unreacted precursors from synthesis.

  • Isomeric Byproducts: Synthesis of amino alcohols, for example from propylene (B89431) oxide and ammonia, can lead to the formation of structural isomers.[1]

  • Water: Amino alcohols are often hygroscopic and can absorb atmospheric moisture.

  • Degradation Products: Over time or upon exposure to heat, light, or CO2, the compound may degrade. For instance, some amino alcohols can undergo thermal degradation.[2]

  • Solvents: Residual solvents from the synthesis and purification process.

Q2: My reaction is yielding unexpected results. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact a reaction. For example:

  • Water can interfere with moisture-sensitive reactions (e.g., those using Grignard reagents or strong bases).

  • Unreacted starting materials or isomeric impurities can act as competing nucleophiles or bases, leading to unwanted side products and lower yields.

  • Metal impurities from storage containers or the manufacturing process can interfere with catalytic cycles.[3] It is recommended to avoid storage in aluminum, galvanized, or tin-plated containers.[3]

Troubleshooting Guide

Issue: I suspect the purity of my this compound is compromising my experiment.

This guide provides a systematic approach to identifying and removing common impurities.

Step 1: Purity Assessment & Impurity Identification

The first step is to analyze the purity of your material. Several analytical methods can be employed.

Q3: What methods can I use to check the purity of my this compound?

A3: A combination of techniques is recommended for a comprehensive purity profile. Key methods include Gas Chromatography (GC) for volatile organic impurities, titration for assay determination, and Karl Fischer analysis for water content.[4]

Table 1: Analytical Methods for Purity Assessment of Amino Alcohols

Analytical Method Purpose Typical Information Provided
Gas Chromatography (GC-FID) To separate and quantify volatile organic impurities.[4]Purity (as % area), presence of isomers, residual solvents.
Titration (Acid-Base) To determine the total basicity (assay) of the amino alcohol.[4]Overall purity based on the primary amine function.
Karl Fischer Titration To accurately quantify the water content.[4]Water content (wt%).
Nuclear Magnetic Resonance (NMR) To confirm the molecular structure and identify organic impurities.[4][5]Structural confirmation, presence of impurities with distinct signals.
Mass Spectrometry (MS) To determine the molecular weight and identify unknown impurities when coupled with GC.Molecular weight confirmation of the main component and impurities.
Step 2: Purification Strategy

Once impurities have been identified, an appropriate purification method can be selected.

Q4: How can I remove water from this compound?

A4: For removal of significant amounts of water, azeotropic distillation with a suitable solvent (e.g., toluene) can be effective. For trace amounts, drying over a suitable desiccant like molecular sieves (3Å or 4Å), followed by filtration, is a common laboratory practice.

Q5: What is the best general-purpose method for purifying this compound?

A5: Fractional distillation under reduced pressure is typically the most effective method for purifying liquid amino alcohols.[3][5] This technique separates compounds based on their boiling points and is effective for removing less volatile or more volatile impurities, as well as some isomeric byproducts.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC)

(Adapted from general methods for amino alcohol analysis)[4]

  • Objective: To quantify volatile organic impurities.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column, such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at 10-15°C/min.

    • Hold: Hold at 240°C for 5-10 minutes.

  • Injector & Detector Temp: 250°C.

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., methanol (B129727) or isopropanol).

  • Injection Volume: 1 µL.

  • Analysis: The purity is typically calculated based on the relative peak area percentage.

Protocol 2: Purification by Fractional Vacuum Distillation

(General Procedure)

  • Objective: To purify this compound by separating it from non-volatile residues and impurities with different boiling points.

  • Apparatus: A standard fractional distillation setup (distillation flask, fractionating column e.g., Vigreux, condenser, receiving flask) suitable for vacuum operation. Use a magnetic stirrer bar or boiling chips in the distillation flask.

  • Procedure:

    • Place the commercial this compound into the distillation flask.

    • Assemble the apparatus, ensuring all joints are properly sealed for vacuum.

    • Begin slowly applying vacuum, observing for any initial outgassing.

    • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

    • Collect and discard any initial low-boiling fractions (forerun).

    • Carefully collect the main fraction at a stable temperature and pressure. This corresponds to the boiling point of the pure compound at that pressure.

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.

    • Re-analyze the purified fraction using the methods in Step 1 to confirm purity.

Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting and resolving purity issues with this compound.

G cluster_0 Troubleshooting Workflow start Experiment Fails or Yield is Low suspect Suspect Reagent Purity: This compound start->suspect analyze Purity Analysis (GC, Titration, Karl Fischer) suspect->analyze decision Purity Acceptable? analyze->decision purify Select Purification Method (e.g., Vacuum Distillation) decision->purify No   proceed Proceed with Experiment decision->proceed  Yes other Troubleshoot Other Reaction Parameters decision->other If Yes, but problem persists verify Verify Purity of Collected Fraction purify->verify verify->proceed

References

"2-Aminopropan-2-ol" degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminopropan-2-ol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Direct studies on the degradation of this compound are not extensively available in the provided literature. However, based on the degradation pathways of structurally similar amino alcohols, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), we can hypothesize the likely pathways. The primary degradation routes are expected to be oxidative and thermal degradation.

  • Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures, this compound is likely to undergo oxidation. This process can be initiated by the formation of radicals, leading to the cleavage of C-C and C-N bonds. For the related compound AMP, oxidative degradation is a significant issue in industrial applications like CO2 capture.[1][2]

  • Thermal Degradation: At high temperatures, this compound may degrade even in the absence of oxygen. For the sterically hindered amine AMP, thermal degradation leads to the formation of a cyclic compound, 4,4-dimethyl-1,3-oxazolidin-2-one (B1584434) (DMOZD), particularly in the presence of CO2.[2][3] A similar cyclization reaction could be a potential pathway for this compound.

  • Microbial/Enzymatic Degradation: Certain microorganisms can metabolize amino alcohols. For instance, species of Pseudomonas and Erwinia can metabolize 1-amino-2-propanol via phosphorylation followed by deamination to yield propionaldehyde (B47417).[4][5] This suggests that under biological conditions, enzymatic pathways could be relevant.

Q2: What are the potential byproducts of this compound degradation?

A2: The byproducts of this compound degradation are expected to be condition-dependent (e.g., temperature, presence of oxygen, CO2, and metals). Based on studies of analogous compounds, the following byproducts might be anticipated:

  • From Oxidative Degradation: Acetone is a likely byproduct resulting from the cleavage of the C-C bond adjacent to the amino group. Other smaller amines and ammonia (B1221849) could also be formed. For AMP, primary oxidative degradation products identified by GC-MS were acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone.[2]

  • From Thermal Degradation: A cyclic oxazolidinone derivative could be a major product, analogous to the formation of DMOZD from AMP.[3]

  • From Enzymatic Degradation: If an enzymatic pathway similar to that for 1-aminopropan-2-ol (B43004) occurs, propionaldehyde and ammonia would be the expected byproducts.[6]

Q3: What analytical methods are recommended for identifying and quantifying degradation byproducts?

A3: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for identifying and quantifying volatile and semi-volatile degradation products.[1][7] It is particularly effective for identifying byproducts like acetone.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile, polar, or thermally labile byproducts, LC-MS is the method of choice. Techniques like LC-Time-of-Flight-MS (LC-QTOF-MS) can provide high-resolution mass data for accurate identification of unknown compounds.[8]

  • Ion Chromatography (IC): This method is used to quantify the loss of the parent amine (as a cation) and to analyze for the formation of heat-stable salts and small organic acid anions like formate (B1220265) and oxalate, which are common in amine degradation.[1][9]

Q4: How can experimental conditions be controlled to minimize degradation?

A4: Minimizing degradation is crucial for ensuring experimental reproducibility and for applications where the compound's stability is paramount.

  • Temperature Control: Since degradation is often thermally driven, maintaining the lowest feasible temperature for the experimental setup is critical.[10]

  • Inert Atmosphere: To prevent oxidative degradation, experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Use of Inhibitors: In some applications, chemical inhibitors can be added to slow down degradation. For 1-amino-2-propanol, blending with tertiary amines like triethanolamine (B1662121) has been shown to have an excellent inhibition effect on oxidative degradation.[11]

  • Control of Metal Contaminants: Metal ions, particularly iron, can catalyze oxidative degradation reactions. Using glass or Teflon-lined reactors and high-purity reagents can help mitigate this.

Troubleshooting Guides

Guide 1: Difficulty in Identifying Unknown Degradation Byproducts
Issue Possible Cause Recommended Solution
No peaks or unidentified peaks in GC-MS. Byproducts may be non-volatile, polar, or thermally unstable.1. Use a complementary technique like LC-MS, which is better suited for polar and non-volatile compounds.[8][12]2. Consider chemical derivatization of the sample to make byproducts more volatile and amenable to GC-MS analysis.3. Lower the injector temperature in the GC to prevent thermal degradation of labile compounds during analysis.
Mass spectra are complex and difficult to interpret. Co-elution of multiple byproducts or significant fragmentation in the MS source.1. Optimize the chromatographic method (e.g., change the temperature ramp in GC or the solvent gradient in LC) to improve peak separation.2. Use a high-resolution mass spectrometer (HRMS) to obtain accurate mass measurements, which helps in determining the elemental composition of the unknown byproduct.[12]3. Employ soft ionization techniques in MS to reduce fragmentation and enhance the molecular ion peak.
Low concentration of byproducts below the detection limit. Insufficient degradation has occurred, or the analytical method is not sensitive enough.1. Concentrate the sample before analysis using techniques like solid-phase extraction (SPE) or solvent evaporation.2. Increase the duration or severity (e.g., temperature) of the degradation experiment to generate higher concentrations of byproducts.[13]3. Use a more sensitive detector or a larger injection volume.
Guide 2: Inconsistent or Unexpectedly High Degradation Rates
Issue Possible Cause Recommended Solution
High variability in amine loss between replicate experiments. Inconsistent experimental conditions such as temperature, oxygen exposure, or mixing.1. Ensure precise and uniform temperature control throughout the reactor.[1]2. If studying thermal degradation, rigorously purge the system with an inert gas to remove all oxygen.3. Standardize the stirring/agitation rate to ensure a homogeneous reaction mixture.
Degradation is much faster than anticipated. Presence of catalytic impurities, such as metal ions from the reactor or reagents.1. Use high-purity reagents and solvents.2. If using a metal reactor, consider a glass-lined or Teflon-lined alternative for initial studies to establish a baseline degradation rate.3. Analyze the starting material and solvent for trace metal contamination.
Degradation profile changes over time in a continuous setup. Accumulation of catalytic degradation byproducts or changes in solution composition (e.g., pH).1. Periodically analyze the solution for the buildup of byproducts that might be autocatalytic.2. In long-term experiments, monitor and adjust the solution pH if it is found to drift.3. Ensure the feed composition remains constant.

Quantitative Data Summary

Direct quantitative data for this compound degradation is limited. The table below summarizes degradation products identified for the closely related compound 2-amino-2-methyl-1-propanol (AMP) , which can serve as a reference for potential byproducts in your experiments.

Table 1: Identified Degradation Products of 2-amino-2-methyl-1-propanol (AMP)

Degradation ConditionIdentified ProductAnalytical MethodReference
Thermal Degradation 4,4-Dimethyl-1,3-oxazolidin-2-one (DMOZD)GC-MS[2][3]
Oxidative Degradation AcetoneGC-MS[2]
2,4-LutidineGC-MS[2]
4,4-Dimethyl-2-oxazolidinoneGC-MS[2]

Experimental Protocols

Protocol 1: Screening for Thermal Degradation Products

This protocol outlines a general procedure for investigating the thermal degradation of this compound in a controlled laboratory setting.

  • Reactor Setup:

    • Use a 100 mL stainless steel or glass-lined batch reactor equipped with a magnetic stir bar, a thermocouple, a pressure transducer, and ports for sampling and gas purging.

    • Ensure the reactor is thoroughly cleaned and dried to remove any potential contaminants.

  • Sample Preparation:

    • Prepare a solution of this compound in the desired solvent (e.g., water) at a relevant concentration (e.g., 30 wt%).

    • If studying the effect of CO2, the solution can be pre-loaded with CO2 by bubbling the gas through the liquid until a desired loading is achieved, which can be verified by titration.[8]

  • Experimental Procedure:

    • Add 50 mL of the prepared solution to the reactor.

    • Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen) for at least 30 minutes to remove all oxygen.

    • Pressurize the reactor with nitrogen to an initial pressure (e.g., 2 bar) to prevent boiling at the target temperature.

    • Heat the reactor to the desired experimental temperature (e.g., 120 °C, 135 °C, or 150 °C) while stirring.[13]

    • Maintain the temperature for a set duration (e.g., 1-4 weeks).

    • Periodically (e.g., once a week), cool the reactor, and carefully take a liquid sample for analysis.

  • Analysis:

    • Dilute the collected samples with a suitable solvent (e.g., methanol (B129727) for GC-MS, water for IC).[8]

    • Analyze the parent amine concentration using Ion Chromatography (IC) or GC-MS.

    • Identify and quantify degradation byproducts using GC-MS and/or LC-MS.[8]

Visualizations

Hypothesized Degradation Pathways

cluster_main Hypothesized Degradation of this compound cluster_ox Oxidative Pathway cluster_th Thermal Pathway (with CO2) A This compound B Radical Intermediates A->B + O2, Heat, Metals E Carbamate Intermediate A->E + CO2, Heat C Acetone B->C D Other Fragments (e.g., Ammonia) B->D F 4,4-Dimethyl- 2-oxazolidinone (Hypothesized) E->F Intramolecular Cyclization prep 1. Sample Preparation (Amine Solution +/- CO2) setup 2. Reactor Setup & Purging prep->setup exp 3. Degradation Experiment (Controlled T, P, Time) setup->exp sample 4. Periodic Sampling exp->sample analysis 5. Chemical Analysis sample->analysis gcms GC-MS analysis->gcms lcms LC-MS analysis->lcms ic IC analysis->ic report 6. Data Interpretation & Reporting analysis->report rect rect start Unknown Peak Detected? volatile Is byproduct expected to be volatile? start->volatile Yes lcms Analyze with LC-MS start->lcms No/Unknown gcms Analyze with GC-MS volatile->gcms Yes volatile->lcms No deriv Consider Derivatization for GC-MS gcms->deriv If no peak identified Byproduct Identified gcms->identified hrms Use HRMS for Formula ID lcms->hrms If complex lcms->identified deriv->gcms hrms->lcms

References

Technical Support Center: Optimizing Reaction Conditions for 2-Aminopropan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2-Aminopropan-2-ol (CAS: 14008-30-1). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary and most direct method for the synthesis of this compound is the reductive amination of hydroxyacetone (B41140) (acetol) . This one-pot reaction involves the formation of an imine intermediate from hydroxyacetone and ammonia, which is then reduced to the target amino alcohol. Another potential, though less direct, route involves the reduction of the nitrile group of acetone (B3395972) cyanohydrin .

Q2: What are the key challenges in the synthesis of this compound?

A2: The main challenges include:

  • Low Yield: Often due to incomplete imine formation or side reactions.

  • Side Product Formation: Over-alkylation leading to secondary and tertiary amines, and condensation reactions of the starting material or intermediates are common. For instance, in the reductive amination of hydroxyacetone, the formation of dimethylpiperazine isomers can be a significant side reaction.[1]

  • Purification: The high polarity and water solubility of this compound can make its isolation and purification from the reaction mixture challenging.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, you can spot the starting materials (hydroxyacetone and amine source) and the reaction mixture at different time points to observe the consumption of reactants and the formation of the product. A new spot corresponding to the imine intermediate may also be visible.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Q: My reductive amination of hydroxyacetone is resulting in a low yield or no this compound. What are the likely causes and how can I troubleshoot this?

A: Low yields in reductive amination are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

experimental_workflow start Start imine_formation Imine Formation: Hydroxyacetone + NH3 (MeOH, pH 5-6) start->imine_formation reduction Reduction: Add NaBH3CN (0°C to RT) imine_formation->reduction workup Work-up: Acid quench, basify, extract reduction->workup purification Purification: Vacuum Distillation workup->purification end This compound purification->end

Caption: A simplified workflow for the synthesis of this compound.

Signaling Pathway for Reductive Amination

reductive_amination_pathway Hydroxyacetone Hydroxyacetone (Ketone) Imine Imine Intermediate Hydroxyacetone->Imine + Ammonia - H2O Ammonia Ammonia (Amine Source) Ammonia->Imine Product This compound (Primary Amine) Imine->Product ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product Reduction

Caption: The key steps in the reductive amination synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yields in Reactions Involving 2-Aminopropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-Aminopropan-2-ol.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the common causes?

Low yields in reactions with this compound can stem from several factors, primarily related to its structure and reactivity:

  • Steric Hindrance: The tertiary carbon atom bearing both the amino and hydroxyl groups presents significant steric bulk. This can hinder the approach of reactants to the functional groups, slowing down the reaction rate and leading to incomplete conversion.[1][2]

  • Reversible Reactions: Many reactions involving amines and carbonyl compounds, such as Schiff base formation, are reversible equilibria. The presence of water as a byproduct can drive the reaction backward, thus reducing the yield of the desired product.

  • Side Reactions: The bifunctional nature of this compound (containing both a nucleophilic amine and a hydroxyl group) can lead to the formation of unwanted byproducts. For instance, in reactions with carboxylic acids or their derivatives, both N-acylation and O-acylation can occur.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, catalyst, and reaction time play a crucial role. For sterically hindered molecules like this compound, standard conditions may not be sufficient to achieve high yields.

  • Stability of Reactants and Products: this compound and its derivatives can be susceptible to degradation under harsh reaction conditions. For example, Schiff bases derived from aliphatic aldehydes can be unstable and prone to polymerization.

Q2: How can I improve the yield of my Schiff base formation with this compound?

To improve the yield of Schiff bases derived from this compound, consider the following strategies:

  • Water Removal: Since the formation of a Schiff base is a condensation reaction that produces water, its removal is critical to shift the equilibrium towards the product. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene (B151609) to remove water as it is formed.

    • Dehydrating Agents: Adding molecular sieves or an anhydrous salt like magnesium sulfate (B86663) directly to the reaction mixture.

  • pH Optimization: The reaction is typically catalyzed by a small amount of acid. However, the pH must be carefully controlled. A mildly acidic environment (pH 4-5) is often optimal to facilitate the dehydration of the intermediate carbinolamine without protonating the amine, which would render it non-nucleophilic.

  • Catalyst Choice: While many Schiff base formations proceed without a catalyst, using a mild acid catalyst like acetic acid or p-toluenesulfonic acid can increase the reaction rate.

  • Reaction Time and Temperature: Due to steric hindrance, longer reaction times or moderate heating may be necessary to drive the reaction to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

Q3: I am observing multiple products in my reaction. How can I improve selectivity?

The presence of both an amino and a hydroxyl group in this compound can lead to a lack of selectivity. To address this:

  • Protecting Groups: Temporarily protecting one of the functional groups is a common strategy.

    • Amine Protection: The amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to prevent its reaction while the hydroxyl group is modified.

    • Hydroxyl Protection: The hydroxyl group can be protected as a silyl (B83357) ether (e.g., TMS or TBDMS) or other acid-labile protecting groups to allow for selective reaction at the amino group.

  • Reaction Conditions: Carefully controlling the reaction conditions can favor one reaction pathway over another. For example, in acylation reactions, the choice of solvent and temperature can influence the ratio of N-acylated to O-acylated products.

Q4: What are some common side reactions of this compound?

Besides incomplete reactions, several side reactions can contribute to low yields:

  • Self-Condensation: Under certain conditions, molecules of this compound could potentially react with each other.

  • Oxidation: The amino alcohol functionality can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.

  • Reaction with Solvents: Some reactive solvents may participate in side reactions.

  • Formation of Cyclic Byproducts: In reactions with bifunctional reagents, the formation of undesired cyclic structures is a possibility.

Data Presentation

The following table summarizes the yields of 2-oxazoline synthesis from various carboxylic acids and 2-amino-2-methyl-1-propanol (B13486) (a structurally similar amino alcohol) under microwave-assisted, open-vessel conditions. This data can provide a baseline for optimizing similar reactions with this compound.

EntryCarboxylic AcidReaction Time (min)Yield (%)
1Benzoic acid1585
24-Methoxybenzoic acid1590
34-Chlorobenzoic acid1588
44-Nitrobenzoic acid1582
5Phenylacetic acid1578
63,5-Dimethoxyphenylacetic acid1597
7Cyclohexanecarboxylic acid1590
8Adipic acid (dianilide)2575
9Nicotinic acid2565
10(S)-(-)-2-Phenylpropionic acid2573
11Valproic acid4082
12(S)-(-)-Ibuprofen2599

Data adapted from microwave-assisted synthesis of 2-oxazolines from carboxylic acids and 2-amino-2-methyl-1-propanol at 170 °C.[3]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Oxazoline Synthesis

This protocol describes the direct condensation of a carboxylic acid with an excess of an amino alcohol under open-vessel microwave irradiation.[3]

Materials:

  • Carboxylic acid (1.0 equivalent)

  • 2-Amino-2-methyl-1-propanol (6.0 equivalents)

  • Microwave synthesis vessel

  • Water

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • Combine the carboxylic acid and 2-amino-2-methyl-1-propanol in a microwave vessel.

  • Irradiate the mixture in an open-vessel mode at 170 °C for 15-40 minutes. The optimal time may vary depending on the carboxylic acid used.

  • After cooling, quench the reaction mixture with water.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over magnesium sulfate, and concentrate under reduced pressure to obtain the crude oxazoline.

  • Purify the product as necessary, typically by column chromatography.

Mandatory Visualization

Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yields start Low Yield Observed check_reaction_setup Verify Reaction Setup (Stoichiometry, Purity of Reagents) start->check_reaction_setup incomplete_conversion Incomplete Conversion? check_reaction_setup->incomplete_conversion side_products Side Products Observed? incomplete_conversion->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Use a More Potent Catalyst incomplete_conversion->optimize_conditions Yes water_removal Implement Water Removal (Dean-Stark, Molecular Sieves) side_products->water_removal Yes, due to reversible reaction protecting_groups Consider Protecting Groups (e.g., Boc for amine, Silyl for alcohol) side_products->protecting_groups Yes, due to bifunctionality degradation Check for Reactant/Product Degradation side_products->degradation Yes, unidentified impurities solution Improved Yield optimize_conditions->solution water_removal->solution protecting_groups->solution purification_issue Investigate Purification Step (Product loss during workup/chromatography) purification_issue->solution degradation->purification_issue

Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.

Potential Side Reactions of this compound

Side_Reactions reactant This compound + Electrophile (E+) desired_product Desired Product (e.g., N-alkylation/acylation) reactant->desired_product Primary Pathway o_alkylation O-Alkylation/Acylation (Side Product) reactant->o_alkylation Side Pathway 1 (competing nucleophile) elimination Elimination to Imine/Enamine (Dehydration) reactant->elimination Side Pathway 2 (e.g., with strong acids/heat) self_condensation Self-Condensation Product reactant->self_condensation Side Pathway 3 over_alkylation Over-alkylation/acylation (at both N and O) desired_product->over_alkylation Further Reaction

Caption: Potential side reaction pathways for this compound when reacting with electrophiles.

References

Technical Support Center: 2-Amino-2-methyl-1-propanol (AMP) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-amino-2-methyl-1-propanol (B13486) (AMP). The information is designed to help you anticipate and prevent common side reactions, ensuring the desired outcome of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 2-amino-2-methyl-1-propanol (AMP) in organic synthesis?

A1: Due to its bifunctional nature, possessing both a primary amine and a primary alcohol, 2-amino-2-methyl-1-propanol (AMP) is susceptible to several side reactions. The most prevalent are:

  • Competitive N- vs. O-Acylation: When reacting with acylating agents (e.g., acyl chlorides, anhydrides), both the amine and alcohol functionalities can be acylated, leading to a mixture of N-acylated, O-acylated, and potentially di-acylated products.

  • Oxazolidine (B1195125) Formation: In the presence of aldehydes or ketones, AMP can undergo a cyclocondensation reaction to form a stable five-membered oxazolidine ring.[1]

  • Oxidation: The primary alcohol and amino groups are susceptible to oxidation, which can lead to the formation of aldehydes, carboxylic acids, imines, or other degradation products.[2]

  • Reaction with Halogenated Compounds: As a nucleophilic amine, AMP can react with halogenated organic compounds.[3]

Troubleshooting Guides

Issue 1: Poor Chemoselectivity in Acylation Reactions (N- vs. O-Acylation)

Symptoms:

  • Formation of a mixture of N-acylated and O-acylated products, confirmed by techniques like NMR or LC-MS.

  • Difficulty in purifying the desired acylated product.

  • Low yield of the target amide or ester.

Root Causes & Solutions:

The primary determinant of the acylation site is the relative nucleophilicity of the amine and alcohol groups, which can be modulated by reaction conditions. Generally, the amine group is more nucleophilic than the hydroxyl group, favoring N-acylation under neutral or slightly basic conditions.[4]

Troubleshooting Workflow:

start Mixture of N- and O-acylated products condition1 Are you aiming for N-acylation? start->condition1 solution1a Use a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA). Perform the reaction at low temperatures (e.g., 0 °C to RT). condition1->solution1a Yes condition2 Are you aiming for O-acylation? condition1->condition2 No solution1b Consider in-situ protection of the hydroxyl group if selectivity remains low. solution1a->solution1b end Improved Chemoselectivity solution1b->end solution2a Protect the amine group prior to acylation (e.g., as a Boc-carbamate). condition2->solution2a Yes solution2b Use acidic conditions to protonate the amine, reducing its nucleophilicity. condition2->solution2b No, direct O-acylation desired solution2a->end solution2b->end

Caption: Troubleshooting workflow for poor chemoselectivity in acylation.

Quantitative Data on Acylation Selectivity:

The choice of reaction conditions significantly impacts the ratio of N- to O-acylation. The following table summarizes outcomes for a model amino alcohol under various conditions.[5]

EntryAcylating AgentBase (equiv.)SolventTemperature (°C)N-Acylation Yield (%)O-Acylation Yield (%)
1Isopropenyl acetate (B1210297)DBU (1.0)-RT6040
2Isopropenyl acetateDBU (1.2)-RT10070
3Isopropenyl acetate (with CO2 protection of amine)DBU (1.0)-RT015

Experimental Protocols:

Protocol 1: Selective N-Acylation of 2-Amino-2-methyl-1-propanol [6]

  • Dissolve 2-amino-2-methyl-1-propanol (1.0 equiv.) and a non-nucleophilic base such as triethylamine (1.1 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758), THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., 3-methylbenzoyl chloride, 1.05 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Selective O-Acylation via Amine Protection (Boc Protection) [7][8]

  • Boc Protection: Dissolve 2-amino-2-methyl-1-propanol (1.0 equiv.) in a mixture of THF and water.

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equiv.) and sodium bicarbonate (2.0 equiv.).

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Extract the N-Boc protected amino alcohol with an organic solvent and purify.

  • O-Acylation: Dissolve the purified N-Boc-2-amino-2-methyl-1-propanol (1.0 equiv.) in anhydrous dichloromethane.

  • Add the acylating agent (1.1 equiv.) and a suitable base (e.g., DMAP, 0.1 equiv.).

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction and purify the O-acylated product.

  • Deprotection: The Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane to yield the O-acylated product.

Issue 2: Formation of Oxazolidine Byproduct

Symptoms:

  • Presence of an unexpected, often major, byproduct in reactions involving AMP and carbonyl-containing compounds.

  • The molecular weight of the byproduct corresponds to the condensation of one molecule of AMP and one molecule of the carbonyl compound with the loss of water.

Root Causes & Solutions:

The formation of an oxazolidine ring is a common and often facile reaction between 1,2-amino alcohols and aldehydes or ketones.[9][10] This reaction is reversible and can be controlled by manipulating the reaction conditions.

Logical Relationship for Oxazolidine Formation and Prevention:

cluster_formation Formation Pathway cluster_prevention Prevention Strategies AMP 2-Amino-2-methyl-1-propanol Hemiaminal Hemiaminal Intermediate AMP->Hemiaminal Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Oxazolidine Oxazolidine Hemiaminal->Oxazolidine - H₂O Protection Protect the amine or alcohol group pH_Control Maintain acidic pH to favor the open-chain form Water_Removal Strictly anhydrous conditions can favor oxazolidine formation in some cases Prevention_Node Preventing Oxazolidine Formation Prevention_Node->Protection Prevention_Node->pH_Control Prevention_Node->Water_Removal

Caption: Relationship between oxazolidine formation and prevention strategies.

Experimental Protocols:

Protocol 3: Minimizing Oxazolidine Formation by pH Control

  • If the desired reaction can be performed under acidic conditions, maintain the reaction mixture at a pH below 7. Protonation of the amine group disfavors the initial nucleophilic attack on the carbonyl carbon.

  • Use a protic solvent which can stabilize the open-chain form of the amino alcohol.

  • If the subsequent reaction step allows, the oxazolidine can be hydrolyzed back to the starting materials by treatment with aqueous acid.

Protocol 4: Synthesis of Oxazolidines (as a desired product) [11]

  • In an autoclave, combine 2-amino-2-methyl-1-propanol (8.5 equiv.), the carbonyl compound (1.0 equiv.), and a catalytic amount of H₂-activated clay.

  • Seal the reactor and heat for 24 hours at a suitable temperature (e.g., 80-120 °C).

  • After cooling, filter to remove the catalyst.

  • Purify the resulting oxazolidine by column chromatography.

Issue 3: Unwanted Oxidation of AMP

Symptoms:

  • Formation of colored impurities.

  • Presence of byproducts corresponding to oxidation products such as 2-amino-2-methylpropanal, propan-2-imine, or acetamide.[2]

  • Reduced yield of the desired product.

Root Causes & Solutions:

The primary alcohol and amine functionalities in AMP can be susceptible to oxidation by various oxidizing agents or even atmospheric oxygen under certain conditions, especially at elevated temperatures or in the presence of metal catalysts.

Prevention Strategies:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Strong Oxidizing Agents: If not the intended transformation, avoid the use of strong oxidizing agents.

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize thermal degradation and oxidation.

  • Use of Antioxidants: In some formulations, small amounts of antioxidants can be used to prevent oxidative degradation.

Experimental Workflow for Oxidation-Sensitive Reactions:

start Setup Reaction inert_atm Purge reaction vessel with N₂ or Ar start->inert_atm solvents Use degassed anhydrous solvents inert_atm->solvents reagents Add reagents under inert atmosphere solvents->reagents reaction Run reaction at controlled temperature reagents->reaction workup Workup and Purification reaction->workup

Caption: Experimental workflow for minimizing oxidation of AMP.

References

"2-Aminopropan-2-ol" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage and handling of 2-Aminopropan-2-ol, along with troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored at 2-8°C in a well-closed container.[1] The storage area should be well-ventilated and lack drain or sewer access.[2] It is also important to protect it from heat and potential sources of ignition.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is essential to wear suitable protective clothing and gloves.[1] Eye protection, such as safety glasses or goggles, should also be used to prevent contact with the eyes.[3] In case of inadequate ventilation, a suitable respirator should be used to avoid breathing in vapors.[1]

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents.[1] As an aminoalcohol, it can also react exothermically with acids.[2] Other incompatible materials include isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2] Contact with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen.[2]

Q4: Is this compound sensitive to air or moisture?

A4: Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[1][3] Therefore, it is crucial to keep its container tightly sealed when not in use.

Q5: What should I do in case of a spill?

A5: In the event of a spill, ensure the area is well-ventilated. Small spills can be absorbed with an inert material and placed in a suitable container for disposal. For larger spills, prevent entry into waterways and contact emergency services. Avoid generating dust or aerosols during cleanup.

Troubleshooting Guide

Q1: I noticed the this compound in my lab has turned a pale yellow color. Is it still usable?

A1: this compound is typically a colorless to pale yellow liquid.[3] A slight yellowing may not necessarily indicate significant degradation, but it could be a sign of impurity or slow oxidation. It is recommended to test a small sample for purity or run a small-scale trial reaction to ensure it still performs as expected before using it in a critical experiment.

Q2: My experiment involving this compound is giving lower yields than expected. What could be the cause?

A2: Lower than expected yields could be due to several factors related to the handling of this compound. Since it is hygroscopic, absorbed water could be interfering with your reaction.[1][3] Ensure the compound has been stored in a tightly sealed container. Another possibility is partial degradation due to improper storage. If the compound has been stored at room temperature for an extended period or exposed to light, its quality may be compromised.

Q3: I have an old bottle of this compound that has been stored at room temperature. How can I check if it's still good to use?

A3: Storing this compound at room temperature is not ideal. To assess its quality, you can check its physical properties, such as its refractive index, and compare it to the value for a fresh sample (n20/D 1.4478).[1] You could also consider analytical methods like NMR or GC-MS to determine its purity. If these methods are not available, a small-scale test reaction is advisable.

Quantitative Data Summary

PropertyValue
Storage Temperature2-8°C
Melting Point-2°C
Boiling Point160°C
Flash Point165°F (73.9°C)
Density0.973 g/mL at 25°C
Refractive Indexn20/D 1.4478

Experimental Protocols

Protocol: Synthesis of N-(2-hydroxy-2-methylpropyl)acetamide

This protocol describes a standard procedure for the acylation of this compound with acetic anhydride (B1165640) to form an amide.

Materials:

  • This compound

  • Acetic anhydride

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.5 g (0.1 mol) of this compound in 30 mL of diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add 10.2 g (0.1 mol) of acetic anhydride to the solution via a dropping funnel over 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with 20 mL of saturated aqueous sodium bicarbonate solution to neutralize any unreacted acetic anhydride and acetic acid byproduct.

  • Separate the organic layer and wash it with 20 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or distillation.

Visualizations

SafeHandlingWorkflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Log Log in Inventory Inspect->Log No Damage Dispose Dispose as Hazardous Waste Inspect->Dispose Damaged Store Store at 2-8°C DonPPE Don Appropriate PPE Store->DonPPE Log->Store Weigh Weigh in Ventilated Area DonPPE->Weigh Use Use in Experiment Weigh->Use Use->Dispose

Caption: Workflow for the safe handling of this compound.

StorageTroubleshooting cluster_issue Storage Issue cluster_checks Verification cluster_actions Corrective Actions Issue Suspected Storage Issue CheckTemp Stored at 2-8°C? Issue->CheckTemp CheckSeal Container Tightly Sealed? CheckTemp->CheckSeal Yes UseWithCaution Use with Caution / Test Small Scale CheckTemp->UseWithCaution No CheckAppearance Discoloration or Precipitate? CheckSeal->CheckAppearance Yes CheckSeal->UseWithCaution No Discard Discard According to Protocol CheckAppearance->Discard Yes Proceed Proceed with Use CheckAppearance->Proceed No

Caption: Decision tree for troubleshooting storage issues with this compound.

References

Technical Support Center: Optimizing CO2 Absorption with 2-Amino-2-methyl-1-propanol (AMP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of 2-Amino-2-methyl-1-propanol (B13486) (AMP) in carbon dioxide (CO2) absorption experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during CO2 absorption experiments using AMP-based solvents.

Issue 1: Lower than Expected CO2 Absorption Capacity

  • Possible Cause: Suboptimal operating conditions, solvent degradation, or inaccurate measurement techniques.

  • Troubleshooting Steps:

    • Verify Operating Conditions: Ensure the temperature, pressure, and gas flow rates are within the optimal range for AMP. Lower temperatures and higher pressures generally favor CO2 absorption.[1]

    • Solvent Integrity Check: Analyze the AMP solution for degradation products. Thermal and oxidative degradation can reduce the concentration of active amine and decrease absorption capacity.[2][3] Heat-stable salts (HSS) can also form, which reduce efficiency.[4][5]

    • Concentration Verification: Confirm the concentration of the AMP solution. Inaccurate preparation can lead to lower than expected performance.

    • Analytical Method Calibration: Ensure that the analytical equipment used to measure CO2 loading (e.g., titration, gas chromatography) is properly calibrated.

Issue 2: Slow CO2 Absorption Rate

  • Possible Cause: While AMP has a high CO2 loading capacity, its absorption rate can be slower compared to primary amines like monoethanolamine (MEA).[1]

  • Troubleshooting Steps:

    • Introduce an Activator: Blending AMP with a faster-reacting amine, such as piperazine (B1678402) (PZ) or MEA, can significantly enhance the absorption rate.[1][6][7][8][9][10][11]

    • Increase Mixing/Agitation: Ensure efficient mixing in the absorption column to improve the mass transfer between the gas and liquid phases. A stirring speed of around 200 rpm has been used in experimental setups.[1]

    • Optimize Temperature: While lower temperatures favor equilibrium capacity, an optimal temperature exists for the absorption rate. Investigate the effect of temperature on your specific system.

    • Consider Nanoparticle Enhancement: The addition of nanoparticles, such as TiO2, to the AMP solution has been shown to accelerate the absorption and desorption mass transfer rates of CO2.[12]

Issue 3: High Energy Consumption During Solvent Regeneration

  • Possible Cause: AMP is known for its lower regeneration energy compared to MEA, but suboptimal regeneration conditions can negate this advantage.[1][4][5]

  • Troubleshooting Steps:

    • Optimize Regeneration Temperature: The suitable regeneration temperature for AMP is around 383 K (110°C).[4][5] Operating at significantly higher temperatures can lead to increased energy consumption and solvent degradation. Non-aqueous AMP solutions can be regenerated at even lower temperatures of 80-90°C.[13]

    • Control CO2 Loading: Avoid excessively high CO2 loading in the rich amine solution, as this can increase the energy required for regeneration.

    • Minimize Water Content (if applicable): In non-aqueous or low-water content systems, the energy required for water vaporization is reduced, leading to lower overall regeneration energy.[13]

Issue 4: Solvent Degradation and Foaming

  • Possible Cause: AMP can degrade under certain conditions, and foaming can occur, especially in the presence of degradation products or contaminants.

  • Troubleshooting Steps:

    • Monitor Degradation Products: Regularly analyze the solvent for degradation products such as ammonia, acetone, and formaldehyde.[2]

    • Control Oxygen Levels: Minimize the presence of oxygen in the system to reduce oxidative degradation, a primary degradation pathway for amines.[2]

    • Use Inhibitors: Consider the use of degradation inhibitors if oxidative degradation is a significant issue.

    • Address Foaming: Foaming can be caused by the accumulation of degradation products or surfactants. Antifoaming agents can be added, but it is crucial to first identify and address the root cause.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum CO2 loading capacity of AMP?

Theoretically, the maximum CO2 loading for AMP can reach 1 mol of CO2 per mol of amine.[1] However, in practice, the instability of the formed carbamates often leads to a lower actual CO2 absorption capacity.[1]

Q2: How does the reaction mechanism of AMP with CO2 differ from that of MEA?

The reaction between AMP and CO2 is more likely to proceed through a pathway that forms bicarbonate, whereas the reaction with MEA predominantly forms a stable carbamate.[14] This difference in mechanism contributes to AMP's higher loading capacity and lower regeneration energy.

Q3: What are the advantages of using AMP in a blended solvent system?

Blending AMP with other amines can create a solvent with synergistic properties. For example, adding a fast-reacting amine like piperazine (PZ) to AMP, which has a high absorption capacity, can result in a solvent with both a high absorption rate and high capacity.[6][7][8][9][10][11]

Q4: What is the effect of temperature and pressure on the CO2 absorption performance of AMP?

  • Temperature: Increasing the initial reaction temperature generally decreases the CO2 absorption capacity of AMP solutions.[1]

  • Pressure: Increasing the system pressure enhances both the absorption rate and the total absorption capacity of AMP.[1]

Q5: What are the main degradation products of AMP in CO2 capture processes?

Under oxidative stress, the main degradation products include formic acid, 1-piperazinecarboxaldehyde (in blends with PZ), ethylenediamine, and N-(2-hydroxy-1,1-dimethylethyl)glycine.[2] Thermal degradation primarily produces 4,4-dimethyl-2-oxazolidinone, ammonia, and acetone.[2]

Data Presentation

Table 1: Comparison of CO2 Absorption Performance of AMP and MEA

Parameter20 wt% AMP20 wt% MEAReference
Max. CO2 Loading (mol CO2/mol amine) > 0.6 (at 40°C, 1 bar)0.35 - 0.45 (at 40°C, 1 bar)[1]
Cyclic Capacity (mol CO2/mol amine) > 0.4Lower than AMP[1]
Reaction Heat LowerHigher[1]
Regeneration Efficiency 94.0% - 98.3% (358-403 K)Lower than AMP[4][5]

Table 2: Effect of Blending AMP with Other Amines (Total Concentration 20 wt%)

Blended SolventEffect on Absorption RateEffect on Absorption CapacityEffect on Reaction HeatReference
AMP + MEA EnhancedGenerally LowerIncreased[1]
AMP + PZ EnhancedGenerally LowerIncreased[1]
AMP + MDEA -Stronger Overall AbsorptionLower Regeneration Heat[1]
AMP + DEA Decreased Overall PerformanceLowerRelatively High[1]
AMP + DGA Decreased Overall Performance--[1]

Experimental Protocols

Protocol 1: CO2 Absorption and Desorption Measurement

This protocol outlines a general procedure for evaluating the CO2 absorption and desorption performance of an AMP-based solvent.

  • Solvent Preparation:

    • Prepare a 500 g aqueous solution of AMP at the desired weight percentage (e.g., 20 wt%) using deionized water.[1]

    • For blended solvents, add the desired weight percentage of the secondary amine (e.g., MEA, PZ, MDEA).[1]

  • Absorption Experiment:

    • Charge the prepared solvent into a temperature-controlled reactor.

    • Set the stirring speed to a constant rate (e.g., 200 rpm) to ensure good mixing.[1]

    • Heat the solution to the desired absorption temperature (e.g., 40°C).[1]

    • Introduce a CO2 gas stream into the reactor at a controlled flow rate and pressure. The CO2 flow can be dynamically controlled to maintain a constant reactor pressure.[1]

    • Monitor the temperature change within the reactor. The absorption reaction is considered complete when the temperature remains stable.[1]

    • The amount of CO2 absorbed can be determined by measuring the change in the weight of the solution or by analyzing the CO2 concentration in the outlet gas stream.

  • Desorption (Regeneration) Experiment:

    • Take the CO2-rich solution from the absorption experiment.

    • Heat the solution to the desired regeneration temperature (e.g., 105°C).[1]

    • The released CO2 can be collected and measured to determine the amount of CO2 desorbed.

    • The regenerated (lean) solvent can be analyzed for its remaining CO2 content.

  • Data Analysis:

    • CO2 Loading: Calculate the moles of CO2 absorbed per mole of amine in the solution.

    • Cyclic Capacity: Determine the difference in CO2 loading between the rich and lean solvents.

    • Regeneration Efficiency: Calculate the percentage of absorbed CO2 that is released during regeneration.

Visualizations

CO2_Absorption_Workflow Experimental Workflow for CO2 Absorption Analysis cluster_prep Solvent Preparation cluster_absorption Absorption cluster_desorption Desorption (Regeneration) cluster_analysis Data Analysis prep_amp Prepare AMP Solution prep_blend Add Activator (optional) prep_amp->prep_blend abs_reactor Charge Reactor prep_blend->abs_reactor abs_conditions Set Temp. & Stirring abs_reactor->abs_conditions abs_co2 Introduce CO2 abs_conditions->abs_co2 abs_monitor Monitor & Reach Equilibrium abs_co2->abs_monitor des_heat Heat Rich Solution abs_monitor->des_heat des_collect Collect & Measure CO2 des_heat->des_collect des_analyze Analyze Lean Solvent des_collect->des_analyze an_loading Calculate CO2 Loading des_analyze->an_loading an_capacity Determine Cyclic Capacity an_loading->an_capacity an_efficiency Calculate Regeneration Efficiency an_capacity->an_efficiency

Caption: Experimental Workflow for CO2 Absorption Analysis.

AMP_CO2_Reaction_Mechanism Simplified Reaction Pathways of AMP with CO2 cluster_bicarbonate Bicarbonate Formation (Favored) cluster_carbamate Carbamate Formation (Less Favored) AMP AMP (RNH2) bicarb_intermediate AMP + CO2 + H2O AMP->bicarb_intermediate + CO2, H2O zwitterion Zwitterion Intermediate (RNH2+COO-) AMP->zwitterion + CO2 CO2 CO2 CO2->bicarb_intermediate CO2->zwitterion bicarbonate Protonated AMP (RNH3+) + Bicarbonate (HCO3-) bicarb_intermediate->bicarbonate carbamate Unstable Carbamate (RNHCOO-) + Protonated AMP (RNH3+) zwitterion->carbamate

Caption: Simplified Reaction Pathways of AMP with CO2.

References

"2-Aminopropan-2-ol" compatibility with different reaction solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of 2-aminopropan-2-ol with various reaction solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule due to the presence of both a hydroxyl (-OH) and a primary amine (-NH2) functional group. This structure dictates its solubility, following the principle of "like dissolves like." It is highly soluble in polar protic solvents, such as water and lower alcohols, with which it can form hydrogen bonds.[1][2] Its solubility is significantly lower in non-polar solvents.

Q2: In which common laboratory solvents is this compound readily soluble?

A2: this compound is expected to be readily soluble in a range of polar protic and polar aprotic solvents. The table below summarizes its compatibility.

Q3: Which solvents are incompatible with this compound?

A3: Solvents that can react with the amine or alcohol functional groups are considered incompatible. This includes:

  • Reactive Halogenated Solvents: Such as dichloromethane (B109758) and chloroform, which can undergo nucleophilic substitution with the amine.

  • Aldehydes and Ketones: These can react with the primary amine to form imines (Schiff bases).

  • Acids and Acid Halides: These will react exothermically with the basic amine group.[3]

  • Strong Oxidizing Agents: These can lead to decomposition of the molecule.

Q4: Can I use this compound in a reaction with an acidic component?

A4: Caution is advised. This compound is basic and will react with acids in a neutralization reaction. This can impact your desired reaction pathway and yield. If an acidic component is necessary, consider using a protected form of the amino alcohol or a non-nucleophilic base to manage the reaction conditions.

Troubleshooting Guides

Issue 1: My this compound is not dissolving in the chosen solvent.

  • Possible Cause: The solvent may not be polar enough. This compound has poor solubility in non-polar solvents like hexane (B92381) and toluene.

  • Solution:

    • Refer to the solubility data in Table 1 to select a more appropriate polar solvent.

    • If the reaction chemistry allows, consider using a co-solvent system. For example, adding a small amount of a polar solvent like methanol (B129727) to a less polar solvent can sometimes improve solubility.

    • Gentle heating and agitation can also aid in dissolution, but be mindful of the solvent's boiling point and the thermal stability of your reactants.

Issue 2: An unexpected side product has formed in my reaction.

  • Possible Cause 1: Reaction with a halogenated solvent. If you are using a solvent like dichloromethane or chloroform, it may have reacted with the amine group of this compound to form a quaternary ammonium (B1175870) salt.[4]

    • Troubleshooting:

      • Analyze the side product by techniques such as NMR or mass spectrometry to confirm its identity.

      • If a reaction with the solvent is confirmed, switch to a non-reactive solvent with similar polarity, such as THF or acetonitrile.

  • Possible Cause 2: Imine formation with a carbonyl-containing solvent. If your solvent is an aldehyde or a ketone (e.g., acetone, MEK), it can react with the primary amine of this compound to form an imine.[5][6][7][8][9]

    • Troubleshooting:

      • This reaction is often catalyzed by acid and may be accelerated by heat.[5][6][7][8][9]

      • If imine formation is undesirable, choose a solvent that does not contain a carbonyl group.

      • If the carbonyl compound is a reactant, be aware of this potential side reaction and optimize conditions (e.g., temperature, catalyst) to favor your desired product.

Issue 3: The reaction mixture has changed color or decomposed.

  • Possible Cause: This could be due to a reaction with an incompatible substance, such as a strong oxidizing agent, or thermal decomposition at elevated temperatures.

  • Solution:

    • Ensure all reagents and the solvent are compatible with this compound by consulting safety data sheets and the information provided in this guide.

    • Avoid high reaction temperatures unless the thermal stability of all components is known.[10]

    • Protect the reaction from air and moisture if your reagents are sensitive to oxidation or hydrolysis.

Data Presentation

Table 1: Solubility and Compatibility of this compound with Common Reaction Solvents

Solvent CategorySolventPolarityCompatibility/SolubilityPotential Issues
Polar Protic WaterHighHighly Soluble[1][2]Can participate in reactions (hydrolysis)
MethanolHighSolubleGenerally compatible
EthanolHighSoluble[4]Generally compatible
IsopropanolMediumSolubleGenerally compatible
Polar Aprotic DMSOHighSolubleHygroscopic, can be difficult to remove
DMFHighSolubleCan decompose at high temperatures
AcetonitrileMediumSolubleGenerally compatible
AcetoneMediumSolubleIncompatible: Reacts to form an imine[5][6][7][8][9]
THFMediumModerately SolubleCan form peroxides
Non-Polar TolueneLowPoorly Soluble-
HexaneLowPoorly Soluble-
Halogenated DichloromethaneMediumSolubleIncompatible: Reacts to form quaternary ammonium salts[4]
ChloroformMediumSolubleIncompatible: Reacts to form quaternary ammonium salts[4]

Experimental Protocols

Protocol 1: Determination of Solvent Compatibility/Solubility (Qualitative)

This protocol provides a straightforward method to quickly assess the solubility of this compound in a new solvent.

  • Preparation: Add approximately 100 mg of this compound to a clean, dry vial.

  • Solvent Addition: Add 1 mL of the test solvent to the vial.

  • Observation at Room Temperature: Agitate the mixture at room temperature for 2-3 minutes. Observe if the solid dissolves completely.

  • Heating (Optional): If the compound does not dissolve at room temperature, gently heat the mixture while stirring. Be cautious not to exceed the boiling point of the solvent. Observe if dissolution occurs upon heating.

  • Cooling: If the compound dissolves upon heating, allow the solution to cool to room temperature. Observe if the compound remains in solution or precipitates out.

  • Classification:

    • Soluble: Dissolves completely at room temperature.

    • Sparingly Soluble: Dissolves upon heating but may precipitate upon cooling.

    • Insoluble: Does not dissolve, even with heating.

Protocol 2: Monitoring for Incompatibility with Halogenated Solvents

This protocol can be used to detect potential reactions between this compound and halogenated solvents.

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound in the halogenated solvent of interest (e.g., dichloromethane) at the intended reaction concentration.

  • Control Sample: Prepare a control sample of this compound in a known inert solvent (e.g., THF or acetonitrile) at the same concentration.

  • Monitoring: Stir both samples at the intended reaction temperature. Periodically (e.g., every hour), take a small aliquot from each reaction mixture and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Compare the chromatograms of the test sample and the control. The appearance of a new spot (TLC) or a new peak (LC-MS) in the halogenated solvent sample that is not present in the control indicates a reaction is occurring.

Mandatory Visualizations

Solvent_Compatibility_Workflow Solvent Compatibility Decision Workflow for this compound start Start: Select a Solvent check_polarity Is the solvent polar? start->check_polarity check_functional_groups Does the solvent have reactive functional groups (e.g., C=O, C-X)? check_polarity->check_functional_groups Yes poor_solubility Potential for poor solubility check_polarity->poor_solubility No incompatible Solvent is likely incompatible check_functional_groups->incompatible Yes run_test Perform compatibility test (Protocol 1 or 2) check_functional_groups->run_test No compatible Solvent is likely compatible run_test->compatible

Caption: A workflow diagram to guide the selection of a compatible solvent for this compound.

Incompatible_Reactions Key Incompatible Reactions of this compound cluster_halogenated Reaction with Halogenated Solvents cluster_carbonyl Reaction with Aldehydes/Ketones amino_propanol1 This compound product1 Quaternary Ammonium Salt amino_propanol1->product1 + dcm Dichloromethane (CH2Cl2) dcm->product1 + amino_propanol2 This compound product2 Imine (Schiff Base) amino_propanol2->product2 + acetone Acetone acetone->product2 +

Caption: Diagram illustrating the formation of incompatible products from this compound with certain solvent classes.

References

Technical Support Center: Minimizing 2-Aminopropan-2-ol (2-AP-2-O) Solvent Loss in CO2 Capture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize solvent loss during CO2 capture processes using 2-Aminopropan-2-ol (also known as 2-amino-2-methyl-1-propanol (B13486) or AMP).

Troubleshooting Guides

This section addresses specific issues that can lead to the loss of this compound solvent during CO2 capture experiments.

Issue 1: Rapid Decrease in Solvent Concentration and CO2 Loading Capacity

Question: My 2-AP-2-O solvent concentration is decreasing faster than expected, and the CO2 loading capacity has dropped significantly. What could be the cause and how can I fix it?

Answer: This issue is likely due to solvent degradation, which can be categorized as thermal or oxidative.

  • Thermal Degradation: Occurs at high temperatures in the stripper section of the CO2 capture unit. High temperatures can cause the 2-AP-2-O molecule to break down into less effective or non-reactive compounds.

  • Oxidative Degradation: This is often a more significant issue and is caused by the reaction of 2-AP-2-O with oxygen present in the flue gas. This process can be accelerated by the presence of metal ions, such as iron from equipment corrosion.

Troubleshooting Steps:

  • Verify Stripper Temperature: Ensure the stripper reboiler temperature is within the recommended operating range for 2-AP-2-O, typically between 100-120°C. Exceeding these temperatures can accelerate thermal degradation.

  • Monitor Oxygen Content: Measure the oxygen concentration in the inlet flue gas. High oxygen levels are a primary driver of oxidative degradation.

  • Analyze for Degradation Products: Take a solvent sample and analyze for common degradation products of 2-AP-2-O, such as oxazolidinones. The presence of these compounds confirms degradation.

  • Implement Inhibitors: Consider adding inhibitors to the solvent to mitigate oxidative degradation. Certain radical scavengers and oxygen scavengers can be effective.

  • Check for Corrosion: Inspect the equipment for signs of corrosion. Leached metal ions can catalyze degradation reactions.

Issue 2: Visible Plume or Mist at the Absorber Outlet

Question: I am observing a visible plume or mist at the outlet of the absorber column. What is causing this and how can I prevent it?

Answer: The visible plume is likely due to the formation of aerosols, which are fine liquid droplets of the solvent suspended in the gas stream. Aerosol formation can be a significant contributor to solvent loss and is often caused by:

  • High Gas Velocity: Excessive gas flow rates can physically entrain solvent droplets.

  • Presence of Particulate Matter: Fine particles in the flue gas can act as nucleation sites for aerosol formation.

  • SOx and NOx in Flue Gas: Sulfur oxides (SOx) and nitrogen oxides (NOx) can react with the amine to form non-volatile salts, which can lead to aerosol formation.

Troubleshooting Steps:

  • Optimize Gas Flow Rate: Reduce the flue gas velocity to a level that minimizes physical entrainment of the solvent.

  • Improve Flue Gas Pre-treatment: Ensure that the flue gas is adequately filtered to remove particulate matter before it enters the absorber.

  • Control SOx and NOx Levels: If possible, implement upstream flue gas desulfurization (FGD) and denitrification (DeNOx) to reduce the concentration of these aerosol-promoting components.

  • Install a Mist Eliminator: A properly designed and maintained mist eliminator at the absorber outlet can capture a significant portion of the aerosol droplets.

  • Utilize a Water Wash Section: A water wash section at the top of the absorber can help to scrub out entrained solvent droplets and aerosols.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of 2-AP-2-O solvent loss?

A1: The primary mechanisms of 2-AP-2-O solvent loss are:

  • Degradation: Both thermal and oxidative degradation lead to the chemical breakdown of the solvent.

  • Evaporation (Volatility): 2-AP-2-O has a certain vapor pressure, leading to evaporative losses with the treated flue gas.

  • Aerosol Formation: The formation of fine liquid droplets of the solvent that are carried out of the absorber with the gas stream.

Q2: How can I reduce evaporative losses of 2-AP-2-O?

A2: To reduce evaporative losses:

  • Lower Absorber Temperature: Operating the absorber at a lower temperature will reduce the vapor pressure of 2-AP-2-O.

  • Use a Lean Solvent Cooler: Cooling the lean solvent before it enters the absorber can help maintain a lower average column temperature.

  • Implement a Water Wash: A top-mounted water wash section can capture volatilized amine before the gas exits the column.[1][2]

Q3: Are there any additives that can help minimize 2-AP-2-O degradation?

A3: Yes, various inhibitors can be used to reduce oxidative degradation. These typically fall into two categories:

  • Oxygen Scavengers: These chemicals react directly with dissolved oxygen, preventing it from reacting with the amine.

  • Radical Scavengers: These compounds interrupt the free-radical chain reactions that are a key part of the oxidative degradation mechanism. The effectiveness of specific inhibitors can vary, and it is recommended to conduct laboratory-scale tests to determine the best option for your system.

Q4: How do SOx and NOx in the flue gas contribute to solvent loss?

A4: SOx and NOx react with 2-AP-2-O to form heat-stable salts (HSS). These salts are non-volatile and do not participate in the CO2 capture and regeneration cycle. The formation of HSS effectively removes active solvent from the system, leading to a loss of performance. Furthermore, the presence of these acidic gases can promote the formation of aerosols.[3]

Q5: What is the purpose of a water wash, and how does it help reduce solvent loss?

A5: A water wash is a section at the top of the absorber where the exiting flue gas is contacted with water. It helps to reduce solvent loss in two main ways:

  • Capturing Volatilized Amine: The water absorbs 2-AP-2-O that has evaporated into the gas phase.

  • Scrubbing Aerosols: The water can capture and remove fine aerosol droplets that are entrained in the gas flow.[1][2]

Data Presentation

Table 1: Effect of Temperature on 2-AP-2-O (AMP) CO2 Loading Capacity

Temperature (°C)Maximum CO2 Loading (mol CO2/mol amine)
400.65
600.45
800.195

Data adapted from a study on AMP solutions, demonstrating the decrease in CO2 absorption capacity with increasing temperature.[4]

Table 2: Impact of Blending 1-amino-2-propanol (a similar amine) with Tertiary Amines on Oxidative Degradation

Solvent System1-AP Loss (%)
1-AP alone47.0
1-AP + Triethanolamine6.5
1-AP + N-methyldiethanolamine8.5

This table illustrates the significant reduction in oxidative degradation of a primary amine when blended with tertiary amines, which act as inhibitors.[5]

Experimental Protocols

Protocol 1: Quantification of this compound Concentration by Titration

This protocol provides a method for determining the concentration of 2-AP-2-O in a solvent sample.

Materials:

  • Solvent sample containing 2-AP-2-O

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Methyl orange indicator

  • Burette, pipette, and conical flask

  • Deionized water

Procedure:

  • Pipette a known volume (e.g., 10 mL) of the 2-AP-2-O solvent sample into a conical flask.

  • Add approximately 50 mL of deionized water to the flask.

  • Add 2-3 drops of methyl orange indicator to the solution. The solution should turn yellow.

  • Fill the burette with the standardized HCl solution and record the initial volume.

  • Titrate the solvent sample with the HCl solution until the color of the solution changes from yellow to a persistent orange or pink endpoint.

  • Record the final volume of the HCl solution used.

  • Calculate the concentration of 2-AP-2-O in the sample using the following formula:

    Concentration (mol/L) = (Volume of HCl used (L) * Concentration of HCl (mol/L)) / Volume of sample (L)

Protocol 2: Experimental Setup for Investigating Oxidative Degradation

This protocol describes a laboratory-scale setup to study the oxidative degradation of 2-AP-2-O.

Apparatus:

  • A jacketed glass reactor with a gas inlet and outlet, a sampling port, and a condenser.

  • A magnetic stirrer and stir bar.

  • A temperature-controlled water bath.

  • Gas flow controllers for oxygen and nitrogen.

  • A gas washing bottle (impinger) containing a known volume of a suitable trapping solution (e.g., dilute acid) to capture any volatilized amine.

Procedure:

  • Charge the glass reactor with a known volume and concentration of the 2-AP-2-O solution.

  • If desired, add a known concentration of a metal catalyst (e.g., FeSO4) to simulate corrosion effects.

  • Assemble the apparatus, ensuring the condenser is operational to minimize evaporative losses.

  • Set the desired temperature using the water bath.

  • Start the magnetic stirrer to ensure the solution is well-mixed.

  • Introduce a controlled flow of a gas mixture with a specific oxygen concentration (e.g., air or a custom O2/N2 blend) through the gas inlet.

  • At regular intervals, take liquid samples from the reactor for analysis of 2-AP-2-O concentration (using Protocol 1) and for the identification and quantification of degradation products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • At the end of the experiment, analyze the trapping solution from the impinger to quantify any volatilized amine.

Mandatory Visualization

Solvent_Loss_Mitigation_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_mitigation Mitigation Strategies cluster_verification Verification Problem High Solvent Loss Detected Analyze_Solvent Analyze Solvent for Degradation Products Problem->Analyze_Solvent Monitor_Gas Monitor Flue Gas (O2, SOx, NOx, Particulates) Problem->Monitor_Gas Check_Parameters Check Operating Parameters (Temp, Flow Rate) Problem->Check_Parameters Add_Inhibitors Add Degradation Inhibitors Analyze_Solvent->Add_Inhibitors Improve_Pretreatment Improve Flue Gas Pre-treatment Monitor_Gas->Improve_Pretreatment Optimize_Temp Optimize Absorber & Stripper Temperatures Check_Parameters->Optimize_Temp Install_Wash Install/Optimize Water Wash & Mist Eliminator Check_Parameters->Install_Wash Verify_Loss_Reduction Verify Reduction in Solvent Loss Optimize_Temp->Verify_Loss_Reduction Add_Inhibitors->Verify_Loss_Reduction Improve_Pretreatment->Verify_Loss_Reduction Install_Wash->Verify_Loss_Reduction

Caption: Workflow for troubleshooting and mitigating 2-AP-2-O solvent loss.

Logical_Relationships_Solvent_Loss cluster_causes Primary Causes of Solvent Loss cluster_factors Contributing Factors cluster_solutions Mitigation Solutions Degradation Solvent Degradation Temp_Control Temperature Control Degradation->Temp_Control Inhibitors Inhibitors Degradation->Inhibitors Evaporation Evaporation Evaporation->Temp_Control Water_Wash Water Wash / Mist Eliminator Evaporation->Water_Wash Aerosol Aerosol Formation Flue_Gas_Treatment Flue Gas Pre-treatment Aerosol->Flue_Gas_Treatment Aerosol->Water_Wash High_Temp High Temperature High_Temp->Degradation High_Temp->Evaporation Oxygen Oxygen in Flue Gas Oxygen->Degradation SOx_NOx SOx / NOx SOx_NOx->Degradation SOx_NOx->Aerosol Particulates Particulates Particulates->Aerosol High_Gas_Velocity High Gas Velocity High_Gas_Velocity->Aerosol

Caption: Logical relationships between causes and solutions for solvent loss.

References

Technical Support Center: Enhancing the Thermal Stability of 2-Aminopropan-2-ol Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of 2-Aminopropan-2-ol solutions.

Disclaimer

Limited specific experimental data is publicly available for the thermal degradation of this compound. Much of the information provided herein is extrapolated from studies on its structural isomer, 2-amino-2-methyl-1-propanol (B13486) (AMP), and general knowledge of amino alcohol chemistry. Users are strongly advised to conduct specific stability studies for their particular formulations and applications.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Actions
Discoloration (e.g., yellowing) of the solution upon heating. 1. Oxidation: Exposure to air, especially at elevated temperatures, can lead to oxidative degradation. 2. Formation of Degradation Products: Thermal decomposition can generate chromophoric byproducts.1. Inert Atmosphere: Handle and store the solution under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidants: Consider the addition of compatible antioxidants. A screening study is necessary to determine the most effective and non-interfering antioxidant. 3. Temperature Control: Avoid excessive temperatures and prolonged heating. Determine the minimum effective temperature for your application.
Formation of precipitate in the solution over time, especially after heating. 1. Degradation Product Insolubility: Thermal degradation may produce byproducts with low solubility in the solution. 2. Reaction with CO2: If exposed to air, this compound can react with atmospheric carbon dioxide to form carbamates, which may have limited solubility.[1]1. Analysis of Precipitate: Isolate and analyze the precipitate to identify its composition (e.g., via FTIR, NMR, or LC-MS). This will help in determining the degradation pathway. 2. Inert Atmosphere: As with discoloration, working under an inert atmosphere will prevent CO2-related precipitation. 3. Solvent System Optimization: Adjusting the solvent system (e.g., by adding a co-solvent) might improve the solubility of potential degradation products.
Inconsistent experimental results or loss of potency of the active pharmaceutical ingredient (API). 1. Degradation of this compound: The excipient itself may be degrading, leading to changes in the solution's properties (e.g., pH) which in turn affect the API. 2. Reaction with API or other excipients: The amino and hydroxyl groups of this compound are reactive and could potentially interact with other components in the formulation at elevated temperatures.1. Stability Indicating Method: Develop and validate a stability-indicating analytical method (e.g., HPLC) to quantify this compound and its degradation products, as well as the API. 2. Forced Degradation Studies: Conduct forced degradation studies (thermal, oxidative, photolytic, acid/base hydrolysis) on this compound alone and in the full formulation to identify potential degradation pathways and interactions. 3. Excipient Compatibility Studies: Perform compatibility studies of this compound with the API and other excipients at accelerated conditions.
Difficulty in dissolving this compound after prolonged storage or exposure to heat. 1. Formation of Less Soluble Isomers or Oligomers: Thermal stress might induce side reactions leading to less soluble products. 2. Contamination: Contamination from improper storage or handling could lead to reactions that alter the compound's properties.1. Purity Check: Re-verify the purity of the this compound using appropriate analytical techniques. 2. Solubility Testing: Test the solubility in a range of appropriate solvents. Gentle heating or sonication may aid dissolution, but be cautious of inducing further degradation. 3. Proper Storage: Ensure the compound is stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the thermal stability of this compound solutions?

A1: The primary factors include temperature, the presence of oxygen, exposure to carbon dioxide, the pH of the solution, and the presence of metallic ions or other reactive impurities.[3] Elevated temperatures are the main driver of thermal degradation. Oxygen can lead to oxidative degradation, while carbon dioxide can react to form carbamates.[1] The pH can influence the rate of certain degradation reactions. Metallic ions, particularly from containers, can catalyze degradation.[2]

Q2: What are the likely thermal degradation products of this compound?

A2: While specific studies on this compound are limited, based on its structure and the known degradation of its isomer, 2-amino-2-methyl-1-propanol (AMP), potential degradation pathways could involve:

  • Dehydration: Elimination of a water molecule to form an imine or enamine, which could further react.

  • Oxidation: If oxygen is present, oxidation of the alcohol or amine group can occur, leading to the formation of aldehydes, ketones, or carboxylic acids.

  • Reaction with CO2: In the presence of CO2, formation of a cyclic oxazolidinone derivative, analogous to the formation of 4,4-Dimethyl-1,3-oxazolidin-2-one (DMOZD) from AMP, is a plausible degradation pathway.[4]

Q3: What materials should be avoided for handling and storing this compound solutions?

A3: Avoid contact with copper, aluminum, and their alloys.[2] Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides are also incompatible.[2] For storage containers, it is recommended to use lined metal cans or plastic pails and drums. Do not use aluminum, galvanized, or tin-plated containers.[2]

Q4: How can I enhance the thermal stability of my this compound formulation?

A4: To enhance thermal stability, consider the following strategies:

  • pH Optimization: The stability of amino alcohols can be pH-dependent. Conduct a pH-stability profile to identify the optimal pH range for your formulation.

  • Use of Antioxidants: If oxidative degradation is a concern, the addition of a suitable antioxidant can be beneficial. Common antioxidants include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. Compatibility and effectiveness must be tested.

  • Inert Atmosphere: Manufacturing and packaging under an inert gas like nitrogen can significantly reduce oxidative degradation and reaction with CO2.

  • Chelating Agents: If metal-catalyzed degradation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.

  • Temperature Control: Minimize exposure to high temperatures during all stages of manufacturing, storage, and handling.

Q5: What is a suitable experimental protocol to assess the thermal stability of a this compound solution?

A5: A general protocol for a thermal stability study would involve:

  • Sample Preparation: Prepare your this compound solution, with and without your API and other excipients.

  • Stress Conditions: Store aliquots of the samples at various elevated temperatures (e.g., 40°C, 60°C, 80°C) and a control sample at a reference temperature (e.g., 4°C). Samples should be stored in sealed, inert containers.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).

  • Analysis: Analyze the samples at each time point for:

    • Appearance (color, clarity, precipitation).

    • pH.

    • Assay of this compound and the API (using a stability-indicating HPLC method).

    • Quantification of known and unknown degradation products.

  • Data Evaluation: Plot the concentration of this compound and the API versus time at each temperature to determine the degradation kinetics.

Quantitative Data

The following table summarizes thermal decomposition data for the structural isomer, 2-amino-2-methyl-1-propanol (AMP), obtained via Thermogravimetric Analysis (TGA). This data can serve as an initial estimate for the thermal behavior of this compound, but experimental verification is crucial.

SampleT_start (°C)T_onset (°C)T_final (°C)
Pure AMP105.3124.5165.8
8.91 wt% AMP in Water55.264.9170.1
17.82 wt% AMP in Water58.975.3178.5
26.73 wt% AMP in Water62.185.6185.4
Data adapted from Murshid G., et al., 2011.[5]

Experimental Protocols

Protocol 1: Determination of Thermal Degradation by HPLC
  • Objective: To quantify the amount of this compound and its degradation products in a solution after thermal stress.

  • Materials:

    • This compound solution (stressed and control samples)

    • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

    • Appropriate HPLC column (e.g., C18 for reversed-phase)

    • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer)

    • Reference standards for this compound and any known degradation products.

  • Method:

    • Develop and validate an HPLC method capable of separating this compound from its potential degradation products and other formulation components.

    • Prepare a calibration curve using the reference standard of this compound.

    • Dilute the stressed and control samples to an appropriate concentration within the calibration range.

    • Inject the samples onto the HPLC system.

    • Quantify the peak area of this compound and any degradation products.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to the control sample.

Protocol 2: Identification of Degradation Products by LC-MS
  • Objective: To identify the chemical structures of unknown degradation products.

  • Materials:

    • Thermally stressed this compound solution

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Method:

    • Separate the components of the stressed sample using an appropriate HPLC method.

    • Introduce the eluent into the mass spectrometer.

    • Acquire mass spectra for the peaks corresponding to the degradation products.

    • Determine the molecular weight of the degradation products from the mass spectra.

    • Use fragmentation patterns (MS/MS) to elucidate the structure of the degradation products.

Visualizations

Thermal_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_evaluation Data Evaluation A Prepare this compound Solution B Divide into Aliquots A->B C Incubate at Elevated Temperature(s) B->C D Control at Low Temperature B->D E Withdraw Samples at Time Points C->E D->E F Visual Inspection & pH Measurement E->F G HPLC for Quantification E->G H LC-MS for Identification G->H If unknowns present I Determine Degradation Rate G->I J Identify Degradation Products H->J

Caption: Experimental workflow for assessing the thermal stability of this compound solutions.

Troubleshooting_Logic A Instability Observed (e.g., Discoloration, Precipitate) B Is the solution exposed to air? A->B C Yes B->C D No B->D E Potential Oxidation or Reaction with CO2 C->E H Purely Thermal Degradation D->H F Implement Inert Atmosphere (Nitrogen or Argon) E->F G Consider Antioxidants E->G I Optimize Temperature and Heating Time H->I J Analyze Degradation Products (LC-MS) H->J K Adjust pH J->K If pH-dependent L Add Chelating Agent J->L If metal-catalyzed

Caption: A logical troubleshooting workflow for addressing instability in this compound solutions.

References

Overcoming challenges in the chiral separation of "2-Aminopropan-2-ol" enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 2-Aminopropan-2-ol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Disclaimer: Specific published methods for the direct chiral separation of this compound are not widely available. The protocols and data presented here are based on established methodologies for structurally similar amino alcohols.[1] These should serve as a robust starting point for method development and optimization.

Troubleshooting Guides and FAQs

This section addresses common challenges in the chiral separation of small amino alcohols like this compound.

Issue 1: Poor or No Enantiomeric Resolution

Q1: I am injecting my racemic this compound standard, but I only see a single peak. What are the likely causes and how can I achieve separation?

A1: Observing a single peak indicates that the current analytical method lacks enantioselectivity for this compound. Chiral separations are highly specific, and several factors could be at play. Follow this troubleshooting workflow to address the issue.

Troubleshooting Workflow for No Resolution

G start Start: Single Peak Observed csp 1. Evaluate Chiral Stationary Phase (CSP) start->csp mp 2. Optimize Mobile Phase csp->mp No improvement end Resolution Achieved csp->end Separation! temp 3. Adjust Temperature mp->temp No improvement mp->end Separation! deriv 4. Consider Derivatization temp->deriv No improvement temp->end Separation! deriv->end Separation!

Caption: Troubleshooting workflow for addressing a lack of enantiomeric resolution.

Detailed Troubleshooting Steps:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[2] For amino alcohols, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralpak® or Chiralcel® columns) and cyclodextrin-based columns are often successful.[2] If your current column is of a different type, it may not be suitable for this analyte.

    • Action: Screen different types of CSPs known to be effective for amino alcohols.

  • Mobile Phase Optimization (Normal Phase): Normal phase chromatography is a common starting point for the chiral separation of amino alcohols.[1][2]

    • Solvent Ratio: The ratio of the non-polar solvent (e.g., n-hexane or heptane) to the polar alcohol modifier (e.g., isopropanol (B130326) or ethanol) is crucial. Small changes can have a significant impact on resolution.[2]

      • Action: Systematically vary the alcohol percentage (e.g., from 5% to 30% in 5% increments).

    • Additive: As this compound is a basic compound, adding a small amount of a basic modifier can improve peak shape and selectivity.

  • Temperature: Temperature can influence the interactions between the analyte and the CSP, thereby affecting selectivity.

    • Action: Screen a range of temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often, but not always, improve resolution.

  • Derivatization: If direct separation is unsuccessful, derivatizing the amino or hydroxyl group can enhance chiral recognition.[2] This creates diastereomers that can be separated on a standard achiral column (like a C18) or may interact more strongly with a CSP.[3]

    • Action: Consider derivatization with agents such as 3,5-Dinitrobenzoyl chloride (DNBC)[4], Marfey's reagent, or other chiral derivatizing agents.[2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q2: I can see two peaks, but they are broad and tailing significantly. What can I do to improve the peak shape?

A2: Poor peak shape, especially tailing, is common for basic analytes like amino alcohols. It is often caused by strong interactions with the silica (B1680970) support of the stationary phase.

Troubleshooting Steps:

  • Mobile Phase Additive: This is the most effective solution for tailing of basic compounds.

    • Action: Add a competing base, such as 0.1% - 0.5% diethylamine (DEA), to your normal phase mobile phase.[2] This will occupy the active sites on the silica surface, leading to more symmetrical peaks.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Action: Reduce the sample concentration or the injection volume.

  • Column Contamination: Contaminants from previous analyses can affect peak shape.

    • Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized polysaccharide columns, solvents like DMF or THF can sometimes be used for cleaning.[5]

  • Extracolumn Dead Volume: Issues with tubing or connections in your HPLC system can cause peak broadening.

    • Action: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.

Issue 3: Inconsistent Retention Times and Resolution

Q3: My retention times and resolution are shifting between runs. What could be causing this instability?

A3: Instability in chiral separations can be frustrating and points to a lack of system equilibration or changes in the mobile phase or column condition.

Troubleshooting Steps:

  • Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times.

    • Action: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until you observe a stable baseline. For methods with additives, even longer times may be necessary.[6]

  • Mobile Phase Composition: In normal phase, even trace amounts of water can significantly alter selectivity.[7]

    • Action: Use high-purity, dry solvents. Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent atmospheric moisture absorption.

  • Temperature Fluctuations: As mentioned, temperature affects selectivity.

    • Action: Use a column thermostat to maintain a constant temperature. Ensure the laboratory ambient temperature is stable.[6]

  • "Memory Effects" of Additives: If you switch between methods using acidic and basic additives on the same column, residual additives can neutralize your intended modifier and affect the separation.[7]

    • Action: Dedicate columns to specific additive types (acidic or basic) if possible. If not, ensure a thorough column flushing protocol is performed between method changes.

Data Presentation

The following tables summarize typical quantitative data for the chiral separation of compounds structurally similar to this compound. These values should be considered as targets during your method development.

Table 1: HPLC Separation Data for Structurally Similar Amino Alcohols

CompoundChiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Separation Factor (α)Resolution (Rs)Reference
(S)-2-amino-3-(4-aminophenyl)propan-1-olPolysaccharide-basedn-Hexane / Isopropanol (80:20 v/v) + 0.1% DEAtR1: 8.5, tR2: 9.81.18>1.5Adapted from[1]
2-(methylamino)propan-1-ol (derivatized with DNBC)Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (90:10 v/v)Not specifiedNot specifiedBaseline separationAdapted from[4]
3-(2-Aminopropyl)phenolPolysaccharide-basedn-Hexane / Ethanol (90:10 v/v) + 0.1% IsobutylaminetR1: 6.2, tR2: 7.11.15>1.5Adapted from[8]

Table 2: SFC Separation Data for Structurally Similar Primary Amines

CompoundChiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Separation Factor (α)Resolution (Rs)Reference
Primary Amines (General)Cyclofructan-basedCO₂ / Methanol (B129727) with additives< 5VariesGenerally >1.5Adapted from[9]
3-(2-Aminopropyl)phenolPolysaccharide-basedCO₂ / Methanol + 0.2% IsobutylaminetR1: 2.1, tR2: 2.51.21>2.0Adapted from[8]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method Development

This protocol outlines a starting point for developing a direct HPLC method for the enantiomers of this compound.

1. Materials and Instrumentation:

  • HPLC system with pump, autosampler, column oven, and UV or Mass Spectrometer (MS) detector.

  • Chiral Column: A polysaccharide-based CSP, such as Chiralpak® IA, IB, or IC.

  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: Racemic this compound.

2. Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1.0 mg/mL in methanol or the mobile phase.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

3. Chromatographic Conditions (Starting Point):

  • Column: Chiralpak® IB (5 µm, 250 x 4.6 mm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: As this compound lacks a strong chromophore, detection can be challenging.

    • Low UV (e.g., 200-210 nm) may be possible.

    • Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) can be used.

    • Mass Spectrometry (MS) is an ideal detector for this compound.

  • Injection Volume: 5-10 µL

4. Method Optimization Workflow:

G start Start: Initial Conditions screen_csp Screen CSPs (e.g., IA, IB, IC) start->screen_csp optimize_alcohol Optimize Alcohol % (5% to 30%) screen_csp->optimize_alcohol Best CSP selected optimize_additive Optimize Additive Conc. (0.1% to 0.5% DEA) optimize_alcohol->optimize_additive Resolution < 1.5 end Validated Method optimize_alcohol->end Resolution > 1.5 optimize_temp Optimize Temperature (10°C to 40°C) optimize_additive->optimize_temp Peak shape issues optimize_additive->end Good peak shape optimize_temp->end Optimized

Caption: Experimental workflow for chiral HPLC method development.

Protocol 2: Indirect Analysis via Derivatization

This protocol is for the indirect separation of enantiomers by forming diastereomers using a chiral derivatizing agent (CDA), followed by analysis on a standard achiral column.

1. Materials and Instrumentation:

  • HPLC system with a UV detector.

  • Achiral Column: Standard C18 reversed-phase column (e.g., 5 µm, 150 x 4.6 mm).

  • Chiral Derivatizing Agent (CDA): Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Solvents: Acetonitrile (ACN), water, acetone, triethylamine (B128534) (TEA), hydrochloric acid (HCl).

  • Sample: Racemic this compound.

2. Derivatization Procedure:

  • Dissolve ~1 mg of racemic this compound in 200 µL of acetone.

  • Add 50 µL of 1 M aqueous triethylamine.

  • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • After cooling, neutralize the reaction with 2 M HCl.

  • Dilute the sample with the mobile phase before injection.

3. Chromatographic Conditions (Starting Point):

  • Column: C18 (5 µm, 150 x 4.6 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 30% B to 70% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 340 nm (for Marfey's reagent derivatives)

  • Injection Volume: 10 µL

4. Data Analysis:

  • The two peaks correspond to the L-D and L-L diastereomers.

  • Calculate the enantiomeric excess (%ee) from the peak areas of the two diastereomers.

Logical Relationship for Method Choice

G start Goal: Separate This compound Enantiomers has_chromophore Does the analyte have a strong UV chromophore? start->has_chromophore direct_hplc Direct Chiral HPLC/SFC (Protocol 1) has_chromophore->direct_hplc No has_chromophore->direct_hplc Yes indirect_hplc Indirect HPLC via Derivatization (Protocol 2) direct_hplc->indirect_hplc If direct fails detection_choice Choose appropriate detector (MS, ELSD, low UV) direct_hplc->detection_choice If No Chromophore uv_detection Use standard UV detector direct_hplc->uv_detection If Yes Chromophore indirect_hplc->uv_detection

Caption: Decision pathway for selecting a chiral separation strategy.

References

Technical Support Center: In-Situ Spectroscopic Monitoring of 2-Aminopropan-2-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing in-situ spectroscopy to monitor reactions involving 2-Aminopropan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is in-situ spectroscopy and why is it beneficial for monitoring this compound reactions?

A1: In-situ spectroscopy is an analytical technique that allows for the real-time monitoring of a chemical reaction within its reaction vessel, without the need for sampling.[1][2][3] This is particularly advantageous for reactions involving this compound for several reasons:

  • Real-Time Data: It provides immediate information on reaction progress, initiation, conversion rates, and endpoint.[1][2]

  • Intermediate Detection: It enables the identification of transient and potentially unstable intermediate species that might be missed with offline analysis.[1]

  • Process Safety and Understanding: Minimizes contact with potentially toxic reagents and provides a deeper understanding of the reaction mechanism and kinetics.[4]

  • Minimal Perturbation: It avoids perturbing the reaction equilibrium, which can occur when a sample is withdrawn and its temperature or pressure changes.[1]

Q2: Which in-situ spectroscopic technique (FTIR, Raman, or NMR) is most suitable for my this compound reaction?

A2: The choice of technique depends on the specific reaction conditions and the information you seek. This compound has key functional groups (amine and hydroxyl) that are active in both infrared and Raman spectroscopy.

  • FTIR (Fourier Transform Infrared) Spectroscopy: Excellent for monitoring changes in the concentration of soluble species in the liquid phase. It is highly sensitive to changes in functional groups like O-H, N-H, and C-O, which are all present in this compound.[5]

  • Raman Spectroscopy: Particularly well-suited for monitoring the solid phase in slurries, making it ideal for crystallization studies or reactions where a product precipitates.[6][7] It is also less sensitive to water, which can be an advantage over FTIR in aqueous solutions.[7]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information and is inherently quantitative without the need for calibration.[3] It is a powerful tool for elucidating reaction mechanisms and identifying unknown species, but may have lower time resolution for very fast reactions.[8][9]

Q3: What are the key spectral features to monitor for a reaction involving this compound?

A3: For a reaction involving this compound, you would typically monitor the disappearance of its characteristic spectral peaks and the appearance of new peaks corresponding to the product(s). Key vibrational modes for this compound would be associated with its hydroxyl (-OH) and amine (-NH2) groups.

Q4: How can I quantify the concentration of reactants and products from my in-situ data?

A4: Quantitative analysis requires establishing a relationship between the spectroscopic signal (e.g., peak height or area) and the concentration of the species.[10] This is typically done through:

  • Calibration Curves: Preparing standards of known concentrations and measuring their spectral response to create a calibration model.[1]

  • Standard Addition: Adding a known amount of a standard to the reaction mixture and observing the change in signal.[10]

  • Multivariate Analysis: Using techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) to deconvolve complex spectra and relate them to concentration data obtained from offline methods like HPLC.[11] For NMR, quantification can often be achieved directly by integrating peak areas relative to an internal standard.[3]

In-Situ Technology Selection Guide

The choice between FTIR, Raman, and NMR spectroscopy depends on several factors related to the specific chemical system and the goals of the analysis.

FeatureIn-Situ FTIRIn-Situ RamanIn-Situ NMR
Primary Use Liquid phase concentration tracking, reaction kinetics.[4]Crystallization, polymorph analysis, solid phase monitoring.[6][7]Mechanistic studies, structural elucidation, quantitative analysis.[8][12]
Strengths Fast data acquisition, wide applicability, rich information on functional groups.[3]Excellent for aqueous systems, non-destructive, specific fingerprint for polymorphs.[7]Inherently quantitative, highly specific structural information.[3][9]
Limitations Strong water absorbance can interfere, probes can be prone to fouling.[7][13]Signal can be weak, fluorescence from sample or impurities can interfere.Lower sensitivity, slower acquisition for complex spectra can be an issue for fast reactions.[8]
Best for this compound when... Monitoring its consumption or the formation of soluble products in organic solvents.Studying its crystallization or its reaction to form a solid product.Needing to identify unknown byproducts and elucidate a complex reaction mechanism.

Troubleshooting Guides

In-Situ FTIR Spectroscopy

Q: My FTIR signal is very noisy. What are the common causes and solutions?

  • A: Noise in FTIR spectra can originate from several sources. Common causes include insufficient signal reaching the detector, environmental vibrations, or issues with the instrument itself.[13][14]

    • Solution: Ensure the probe is correctly immersed and aligned in the reactor. Check for and minimize vibrations from nearby equipment.[13] For the instrument, increasing the number of scans can improve the signal-to-noise ratio, but this will reduce time resolution.[15]

Q: I am observing negative peaks in my absorbance spectrum. What does this indicate?

  • A: Negative absorbance peaks typically indicate that the background spectrum is different from the sample's baseline.[13] This often happens if the ATR crystal was not completely clean when the background was collected, or if the composition of the solvent system changes significantly during the reaction.[13]

    • Solution: Ensure the ATR probe is meticulously cleaned before collecting the background spectrum. If possible, collect the background on the solvent system before adding the initial reactants.

Q: My ATR probe appears to be fouling with solid material during the reaction. How can I mitigate this?

  • A: Probe fouling is a common issue, especially in crystallization or multiphase reactions.[1]

    • Solution: Improve the mixing in the reactor to keep solids suspended and reduce their contact time with the probe surface. If the reaction allows, a slight increase in temperature may improve solubility and reduce fouling. In some cases, repositioning the probe to a different area of the reactor can help.

In-Situ Raman Spectroscopy

Q: My sample is fluorescing, which is overwhelming the Raman signal. What can I do?

  • A: Fluorescence is a common problem in Raman spectroscopy where a strong fluorescence signal masks the weaker Raman scattering.

    • Solution: Changing the excitation laser to a longer wavelength (e.g., from 532 nm to 785 nm or 1064 nm) can often reduce or eliminate fluorescence. Additionally, some data processing techniques can help to subtract the fluorescence background.

Q: How can I use in-situ Raman to differentiate between different crystalline forms (polymorphs) of my product?

  • A: Polymorphs have different crystal lattice structures, which result in unique Raman spectra, particularly in the low-frequency (lattice vibration) region.[7][11]

    • Solution: By monitoring the reaction in real-time, you can observe the appearance of Raman peaks characteristic of a specific polymorph.[6] This allows for the identification of which form crystallizes first and whether any polymorphic transformations occur over time.[6]

In-Situ NMR Spectroscopy

Q: The peaks in my in-situ NMR spectra are broad, making integration and quantification difficult. What is the cause?

  • A: Peak broadening in NMR can be caused by several factors, including poor magnetic field homogeneity ("shimming"), the presence of paramagnetic species, or chemical exchange processes happening on the NMR timescale.[16] Sample inhomogeneity caused by the reaction itself can also be a cause.[17]

    • Solution: Ensure the sample is properly shimmed before starting the reaction monitoring.[17] If the reaction involves solids, ensure they are well-suspended to avoid settling in the detection zone. For reactions in non-deuterated solvents where a lock is not possible, spectral quality may be lower.[17]

Q: The reaction I want to monitor is very fast. How can I acquire NMR data quickly enough?

  • A: For fast reactions, the time to acquire a standard NMR spectrum can be too long to capture the kinetics accurately.[8]

    • Solution: Reduce the number of scans per time point to the minimum required for an acceptable signal-to-noise ratio.[8] Utilize techniques like non-uniform sampling (NUS) or compressed sensing (CS) NMR, which can significantly shorten the acquisition time for multidimensional spectra.[18]

Experimental Protocols

General Protocol for In-Situ FTIR Reaction Monitoring

This protocol outlines the key steps for setting up an experiment to monitor a this compound reaction using an Attenuated Total Reflectance (ATR) FTIR probe.

  • System Setup and Background Collection:

    • Insert the clean and dry ATR probe into the reaction vessel.

    • Add the solvent(s) to the reactor and bring the system to the desired reaction temperature.

    • Begin stirring at the planned rate for the reaction.

    • Collect a background spectrum of the solvent at the reaction temperature. This is a critical step to ensure that solvent peaks are properly subtracted from the reaction spectra.[13]

  • Initiate Reaction and Data Acquisition:

    • Start the spectroscopic data collection. Set the acquisition frequency based on the expected reaction rate (e.g., one spectrum every 30-60 seconds for a moderately paced reaction).[1]

    • Add the reactants, including this compound, to the reactor to initiate the reaction.

    • Continue collecting spectra throughout the course of the reaction until the desired endpoint is reached.

  • Data Analysis:

    • Identify key spectral bands corresponding to the consumption of this compound and the formation of the product(s).

    • Create trend plots of the absorbance of these key peaks over time.

    • Use these trends to determine reaction kinetics, conversion, and endpoint. For quantitative data, apply a pre-determined calibration model.[10]

Visualizations

Experimental Workflow for In-Situ Reaction Monitoring

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_analysis 3. Analysis Phase prep1 Clean & Install Probe prep2 Add Solvent to Reactor prep1->prep2 prep3 Set Temperature & Stirring prep2->prep3 prep4 Collect Background Spectrum prep3->prep4 exec1 Start Spectroscopic Data Collection prep4->exec1 System Ready exec2 Add Reactants (e.g., this compound) exec1->exec2 exec3 Monitor Reaction Progress exec2->exec3 an1 Identify Key Spectral Peaks exec3->an1 Reaction Complete an2 Generate Concentration Profiles an1->an2 an3 Determine Kinetics & Endpoint an2->an3 G start Noisy FTIR Signal Detected q1 Is the probe fully immersed and aligned? start->q1 a1_yes Check for external vibrations q1->a1_yes Yes a1_no Adjust Probe Position q1->a1_no No a2_yes Isolate reactor from vibration source a1_yes->a2_yes Yes a2_no Increase number of scans (reduces time resolution) a1_yes->a2_no No end_good Signal Quality Improved a1_no->end_good a2_yes->end_good a2_no->end_good end_bad Consult Instrument Specialist a2_no->end_bad G start What is the primary goal of the experiment? goal1 Tracking Soluble Species & Reaction Rate start->goal1 Kinetics goal2 Monitoring Crystallization or Solid Phase start->goal2 Phase Change goal3 Elucidating Mechanism & Identifying Unknowns start->goal3 Mechanism q_solvent Is the solvent water? goal1->q_solvent tech2 Use In-Situ Raman goal2->tech2 tech3 Use In-Situ NMR goal3->tech3 tech1 Use In-Situ FTIR q_solvent->tech1 No q_solvent->tech2 Yes

References

Validation & Comparative

A Comparative Guide to 2-Aminopropan-2-ol and 1-Amino-2-propanol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired outcomes in terms of yield, purity, and reaction efficiency. Among the vast array of available reagents, positional isomers can exhibit surprisingly divergent reactivity and utility. This guide provides an objective comparison of two such isomers: 2-Aminopropan-2-ol and 1-Amino-2-propanol. While both are structurally similar amino alcohols, their unique arrangements of functional groups lead to distinct chemical behaviors and applications, particularly in the synthesis of pharmaceuticals and heterocyclic compounds.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between this compound and 1-Amino-2-propanol lies in the substitution pattern on the propane (B168953) backbone. This compound features a tertiary alcohol and a primary amine attached to the same carbon atom (C2). In contrast, 1-Amino-2-propanol possesses a primary amine at one end of the carbon chain (C1) and a secondary alcohol at the adjacent carbon (C2). This seemingly subtle distinction has profound implications for their reactivity, primarily due to steric hindrance and the nature of the alcohol group.

PropertyThis compound1-Amino-2-propanol
Synonyms i-PropanolamineIsopropanolamine, MIPA
CAS Number 14008-30-178-96-6
Molecular Formula C₃H₉NOC₃H₉NO
Molecular Weight 75.11 g/mol 75.11 g/mol
Boiling Point Not readily available160 °C[1]
Melting Point Not readily available-2 °C[1]
Density Not readily available0.973 g/mL at 25 °C[1]
Structure A tertiary alcohol and a primary amine on the same carbon.A primary amine and a secondary alcohol on adjacent carbons.

Performance in Chemical Synthesis: A Focus on Oxazoline (B21484) Formation

A common and important application of amino alcohols is in the synthesis of oxazolines, which are five-membered heterocyclic compounds with a wide range of uses, including as chiral ligands in asymmetric catalysis and as intermediates in the synthesis of more complex molecules. The synthesis of oxazolines from amino alcohols and carboxylic acids or their derivatives is a well-established transformation.

The primary amine of 1-Amino-2-propanol is readily available for nucleophilic attack on an activated carboxylic acid derivative to form an amide intermediate. Subsequent intramolecular cyclization, facilitated by the neighboring secondary hydroxyl group, leads to the formation of the oxazoline ring. This is a common and efficient method for the synthesis of 4-substituted-2-oxazolines.

In the case of This compound , the presence of two methyl groups on the same carbon as the amino and hydroxyl groups introduces significant steric hindrance. While the primary amine is still a potent nucleophile, the bulky tertiary nature of the alcohol could impede the subsequent intramolecular cyclization step required for oxazoline formation. This steric hindrance may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more potent dehydrating agents) to achieve comparable yields to those obtained with 1-Amino-2-propanol.

Applications in Pharmaceutical and Agrochemical Synthesis

1-Amino-2-propanol and its chiral enantiomers are widely utilized as intermediates in the pharmaceutical and agrochemical industries.[2] Its bifunctional nature allows for the introduction of specific functionalities into larger molecules.[2] A notable example is the use of (S)-(+)-2-amino-1-propanol in the synthesis of the broad-spectrum antibiotic Ofloxacin.[3] The defined stereochemistry of this precursor is crucial for the therapeutic efficacy of the final drug.[3] Furthermore, chiral 1,2-amino alcohols derived from 1-amino-2-propanol are important precursors for the synthesis of chiral ligands used in asymmetric catalysis.

The applications of This compound in pharmaceutical synthesis are less documented in readily available literature. However, its structural motif is present in some biologically active compounds. For instance, derivatives of 2-substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for their immunosuppressive activity. While not a direct application of this compound itself, this highlights the potential for this structural class in drug discovery.

Experimental Protocols

As direct comparative experimental data is lacking, the following are generalized protocols for the synthesis of oxazolines from amino alcohols, which can be adapted for both this compound and 1-Amino-2-propanol. Researchers should note that optimization of reaction conditions will likely be necessary, particularly for the more sterically hindered this compound.

General Procedure for Oxazoline Synthesis from a Carboxylic Acid and an Amino Alcohol:

This one-pot procedure involves the in-situ formation of an amide followed by acid-catalyzed cyclization.

  • Materials:

    • Carboxylic acid (1.0 eq)

    • Amino alcohol (1.0 - 1.2 eq)

    • Coupling agent (e.g., DCC, EDC) or dehydrating acid catalyst (e.g., triflic acid)

    • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Protocol:

    • To a solution of the carboxylic acid in the chosen anhydrous solvent, add the amino alcohol.

    • If using a coupling agent, add it portion-wise to the reaction mixture at 0 °C and then allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • If using an acid catalyst, add the catalyst to the mixture and heat to reflux until completion.

    • Upon completion, the reaction is worked up by washing with an appropriate aqueous solution (e.g., saturated NaHCO₃, brine), drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.

    • The crude product is then purified by a suitable method, such as column chromatography or distillation.

Logical Workflow and Mechanistic Considerations

The synthesis of an oxazoline from an amino alcohol and a carboxylic acid derivative typically proceeds through a two-step mechanism: initial amidation followed by intramolecular cyclization.

G cluster_0 Amidation cluster_1 Intramolecular Cyclization Carboxylic_Acid Carboxylic Acid (or derivative) Amino_Alcohol Amino Alcohol Amide_Intermediate N-(hydroxyalkyl)amide Intermediate Carboxylic_Acid->Amide_Intermediate Nucleophilic Acyl Substitution Amino_Alcohol->Amide_Intermediate Oxazoline Oxazoline Product Amide_Intermediate->Oxazoline Acid or Base Catalyzed Cyclization

Figure 1. General workflow for oxazoline synthesis.

The key difference in the reactivity of this compound and 1-Amino-2-propanol in this workflow lies in the cyclization step. The tertiary alcohol of this compound is more sterically hindered, which can disfavor the intramolecular attack of the hydroxyl oxygen onto the amide carbonyl, potentially leading to lower yields or requiring more forcing conditions compared to the less hindered secondary alcohol of 1-Amino-2-propanol.

Conclusion

Conversely, this compound, with its sterically encumbered tertiary alcohol, presents a different set of synthetic opportunities and challenges. While its applications are less documented, the unique stereoelectronic environment around the functional groups may be exploited for specific synthetic targets where its inherent steric bulk can direct reaction outcomes.

For researchers and drug development professionals, the choice between these two isomers will ultimately depend on the specific synthetic transformation and the desired properties of the target molecule. While 1-Amino-2-propanol offers a more predictable and often more efficient route for many common reactions, this compound provides a platform for exploring steric influences on reactivity and accessing unique molecular architectures. Further direct comparative studies are warranted to fully elucidate the performance differences between these two fundamental building blocks in a quantitative manner.

References

A Comparative Analysis of 2-Amino-2-methyl-1-propanol (AMP) and Other Amino Alcohols for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative to mitigate atmospheric carbon dioxide (CO2) levels has propelled extensive research into efficient capture technologies. Among these, chemical absorption using amino alcohols remains a leading strategy. This guide provides a comparative study of 2-amino-2-methyl-1-propanol (B13486) (AMP), a prominent sterically hindered amine, against other conventional and hindered amino alcohols for CO2 capture applications. The following analysis is based on experimental data to offer an objective performance comparison, aiding in the selection of optimal solvents for carbon capture processes.

Performance Comparison of Amino Alcohols

The efficacy of an amino alcohol for CO2 capture is determined by several key performance indicators, including CO2 absorption capacity, rate of absorption, heat of absorption, and cyclic capacity. A summary of these quantitative parameters for AMP and other commonly used amino alcohols such as monoethanolamine (MEA), diethanolamine (B148213) (DEA), and methyldiethanolamine (MDEA) is presented below.

Amine SolventCO2 Absorption Capacity (mol CO2/mol amine)Absorption RateHeat of Absorption (kJ/mol CO2)Cyclic Capacity (mol CO2/mol amine)
2-Amino-2-methyl-1-propanol (AMP) ~1.0 (theoretical), >0.6 (experimental)[1]Slower than MEA[1]82 - 85[1]>0.4[1]
Monoethanolamine (MEA) ~0.5 (theoretical), 0.35 - 0.45[1]Fast95 - 101[1]Lower than AMP
Methyldiethanolamine (MDEA) HighSlow3.0–4.1 MJ/kg CO2 (with PZ)[2]High
AMP + Piperazine (B1678402) (PZ) HighFast3.4–4.7 MJ/kg CO2[2]High

Note: Performance can vary based on concentration, temperature, pressure, and the presence of activators.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to evaluate the performance of amino alcohols in CO2 capture.

CO2 Absorption/Desorption Measurement

A common laboratory setup for measuring CO2 absorption and desorption involves a gas-liquid contactor, such as a stirred-cell reactor or a packed column, maintained at a specific temperature and pressure.

  • Solvent Preparation: Aqueous solutions of the amino alcohols are prepared at desired concentrations (e.g., 10-30 wt%).

  • Absorption: A simulated flue gas stream with a known CO2 concentration is bubbled through the amine solution at a controlled flow rate and temperature (e.g., 40°C). The amount of CO2 absorbed is determined by analyzing the outlet gas composition using a gas chromatograph or an infrared gas analyzer. The absorption capacity is calculated as the moles of CO2 absorbed per mole of amine.

  • Desorption (Regeneration): The CO2-rich amine solution is heated to a higher temperature (e.g., 100-120°C) to reverse the absorption reaction and release the captured CO2. The amount of CO2 released is measured, and the regenerated solvent is collected for subsequent cycles. The cyclic capacity is determined by the difference in CO2 loading between the rich and lean solutions.

Heat of Absorption Measurement

The heat of absorption, a critical parameter for assessing the energy penalty of the regeneration process, is typically measured using a reaction calorimeter.

  • A known volume of the amine solution is placed in the calorimeter.

  • A controlled flow of CO2 is introduced into the solution.

  • The temperature change of the solution is precisely monitored.

  • The heat of absorption is calculated from the temperature rise and the heat capacity of the system.

Visualizing the CO2 Capture Process and Solvent Selection

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the CO2 capture and regeneration workflow and a decision-making process for solvent selection.

CO2_Capture_Workflow cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage FlueGas Flue Gas (with CO2) Absorber Absorber FlueGas->Absorber RichAmine Rich Amine Absorber->RichAmine CleanGas Clean Gas (CO2 Removed) Absorber->CleanGas LeanAmine Lean Amine LeanAmine->Absorber LeanAmine->Absorber Stripper Stripper (Desorber) RichAmine->Stripper RichAmine->Stripper Stripper->LeanAmine CapturedCO2 Captured CO2 Stripper->CapturedCO2 Heat Heat Input Heat->Stripper

Caption: Workflow of a typical amine-based CO2 capture and regeneration process.

Solvent_Selection_Flowchart Start Start: Define CO2 Capture Requirements KPIs Key Performance Indicators: - Absorption Capacity - Absorption Rate - Regeneration Energy - Stability & Degradation Start->KPIs Decision1 High Absorption Rate Critical? KPIs->Decision1 Decision2 Low Regeneration Energy Paramount? Decision1->Decision2 No MEA_Path Consider MEA or Blends with Activators Decision1->MEA_Path Yes AMP_Path Consider Sterically Hindered Amines (e.g., AMP) or Tertiary Amines (e.g., MDEA) Decision2->AMP_Path Yes Blended_Path Evaluate Blended Amines (e.g., AMP+PZ) Decision2->Blended_Path No Final_Selection Select Optimal Amine Solvent MEA_Path->Final_Selection AMP_Path->Final_Selection Blended_Path->Final_Selection

Caption: Decision flowchart for selecting an optimal amino alcohol solvent.

Discussion

2-Amino-2-methyl-1-propanol (AMP), as a sterically hindered primary amine, exhibits distinct advantages over conventional amines like MEA. The steric hindrance around the amino group leads to the formation of less stable carbamates, which translates to a lower heat of reaction and, consequently, reduced energy consumption during the regeneration step.[1][3] While AMP has a slower reaction rate with CO2 compared to MEA, this can be significantly enhanced by blending it with activators such as piperazine (PZ).[2] Such blends aim to combine the high absorption capacity and low regeneration energy of AMP with the fast kinetics of the activator.

The theoretical CO2 loading capacity of AMP is 1.0 mol of CO2 per mole of amine, which is double that of primary amines like MEA that have a theoretical capacity of 0.5.[3] Experimental studies have shown that AMP can achieve a loading capacity exceeding 0.6 mol CO2/mol amine.[1] This higher capacity can lead to lower solvent circulation rates, potentially reducing the size of the equipment and operational costs.

References

A Researcher's Guide to Biological Buffers: A Comparative Analysis of 2-Aminopropan-2-ol, Tris, and HEPES

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a stable pH is paramount for the success of countless experiments. The choice of a biological buffer can significantly impact experimental outcomes, from enzyme kinetics to cell viability. This guide provides a comprehensive comparison of a potential buffering agent, 2-Aminopropan-2-ol, with two of the most widely used buffers in life science research: Tris and HEPES.

This in-depth analysis is based on a review of their physicochemical properties and performance in common biological assays. We present a data-driven comparison to empower researchers to make informed decisions for their specific experimental needs.

Introduction to Biological Buffers

Biological processes are exquisitely sensitive to pH fluctuations. Buffers are aqueous solutions that resist changes in pH upon the addition of small quantities of acid or base. They are essential components of in vitro experimental systems, ensuring a stable environment for proteins, nucleic acids, and cells to function optimally. An ideal biological buffer, as defined by Dr. Norman Good, should possess several key characteristics, including a pKa between 6.0 and 8.0, high water solubility, membrane impermeability, and minimal interference with biological processes.

This compound: A Non-Viable Candidate for Biological Buffering

Our investigation into this compound as a potential biological buffer reveals a critical limitation. With a predicted pKa of approximately 12.92, its buffering range is far too alkaline for the vast majority of biological experiments, which are typically conducted in the physiological pH range of 6.8 to 8.2. This fundamental property renders this compound unsuitable for applications requiring pH control in biological systems. While it finds use in other chemical applications, it does not meet the primary criterion of a biological buffer as outlined by Good's criteria.

Head-to-Head Comparison: Tris vs. HEPES

Tris (tris(hydroxymethyl)aminomethane) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are two of the most prevalent buffers in research laboratories. While both are effective, they possess distinct properties that make them more or less suitable for specific applications.

Physicochemical Properties

A direct comparison of the key physicochemical properties of Tris and HEPES is crucial for selecting the appropriate buffer for a given experiment.

PropertyTrisHEPESThis compound
pKa at 25°C ~8.1[1]~7.5[1][2]~12.92 (predicted)[3]
Effective Buffering Range 7.1 - 9.1[1]6.8 - 8.2[1]Not suitable for biological applications
dpKa/dT (°C⁻¹) -0.028 to -0.031-0.014Data not available
Molecular Weight ( g/mol ) 121.14238.3175.11
Metal Ion Binding Can chelate some metal ions, including Ca²⁺[4]Negligible metal ion binding[5]Data not available
UV Absorbance (260-280 nm) LowVery Low[6]Data not available
Performance in Biological Assays

The choice of buffer can have a direct impact on the results of biological assays. Here, we compare the general performance of Tris and HEPES in two common experimental settings.

Enzyme Kinetics:

The stability of pH is critical for accurate enzyme kinetic studies. While both Tris and HEPES are used, their properties can influence results. Tris, with its primary amine group, can sometimes interact with enzymes and affect their activity.[7] Its high temperature-dependent pKa can also lead to significant pH shifts during temperature-controlled assays, potentially altering kinetic parameters.[3] HEPES is often preferred for sensitive enzyme assays due to its lower pKa dependence on temperature and its zwitterionic nature, which minimizes interactions with enzymes.[7]

Cell Viability and Cell Culture:

In cell culture, maintaining a stable physiological pH is essential for cell health and proliferation. HEPES is widely used as a buffering agent in cell culture media, particularly in systems outside of a CO₂ incubator, due to its pKa being closer to physiological pH.[5] However, HEPES can generate cytotoxic hydrogen peroxide when exposed to light, which can negatively impact cell viability.[5] Tris can also be used in some cell-based assays, but its higher pKa and potential for cytotoxicity at higher concentrations can be limiting factors.[4]

Experimental Protocols

To facilitate the direct comparison of buffer performance in your own laboratory setting, we provide the following detailed experimental protocols.

Protocol 1: Determination of Buffer pKa and Temperature Dependence (dpKa/dT)

Objective: To experimentally determine the pKa of a buffer and its change with temperature.

Materials:

  • pH meter with a temperature probe

  • Water bath or incubator

  • Magnetic stirrer and stir bar

  • Beaker

  • Buffer solution (e.g., 50 mM Tris-HCl or 50 mM HEPES)

  • Standard pH calibration buffers (pH 4, 7, and 10)

Methodology:

  • Calibrate the pH meter at room temperature (25°C) using the standard calibration buffers.

  • Place 50 mL of the buffer solution in a beaker with a stir bar.

  • Place the beaker in a water bath set to 25°C and allow the temperature to equilibrate.

  • Measure and record the pH of the buffer solution. This pH is approximately the pKa if the buffer was prepared by half-neutralization of the free base or acid.

  • Increase the water bath temperature in 5°C increments, allowing the buffer to equilibrate at each new temperature.

  • Record the pH and temperature at each increment up to 40°C.

  • Plot the measured pH (pKa) versus temperature.

  • The slope of the resulting line will give the dpKa/dT value.

Protocol 2: Comparative Analysis of Buffer Effects on Enzyme Kinetics

Objective: To compare the effect of Tris and HEPES buffers on the kinetic parameters of an enzyme (e.g., lactate (B86563) dehydrogenase).

Materials:

  • Spectrophotometer

  • Enzyme (e.g., lactate dehydrogenase)

  • Substrate (e.g., pyruvate)

  • Cofactor (e.g., NADH)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • HEPES buffer (e.g., 50 mM, pH 7.4)

  • 96-well microplate

Methodology:

  • Prepare reaction mixtures in a 96-well plate. For each buffer (Tris and HEPES), prepare a series of wells with varying substrate concentrations.

  • Each well should contain the respective buffer, a fixed concentration of the enzyme, and NADH.

  • Initiate the reaction by adding the substrate (pyruvate) to each well.

  • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration in both buffer systems.

  • Plot V₀ versus substrate concentration for each buffer.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax, for the enzyme in each buffer.

  • Compare the Km and Vmax values obtained in Tris and HEPES buffers to assess the impact of the buffer on enzyme kinetics.

Protocol 3: Assessment of Buffer Cytotoxicity

Objective: To compare the cytotoxic effects of Tris and HEPES on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Complete cell culture medium

  • Tris-HCl and HEPES buffer solutions (sterile, pH 7.4)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Methodology:

  • Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a series of dilutions of Tris-HCl and HEPES in the cell culture medium, ranging from 0 mM to 100 mM.

  • Remove the overnight culture medium and replace it with the media containing different concentrations of each buffer. Include a control with no added buffer.

  • Incubate the cells for 24 or 48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each buffer concentration relative to the control (no added buffer).

  • Plot cell viability versus buffer concentration to compare the cytotoxic effects of Tris and HEPES.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and conceptual relationships, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow_Enzyme_Kinetics cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Enzyme Enzyme Stock Mix_Tris Reaction Mix (Tris Buffer) Enzyme->Mix_Tris Mix_HEPES Reaction Mix (HEPES Buffer) Enzyme->Mix_HEPES Substrate Substrate Stock Substrate->Mix_Tris Substrate->Mix_HEPES Tris Tris Buffer (pH 7.4) Tris->Mix_Tris HEPES HEPES Buffer (pH 7.4) HEPES->Mix_HEPES Spectro Spectrophotometer (Absorbance at 340 nm) Mix_Tris->Spectro Mix_HEPES->Spectro Kinetics Michaelis-Menten Kinetics (Km, Vmax) Spectro->Kinetics PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation & Activation Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream Phosphorylation GF Growth Factor GF->RTK Binding & Activation

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Aminopropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Aminopropan-2-ol, a tertiary amino alcohol, is crucial in various stages of pharmaceutical development and research. Its unique structural properties, possessing a tertiary amine and a tertiary alcohol, necessitate the careful selection of analytical methods to ensure specificity, sensitivity, and reliability. This guide provides a comparative overview of common analytical techniques that can be adapted for the quantification of this compound, supported by experimental data from structurally similar aminopropanols.

While specific validated methods for this compound are not extensively documented in publicly available literature, methodologies established for its isomers, such as 1-Amino-2-propanol and 2-Amino-2-methyl-1-propanol, offer a robust starting point for method development and validation. The principles and experimental protocols outlined below can be readily adapted for the quantitative analysis of this compound.

Comparison of Analytical Methods

The selection of an optimal analytical method hinges on factors including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following tables summarize the performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based on data for analogous compounds.

Table 1: Performance Characteristics of a High-Performance Liquid Chromatography (HPLC) with UV Detection Method

(Based on OSHA Method for 1-Amino-2-propanol with NITC derivatization)

Validation ParameterPerformance Data
Linearity Range 0.5 to 368 µg/mL
Limit of Detection (LOD) Information not available
Limit of Quantification (LOQ) Information not available
Accuracy (Recovery) Average of 99.6%
Precision (%RSD) Information not available
Table 2: Performance Characteristics of a Gas Chromatography-Mass Spectrometry (GC-MS) Method

(Based on data for aminoalcohols as silyl (B83357) derivatives)

Validation ParameterPerformance Data
Linearity Range Not explicitly stated
Limit of Detection (LOD) 0.4 - 0.5 ng/mL[1]
Limit of Quantification (LOQ) Low picomole range (MCF derivatization)[2][3]
Accuracy (Recovery) 97 ± 6.4% to 108 ± 5.7%[1]
Precision (%RSD) 5 - 8%[1]
Table 3: Performance Characteristics of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

(General expected performance for small molecules)

Validation ParameterPerformance Data
Linearity Range Typically wide, e.g., 1 - 1000 ng/mL
Limit of Detection (LOD) Sub-ng/mL to pg/mL range
Limit of Quantification (LOQ) Low ng/mL to pg/mL range
Accuracy (% Recovery) Generally 85 - 115%
Precision (%RSD) < 15%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the key experimental protocols for each of the discussed techniques.

Method 1: High-Performance Liquid Chromatography with UV Detection (Post-Derivatization)

This method is based on the derivatization of the amino group to introduce a chromophore, allowing for sensitive UV detection.

Sample Preparation (Air Sampling as an example):

  • Draw a known volume of air through a sampling tube containing XAD-2 resin coated with 1-naphthylisothiocyanate (NITC).

  • Desorb the derivative from the resin using N,N-dimethylformamide (DMF).

Derivatization: The primary amine of the aminopropanol (B1366323) isomer reacts with NITC on the sampling media to form a stable, UV-active derivative.

Chromatographic Conditions:

  • Column: Reversed-phase C18 or a cyano-bonded column.

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength appropriate for the derivative (e.g., 280 nm for the NITC derivative).

  • Quantification: External standard calibration curve constructed by plotting peak area versus concentration.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of amino alcohols, derivatization is necessary to increase their volatility for GC analysis.

Sample Preparation and Derivatization:

  • Evaporate the sample containing this compound to dryness.

  • Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in an appropriate solvent (e.g., acetonitrile).[1]

  • Heat the mixture to ensure complete derivatization of both the amino and hydroxyl groups.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms).

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analyte from other components. For example, start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C).

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

  • Quantification: An internal standard method is recommended to correct for variations in derivatization efficiency and injection volume.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and may not require derivatization, simplifying sample preparation.

Sample Preparation:

  • For simple matrices, a "dilute-and-shoot" approach may be feasible. Dilute the sample in the initial mobile phase.

  • For complex matrices (e.g., plasma, urine), protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interferences.

LC-MS/MS Conditions:

  • Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column for better retention of polar analytes.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a modifier such as formic acid or ammonium formate (B1220265) to improve ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for amines.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard would be monitored for quantification.

Mandatory Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Collection (e.g., Air Sampling) Derivatization Derivatization with NITC (on collection media) Sample->Derivatization Desorption Desorption with DMF Injection Injection into HPLC System Desorption->Injection Derivatization->Desorption Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Aliquot Drying Evaporation to Dryness Sample->Drying Derivatization Derivatization with Silylating Agent Drying->Derivatization Injection Injection into GC-MS System Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for GC-MS analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Aliquot Cleanup Cleanup (e.g., SPE) (if necessary) Sample->Cleanup Dilution Dilution Cleanup->Dilution Injection Injection into LC-MS/MS System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

References

A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance in Asymmetric Ketone Reduction.

In the realm of asymmetric synthesis, the selection of an appropriate chiral ligand is paramount to achieving high enantioselectivity and yield. Amino alcohols represent a privileged class of ligands, owing to their ready availability, modular nature, and demonstrated efficacy in a wide range of catalytic transformations. This guide provides a comparative performance analysis of various amino alcohol ligands in the context of a benchmark reaction: the enantioselective reduction of prochiral ketones using borane (B79455) reagents.

While direct catalytic performance data for 2-Aminopropan-2-ol is not extensively documented in peer-reviewed literature, this guide will focus on its close structural isomer, 2-amino-2-methyl-1-propanol , and compare its efficacy with other commonly employed chiral amino alcohol ligands. This comparative data, supported by detailed experimental protocols and visualizations, aims to assist researchers in making informed decisions for their synthetic strategies.

Performance in Enantioselective Ketone Reduction

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical and fine chemical industries. The effectiveness of a chiral amino alcohol ligand in this reaction is typically evaluated by the chemical yield and the enantiomeric excess (ee) of the resulting alcohol.

Below is a summary of the performance of several representative chiral amino alcohol ligands in the borane-mediated reduction of acetophenone (B1666503), a common model substrate.

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
(S)-2-Amino-2-methyl-1-propanol AcetophenoneHigh~90(R)
(1S,2R)-(-)-NorephedrineAcetophenone9592(R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenone9897(R)
(1R,2S)-(-)-EphedrineAcetophenone9285(S)
(S)-Valinoln-Propyl phenyl ketone-65-73(R)[1]

Note: The data for (S)-2-Amino-2-methyl-1-propanol is based on typical performance for this class of sterically hindered amino alcohols in similar reactions. Specific experimental data can vary based on reaction conditions.

Experimental Protocols

A detailed methodology for a representative experiment is provided below to ensure reproducibility and facilitate the evaluation of these ligands in a laboratory setting.

General Procedure for the Asymmetric Reduction of Acetophenone with a Borane-Amino Alcohol Complex

This protocol describes a typical procedure for the enantioselective reduction of acetophenone using an in-situ generated oxazaborolidine catalyst from a chiral amino alcohol and borane.

Materials:

  • Chiral amino alcohol ligand (e.g., (S)-2-Amino-2-methyl-1-propanol) (10 mol%)

  • Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF solution (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise to the stirred amino alcohol solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.

  • Substrate Addition: To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.

  • Borane Addition: Slowly add an additional amount of the borane-THF solution (1.1 mmol, 1.1 mL of a 1.0 M solution) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL).

  • Work-up: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the chiral 1-phenylethanol.

  • Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., chiral GC or HPLC).

Visualizing the Process

To aid in the understanding of the experimental workflow, the following diagrams illustrate the key steps and relationships.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Analysis ligand Chiral Amino Alcohol catalyst Oxazaborolidine Catalyst ligand->catalyst in THF, 0°C borane1 BH3·THF (0.1 eq) borane1->catalyst product Chiral Alcohol catalyst->product ketone Prochiral Ketone ketone->product in THF, 0°C borane2 BH3·THF (1.1 eq) borane2->product quench Quench (MeOH, HCl) product->quench extract Extraction (Et2O) quench->extract purify Purification extract->purify analyze Analysis (Yield, ee%) purify->analyze

Caption: Experimental workflow for asymmetric ketone reduction.

logical_relationship ligand Chiral Amino Alcohol (e.g., 2-Amino-2-methyl-1-propanol) metal_complex Chiral Catalyst (Oxazaborolidine) ligand->metal_complex Forms product Enantioenriched Secondary Alcohol metal_complex->product Catalyzes conversion of substrate Prochiral Ketone substrate->product performance Catalytic Performance (Yield, Enantioselectivity) product->performance Evaluated by

Caption: Ligand's role in asymmetric catalysis.

References

An Examination of Alkanolamines in Surfactant Formulations: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide on the efficacy of "2-Aminopropan-2-ol" as a surfactant cannot be provided at this time due to a lack of available scientific literature and experimental data supporting its use in this application. Research indicates that this compound is not recognized as a surface-active agent. However, structurally similar alkanolamines, such as 1-Amino-2-propanol (Isopropanolamine) and 2-Amino-2-methyl-1-propanol (B13486) (AMP), are utilized in roles related to surfactants, often as raw materials, emulsifiers, or pH neutralizers in formulations.[1][2] This guide will therefore summarize the available data on these alternatives and provide general experimental protocols for evaluating surfactant efficacy for researchers in drug development and formulation science.

Alkanolamines in Surfactant Systems

While not primary surfactants themselves, alkanolamines like 1-Amino-2-propanol are functional components in various formulations. They are effective solubilizers for oils and fats and are used to neutralize fatty acid and sulfonic acid-based surfactants.[2] Their role is primarily to act as a base to form soaps in situ or to stabilize emulsions.

Physicochemical Properties of Related Alkanolamines

Quantitative data on the direct surfactant efficacy of these alkanolamines is scarce. However, some fundamental physicochemical properties relevant to surface activity have been documented.

CompoundCAS NumberPropertyValueTemperature (°C)
1-Amino-2-propanol78-96-6Surface Tension37.6 mN/m20
2-Amino-2-methyl-1-propanol124-68-5Surface TensionData available in aqueous solutions, concentration-dependent[3][4][5]25 - 50

This table summarizes the limited available data on the surface-active properties of alkanolamines related to the requested compound.

Experimental Protocols for Surfactant Efficacy Evaluation

For researchers interested in evaluating the potential surfactant properties of a novel compound, a standard set of experiments is typically performed. The following outlines a general workflow for such an evaluation.

1. Surface Tension Measurement

The primary characteristic of a surfactant is its ability to lower the surface tension of a liquid.

  • Methodology: The Du Noüy ring method or the Wilhelmy plate method are standard techniques. A solution of the compound in a relevant solvent (e.g., water) is prepared at various concentrations. A tensiometer is used to measure the surface tension at the air-liquid interface for each concentration.

  • Data Analysis: Surface tension is plotted against the logarithm of the concentration. The concentration at which a sharp break in the curve occurs is the Critical Micelle Concentration (CMC). The surface tension at the CMC is a key performance metric.

2. Critical Micelle Concentration (CMC) Determination

The CMC is the concentration of a surfactant above which micelles form and all additional surfactant molecules added to the system will form micelles.

  • Methodology: Besides surface tension measurements, CMC can be determined by measuring other physical properties that change abruptly at the CMC, such as conductivity, light scattering, or using a fluorescent probe like pyrene (B120774). For the fluorescence method, the emission spectrum of pyrene in the surfactant solution is monitored. The ratio of the intensity of the first and third vibronic peaks (I1/I3) is plotted against surfactant concentration. The inflection point of this plot corresponds to the CMC.

  • Data Analysis: The CMC value is a critical parameter for determining the efficiency of a surfactant; a lower CMC indicates a more efficient surfactant.

3. Emulsification and Emulsion Stability Studies

The ability of a surfactant to form and stabilize an emulsion is a crucial functional property.

  • Methodology: An oil phase (e.g., mineral oil, vegetable oil) and an aqueous phase containing the surfactant are homogenized using a high-shear mixer. The stability of the resulting emulsion is then monitored over time by observing phase separation, creaming, or coalescence. This can be quantified by measuring the change in droplet size distribution using techniques like laser diffraction or dynamic light scattering.

  • Data Analysis: Emulsion stability is often reported as the time it takes for a certain percentage of phase separation to occur or the change in the average droplet size over time.

Workflow for Surfactant Efficacy Testing

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a potential surfactant.

Surfactant_Efficacy_Workflow cluster_prep Sample Preparation cluster_testing Physicochemical Characterization cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion prep Prepare Solutions of Test Compound st_measurement Surface Tension Measurement prep->st_measurement cmc_determination CMC Determination prep->cmc_determination emulsification Emulsification Studies prep->emulsification data_analysis Analyze Surface Tension, CMC, and Stability Data st_measurement->data_analysis cmc_determination->data_analysis emulsification->data_analysis comparison Compare with Commercial Surfactants data_analysis->comparison conclusion Efficacy Determination comparison->conclusion

A generalized workflow for the evaluation of surfactant efficacy.

References

A Comparative Guide to the Properties of 2-Aminopropan-2-ol: A Synthesis of Computational and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular characterization, a confluence of computational modeling and experimental validation provides the most comprehensive understanding of a compound's physicochemical properties. This guide presents a comparative analysis of 2-Aminopropan-2-ol, a molecule of interest in various chemical and pharmaceutical contexts. Due to a notable scarcity of direct experimental data for this compound, this guide leverages computational data for the target molecule and juxtaposes it with both computational and experimental data for its close structural analog, 2-Amino-2-methyl-1-propanol. This analog shares the key structural motif of an amino group attached to a tertiary carbon, making it a valuable proxy for comparative analysis.

This guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of logical workflows and chemical interactions to facilitate a deeper understanding of these aminopropanol (B1366323) derivatives.

Data Presentation: A Comparative Analysis

The following tables summarize the computed properties of this compound and the experimental and computational properties of its analog, 2-Amino-2-methyl-1-propanol.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound (Computed)2-Amino-2-methyl-1-propanol (Experimental)
Molecular Weight ( g/mol ) 75.1189.14
pKa Not available9.7 (25°C)[1]
LogP (Octanol-Water Partition Coefficient) -0.7-0.8
Melting Point (°C) Not available18 - 26[1]
Boiling Point (°C) Not available165[1]
Density (g/mL) Not available0.935 (20°C)[1]
Refractive Index (n20/D) Not available1.4480[1]
Water Solubility Not availableMiscible

Table 2: Comparison of Molecular Descriptors (Computational)

PropertyThis compound2-Amino-2-methyl-1-propanol
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 01
Topological Polar Surface Area (Ų) 46.346.3
Exact Mass (Da) 75.06841391189.084063974
Complexity 33.942.8

Experimental Protocols

Detailed methodologies for the key experimental data cited for the analog 2-Amino-2-methyl-1-propanol are outlined below.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of 2-Amino-2-methyl-1-propanol is a critical parameter for its use as a buffer in biochemical assays, such as those for alkaline phosphatase, lactate (B86563) dehydrogenase, and malate (B86768) dehydrogenase.[1][2]

Protocol:

  • Sample Preparation: A solution of 2-Amino-2-methyl-1-propanol of known concentration (e.g., 0.1 M) is prepared in deionized water.

  • Titration: The solution is placed in a thermostated vessel at a constant temperature (e.g., 25°C). A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Protocol:

  • Phase Preparation: Equal volumes of 1-octanol (B28484) and water (or a suitable buffer like phosphate-buffered saline at pH 7.4) are saturated with each other by vigorous mixing, followed by separation.

  • Sample Preparation: A known amount of the compound is dissolved in the aqueous phase.

  • Partitioning: A known volume of the octanol (B41247) phase is added to the aqueous solution of the compound. The mixture is then agitated (shaken) for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen atoms.

Protocol:

  • Sample Preparation: A small amount of 2-Amino-2-methyl-1-propanol is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID).

  • Data Processing: The FID is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, and the baseline is corrected.

  • Spectral Analysis: The chemical shifts, integration of the peaks, and splitting patterns (multiplicity) are analyzed to assign the signals to the corresponding protons in the molecule.

Visualizations

The following diagrams, created using the DOT language, illustrate a conceptual workflow for comparing computational and experimental data and a representative chemical interaction of an aminopropanol derivative.

G cluster_comp Computational Study cluster_exp Experimental Study comp_mol Molecular Structure (this compound) comp_calc Quantum Chemical Calculations comp_mol->comp_calc comp_prop Predicted Properties (pKa, LogP, Spectra) comp_calc->comp_prop compare Comparative Analysis comp_prop->compare exp_synth Synthesis & Purification (2-Amino-2-methyl-1-propanol) exp_measure Physicochemical Measurements exp_synth->exp_measure exp_prop Experimental Properties (pKa, LogP, Spectra) exp_measure->exp_prop exp_prop->compare conclusion Conclusion & Validation compare->conclusion

Caption: Workflow for comparing computational and experimental properties.

G cluster_reactants Reactants cluster_conditions Reaction Conditions amp 2-Amino-2-methyl-1-propanol reaction Alkylation Reaction amp->reaction oligo Oligonucleotide (e.g., (GCC)3) oligo->reaction acid Strongly Acidic Environment (pH=2) acid->reaction heat Elevated Temperature (85°C) heat->reaction product Alkylated Oligonucleotide reaction->product

Caption: Alkylation of an oligonucleotide by 2-Amino-2-methyl-1-propanol.

References

Benchmarking the Corrosion Inhibition of 2-Aminopropan-2-ol Against Other Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition performance of 2-Aminopropan-2-ol with other common corrosion inhibitors. Due to a lack of extensive peer-reviewed data on this compound, this guide leverages available information on structurally similar amino alcohols and other widely used inhibitors to provide a comparative benchmark. The experimental data presented is collated from various scientific sources and should be interpreted with consideration for the varying experimental conditions.

Introduction to this compound as a Corrosion Inhibitor

This compound is an organic compound containing both an amino (-NH2) and a hydroxyl (-OH) group. This bifunctional nature allows it to adsorb onto metal surfaces, forming a protective film that mitigates corrosion. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with metal ions, while the alkyl groups contribute to the formation of a hydrophobic barrier. This mechanism is common to amino alcohols and is effective in protecting various metals, particularly steel, from corrosive environments.

Comparative Performance Data

The following tables summarize the corrosion inhibition efficiency of 2-Amino-2-methyl-1-propanol (a structural isomer of this compound), other amino alcohols, and various amino acids. It is crucial to note that direct comparison is challenging due to differing experimental setups, corrosive media, and material substrates.

Disclaimer: The data for 2-Amino-2-methyl-1-propanol is limited in the peer-reviewed literature for corrosion inhibition applications. The presented data is based on available studies and may not be directly comparable to other inhibitors tested under different conditions.

Table 1: Corrosion Inhibition Efficiency of Amino Alcohols
InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
2-Amino-2-methyl-1-propanolBoiler SteelBoiler Feed Water60 ppm (with Sodium Sulfite)100-150Effective in reducing corrosion rate[1]
Diethanolamine (DEA)Mild Steel0.5 M H₂SO₄10⁻³ MNot Specified88.7[2]
Dimethylethanolamine (DMEA)Reinforcing SteelCa(OH)₂ solution with NaClMolar Ratio > 0.3Not SpecifiedSuperior to Lithium Nitrite at the same molar ratio[3][4]
Amino Alcohol (unspecified)Reinforcing Steel3.5 wt% NaClAdmixtureNot SpecifiedReduces corrosion rate[5]
Table 2: Corrosion Inhibition Efficiency of Amino Acids
InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
AlanineNST-44 Carbon SteelCassava FluidNot SpecifiedNot Specified~50
Glutamic AcidNST-44 Carbon SteelCassava FluidNot SpecifiedNot Specified<23[6]
Glycine, Alanine, LeucineStainless SteelEthaline (DES)0.05 MNot SpecifiedEffective in increasing corrosion resistance[7]
Various Amino AcidsMetals and AlloysAcidic and Neutral MediaVariousNot SpecifiedGenerally effective

Experimental Protocols

The following are generalized methodologies for key experiments cited in corrosion inhibition studies.

Weight Loss Method

This gravimetric technique provides an average corrosion rate over a period of exposure.

Procedure:

  • Specimen Preparation: Metal coupons of a defined surface area are mechanically polished, cleaned with appropriate solvents (e.g., acetone, ethanol), dried, and accurately weighed.[8]

  • Immersion: The prepared coupons are suspended in the corrosive solution with and without the inhibitor at various concentrations.[9][10]

  • Exposure: The immersion is carried out for a specified duration at a constant temperature.[8][11]

  • Cleaning and Re-weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products (e.g., using a solution of NaOH and zinc dust), rinsed, dried, and accurately re-weighed.[11]

  • Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency (IE%).

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetic parameters of corrosion and the inhibitor's effect on anodic and cathodic reactions.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[12]

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to reach a stable open circuit potential (OCP).[13]

  • Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow, constant scan rate.[14]

  • Data Analysis: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot). Corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr).[13] The inhibition efficiency is calculated from the reduction in i_corr.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the corrosion mechanism and the properties of the protective film formed by the inhibitor.[15]

Procedure:

  • Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.[16]

  • Measurement: A small amplitude AC potential signal is applied to the working electrode at its OCP over a wide range of frequencies.[17][18]

  • Data Acquisition: The impedance of the system is measured at each frequency.

  • Analysis: The data is typically represented as Nyquist and Bode plots. Equivalent electrical circuit models are used to fit the experimental data and extract parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).[18][19] An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.[15]

Visualizations

Experimental Workflow for Corrosion Inhibitor Evaluation

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_conclusion Conclusion Metal_Specimen Metal Specimen Preparation Weight_Loss Weight Loss Test Metal_Specimen->Weight_Loss Electrochemical_Tests Electrochemical Tests (Polarization, EIS) Metal_Specimen->Electrochemical_Tests Corrosive_Solution Corrosive Solution Preparation Corrosive_Solution->Weight_Loss Corrosive_Solution->Electrochemical_Tests Inhibitor_Solutions Inhibitor Solutions (Varying Concentrations) Inhibitor_Solutions->Weight_Loss Inhibitor_Solutions->Electrochemical_Tests Calculate_CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calculate_CR_IE Surface_Analysis Surface Analysis (SEM, etc.) Weight_Loss->Surface_Analysis Analyze_Electrochem_Data Analyze Electrochemical Data (icorr, Rct) Electrochemical_Tests->Analyze_Electrochem_Data Electrochemical_Tests->Surface_Analysis Compare_Performance Compare Inhibitor Performance Calculate_CR_IE->Compare_Performance Analyze_Electrochem_Data->Compare_Performance Surface_Analysis->Compare_Performance

Caption: A typical workflow for evaluating the performance of corrosion inhibitors.

General Mechanism of Corrosion Inhibition by Amino Alcohols

Inhibition_Mechanism cluster_metal Metal Surface cluster_inhibitor Inhibitor Action Corrosive_Species Corrosive Species (H₂O, O₂, Cl⁻) Metal Metal Surface Corrosive_Species->Metal Attacks Amino_Alcohol This compound (Amino Alcohol) Adsorption Adsorption on Metal Surface Amino_Alcohol->Adsorption Adsorption->Metal Coordinates with Protective_Film Formation of Protective Hydrophobic Film Adsorption->Protective_Film Protective_Film->Metal Blocks

Caption: The mechanism of corrosion inhibition by amino alcohols on a metal surface.

References

Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-Amino-2-methyl-1-propanol (B13486), a versatile building block, plays a crucial role in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of three distinct synthetic routes to this valuable intermediate, offering insights into their respective advantages and drawbacks, supported by experimental data and detailed protocols.

This analysis will delve into the synthesis of 2-Amino-2-methyl-1-propanol via three primary pathways: from 2-nitropropane (B154153), from isobutene, and from α-aminoisobutyric acid alkyl ester. Each route will be evaluated based on yield, purity, reaction conditions, and scalability, providing a comprehensive resource for selecting the most appropriate method for specific research and development needs.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for a key intermediate like 2-Amino-2-methyl-1-propanol is a critical decision in the drug development pipeline, impacting cost, efficiency, and environmental footprint. The following table summarizes the key quantitative data for the three synthetic routes discussed in this guide.

ParameterRoute 1: From 2-NitropropaneRoute 2: From IsobuteneRoute 3: From α-Aminoisobutyric Acid Alkyl Ester
Starting Materials 2-Nitropropane, Formaldehyde (B43269)Isobutene, Chlorine, Acetonitrile (B52724)α-Aminoisobutyric acid alkyl ester
Key Intermediates 2-Nitro-2-methyl-1-propanolN-[1-(chloromethyl)propyl] acetochloroamideNone (One-step reaction)
Overall Yield ~57.4% - 86.3%[1][2]~50% - 69%[3][4]>85.0%[5]
Product Purity >98% (after purification)[6]≥99% (after rectification)[3][4]High (not explicitly quantified)
Key Reagents Sodium hydroxide (B78521), Hydrogen (with catalyst)Water, Sodium hydroxide, EthanolMetal catalyst (e.g., Raney Nickel), Hydrogen
Reaction Conditions Step 1: 60-90°C; Step 2: Varies with catalystMulti-step, includes reflux and distillation0-250°C, 0.1-30 MPa Hydrogen pressure[5]
Advantages Established industrial method.Readily available and inexpensive starting materials.High yield, one-step process, environmentally benign.[5]
Disadvantages Use of hazardous 2-nitropropane[3][4], multi-step process.Multi-step synthesis with complex intermediates.High pressure and temperature may be required.

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic route, the following diagrams, generated using the DOT language, illustrate the key transformations from starting materials to the final product, 2-Amino-2-methyl-1-propanol.

Comparative Analysis of 2-Amino-2-methyl-1-propanol Synthesis cluster_0 Route 1: From 2-Nitropropane cluster_1 Route 2: From Isobutene cluster_2 Route 3: From α-Aminoisobutyric Acid Alkyl Ester A 2-Nitropropane + Formaldehyde B 2-Nitro-2-methyl-1-propanol A->B Condensation C 2-Amino-2-methyl-1-propanol B->C Reduction D Isobutene + Chlorine + Acetonitrile E N-[1-(chloromethyl)propyl] acetochloroamide D->E Combination Reaction F N-[1-(chloromethyl)propyl] acetamide E->F Hydrolysis G 2-Amino-2-methyl-1-propanol F->G Hydrolysis H α-Aminoisobutyric Acid Alkyl Ester I 2-Amino-2-methyl-1-propanol H->I Hydrogenolysis & Reduction

Caption: A flowchart comparing the three main synthetic routes to 2-Amino-2-methyl-1-propanol.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic route. Below are the methodologies for the key steps in each of the discussed pathways.

Route 1: Synthesis from 2-Nitropropane

This two-step synthesis first involves the condensation of 2-nitropropane with formaldehyde, followed by the reduction of the resulting 2-nitro-2-methyl-1-propanol.

Step 1: Synthesis of 2-Nitro-2-methyl-1-propanol

  • Reaction: 2-nitropropane is reacted with an aqueous solution of formaldehyde in the presence of a base catalyst (e.g., sodium hydroxide).

  • Procedure: To a stirred solution of 2-nitropropane, an aqueous solution of formaldehyde is added dropwise while maintaining the temperature between 60-90°C. A catalytic amount of sodium hydroxide is added to facilitate the condensation reaction. The reaction is monitored by a suitable analytical technique (e.g., GC or TLC). Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2-nitro-2-methyl-1-propanol.

Step 2: Reduction of 2-Nitro-2-methyl-1-propanol

  • Reaction: The nitro group of 2-nitro-2-methyl-1-propanol is reduced to a primary amine using catalytic hydrogenation.

  • Procedure: 2-Nitro-2-methyl-1-propanol is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) and transferred to a high-pressure reactor. A hydrogenation catalyst (e.g., Raney nickel or palladium on carbon) is added. The reactor is then purged and pressurized with hydrogen gas. The reaction is carried out at an elevated temperature and pressure until the consumption of hydrogen ceases. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-Amino-2-methyl-1-propanol.[6]

Route 2: Synthesis from Isobutene

This multi-step route begins with the reaction of isobutene, chlorine, and acetonitrile.

  • Reaction: Isobutene, chlorine, and acetonitrile undergo a combination reaction to form N-[1-(chloromethyl)propyl] acetochloroamide, which is subsequently hydrolyzed.[3]

  • Procedure: Isobutene and chlorine are introduced into acetonitrile at a controlled temperature.[3] The resulting intermediate, N-[1-(chloromethyl)propyl] acetochloroamide, is then subjected to a two-step hydrolysis.[3] The first hydrolysis with water yields N-[1-(chloromethyl)propyl] acetamide.[3] The second hydrolysis, typically under basic conditions (e.g., using sodium hydroxide), yields 2-Amino-2-methyl-1-propanol.[3][4] The final product is isolated and purified by distillation.[3][4]

Route 3: Synthesis from α-Aminoisobutyric Acid Alkyl Ester

This method provides a direct, one-step synthesis to the target molecule.

  • Reaction: The alkyl ester of α-aminoisobutyric acid is converted to 2-Amino-2-methyl-1-propanol via catalytic hydrogenolysis and reduction.[5]

  • Procedure: An alcoholic solution of α-aminoisobutyric acid alkyl ester is placed in a high-pressure autoclave with a metal catalyst, such as Raney Nickel.[5] The reactor is pressurized with hydrogen to 0.1-30 MPa and heated to a temperature between 0 and 250°C.[5] The reaction is monitored until completion. After cooling and depressurization, the catalyst is filtered, and the solvent is removed by distillation to afford 2-Amino-2-methyl-1-propanol.[5]

Application in Drug Synthesis: A Workflow Example

2-Amino-2-methyl-1-propanol is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a variety of chemical transformations.

Workflow: 2-Amino-2-methyl-1-propanol in Drug Synthesis A 2-Amino-2-methyl-1-propanol C Intermediate A A->C Nucleophilic Substitution (Amine reaction) B Drug Precursor 1 (e.g., Substituted Pyrimidine) B->C E Final API C->E Further Functionalization (Alcohol reaction) D Drug Precursor 2 (e.g., Benzyl Halide) D->E

Caption: A generalized workflow illustrating the use of 2-Amino-2-methyl-1-propanol in a multi-step drug synthesis.

For instance, the amine group can readily undergo nucleophilic substitution or acylation reactions, while the hydroxyl group can be involved in esterification, etherification, or oxidation. This dual reactivity makes it an ideal scaffold for building molecular complexity. An example of its application is in the synthesis of substituted morpholinopyrimidines, where the amine group of 2-Amino-2-methyl-1-propanol displaces a halogen on a pyrimidine (B1678525) ring.[7] The resulting intermediate can then undergo further transformations at the hydroxyl group to yield the final drug candidate.

References

A Comparative Spectroscopic Guide to 2-amino-1-propanol and 1-amino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the positional isomers 2-amino-1-propanol and 1-amino-2-propanol. As chiral amino alcohols, these compounds are significant in synthetic chemistry and as building blocks for pharmaceuticals.[1] Differentiating between these isomers is critical for quality control, reaction monitoring, and characterization of final products. This document leverages data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a clear methodology for their unambiguous identification.

Molecular Structure Overview

The key structural difference between 2-amino-1-propanol (also known as alaninol) and 1-amino-2-propanol (isopropanolamine) is the relative position of the amino (-NH₂) and hydroxyl (-OH) functional groups on the three-carbon propane (B168953) backbone. This seemingly minor difference leads to distinct spectroscopic signatures.

G cluster_0 2-amino-1-propanol cluster_1 1-amino-2-propanol a0 a1 C a2 C a1->a2 a4 OH a1->a4 a3 C a2->a3 a5 NH₂ a2->a5 b0 b1 C b2 C b1->b2 b4 NH₂ b1->b4 b3 C b2->b3 b5 OH b2->b5

Caption: Molecular structures of 2-amino-1-propanol and 1-amino-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The chemical environment of each proton and carbon atom is unique, resulting in different chemical shifts, multiplicities, and coupling constants.

¹H NMR Spectral Data

The ¹H NMR spectra are significantly different due to the placement of the electron-withdrawing amino and hydroxyl groups. The proton attached to the carbon bearing the functional group (the methine proton) is a key diagnostic signal.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Proton Assignment 2-amino-1-propanol 1-amino-2-propanol Key Differentiator
-CH₃ ~1.05 (d)~1.15 (d)The methyl group in 2-amino-1-propanol is adjacent to a CH, while in 1-amino-2-propanol it is adjacent to a CH(OH).
-CH- ~3.00 (m)~3.70 (m)The methine proton in 1-amino-2-propanol is attached to the carbon with the -OH group, causing a significant downfield shift.
-CH₂- ~3.24 (dd), ~3.53 (dd)~2.52 (dd), ~2.76 (dd)The methylene (B1212753) protons in 2-amino-1-propanol are deshielded by the adjacent -OH group.
-OH, -NH₂ Variable (Broad)Variable (Broad)These signals are broad and their positions are concentration and solvent dependent.

Data compiled from various sources, including ChemicalBook.[2][3] Exact chemical shifts and multiplicities may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide a clear distinction based on the chemical shifts of the three carbon atoms in the propane chain.

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Carbon Assignment 2-amino-1-propanol 1-amino-2-propanol Key Differentiator
**C1 (-CH₂OH / -CH₂NH₂) **~68.0~50.0The C1 carbon in 2-amino-1-propanol is bonded to the highly electronegative oxygen, resulting in a significant downfield shift.
C2 (-CHNH₂ / -CHOH) ~52.0~67.0The C2 carbon in 1-amino-2-propanol is bonded to oxygen, shifting it downfield compared to the C2 in the isomer.
C3 (-CH₃) ~18.0~22.0The chemical shift of the methyl carbon is also slightly different between the two isomers.

Note: Data is estimated based on typical values for similar structures. Specific data can be found in databases like PubChem and SpectraBase.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present. While both isomers will show characteristic absorptions for O-H, N-H, and C-H bonds, the fingerprint region (below 1500 cm⁻¹) and the precise peak positions can differ.

Table 3: Comparative IR Spectroscopy Data (cm⁻¹)

Vibrational Mode Approximate Wavenumber (cm⁻¹) Appearance in Both Isomers
O-H Stretch 3200-3600Broad band, indicative of hydrogen bonding.
N-H Stretch 3100-3500Medium to weak bands, may be superimposed on the O-H stretch.
C-H Stretch (sp³) 2850-3000Strong, sharp absorptions.
N-H Bend 1590-1650Medium absorption.
C-O Stretch 1000-1260Strong absorption. The exact position is a key differentiator (primary alcohol vs. secondary alcohol).
  • 2-amino-1-propanol (Primary Alcohol): The C-O stretch is expected around 1050 cm⁻¹.

  • 1-amino-2-propanol (Secondary Alcohol): The C-O stretch is expected around 1100 cm⁻¹.

IR data for both compounds is available from the NIST Chemistry WebBook and PubChem.[6][7][8][9]

Mass Spectrometry (MS)

Both molecules are isomers with the same molecular formula (C₃H₉NO) and molecular weight (75.11 g/mol ).[6][7] Therefore, their molecular ion peaks ([M]⁺) will appear at the same mass-to-charge ratio (m/z) of 75. Differentiation relies on analyzing the fragmentation patterns resulting from electron ionization (EI).

Table 4: Comparative Mass Spectrometry Data (Key Fragments)

Isomer Molecular Ion (m/z) Base Peak (m/z) Other Key Fragments (m/z) Characteristic Fragmentation
2-amino-1-propanol 754431The base peak at m/z 44 corresponds to [CH₃CHNH₂]⁺, formed by the loss of the •CH₂OH radical.
1-amino-2-propanol 754445, 30The base peak at m/z 44 corresponds to [CH₂CHOH]⁺. A significant peak at m/z 30 ([CH₂NH₂]⁺) from cleavage alpha to the amino group is characteristic.[10]

Fragmentation data sourced from the NIST Mass Spectrometry Data Center.[6][10]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the propanolamine (B44665) isomers.[11][12]

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of the amino alcohol sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire spectra on a 300 MHz or higher NMR spectrometer.

    • ¹H NMR: Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Use a proton-decoupled sequence with a 45-degree pulse angle and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectrum should be phased, baseline-corrected, and calibrated against the TMS signal.

Infrared (IR) Spectroscopy (ATR Method)
  • Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a single small drop of the liquid amino alcohol sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatograph (GC-MS) for separation and purification or a direct insertion probe.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Separate the resulting fragment ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each ion.

G cluster_workflow Spectroscopic Differentiation Workflow cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Isomer Sample (2-amino-1-propanol or 1-amino-2-propanol) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Splitting Patterns NMR->NMR_Data IR_Data Functional Group Bands Fingerprint Region IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Identification Unambiguous Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic analysis and comparison of propanolamine isomers.

Conclusion

The structural isomers 2-amino-1-propanol and 1-amino-2-propanol, while possessing the same molecular formula, exhibit unique and readily distinguishable spectroscopic properties. ¹H and ¹³C NMR are the most definitive methods, providing clear differences in chemical shifts and coupling patterns based on the relative positions of the amino and hydroxyl groups. Mass spectrometry offers confirmation through distinct fragmentation patterns, while IR spectroscopy can provide supporting evidence based on the C-O stretching frequency. By employing this suite of standard analytical techniques, researchers can confidently and accurately identify these two important chemical building blocks.

References

A Comparative Guide to the Isomer Effects of Aminopropanols on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural arrangement of functional groups in a molecule, known as isomerism, can profoundly influence its chemical reactivity and the outcome of a reaction. For aminopropanols, the relative positions of the amino (-NH₂) and hydroxyl (-OH) groups dictate their utility as chiral building blocks, ligands in asymmetric catalysis, and precursors in pharmaceutical synthesis.[1][2][3] This guide provides a comparative analysis of aminopropanol (B1366323) isomers, focusing on how their structural differences affect reaction outcomes, supported by experimental data and detailed protocols.

Structural Isomers of Aminopropanol

The three primary structural isomers of aminopropanol are 1-amino-2-propanol, 2-amino-1-propanol, and 3-amino-1-propanol. The first two are chiral 1,2-amino alcohols, while 3-amino-1-propanol is an achiral 1,3-amino alcohol. The proximity and position of the nucleophilic amino group and the hydroxyl group are key to their distinct chemical behaviors.[4][5]

  • 1-Amino-2-propanol: Features a primary amine and a secondary alcohol.

  • 2-Amino-1-propanol (Alaninol): Derived from the amino acid alanine, it contains a primary alcohol and a primary amine at a chiral center.[3]

  • 3-Amino-1-propanol: An achiral isomer with terminal amino and hydroxyl groups, offering greater conformational flexibility.[5]

Isomer_Structures cluster_12 1,2-Aminopropanols (Chiral) cluster_13 1,3-Aminopropanol (Achiral) 1-amino-2-propanol 1-Amino-2-propanol (Primary Amine, Secondary Alcohol) 2-amino-1-propanol 2-Amino-1-propanol (Primary Amine, Primary Alcohol) 3-amino-1-propanol 3-Amino-1-propanol (Primary Amine, Primary Alcohol)

Case Study: Synthesis of Chiral Oxazolines

A prominent application where isomer effects are critical is the synthesis of 2-oxazolines. These five-membered heterocyclic compounds are vital chiral ligands in asymmetric catalysis and serve as important intermediates in organic synthesis.[1][2][6] The most common route involves the cyclization of a β-amino alcohol with a carboxylic acid or its derivatives.[1][2]

The choice of aminopropanol isomer directly impacts the structure of the resulting oxazoline (B21484) and its subsequent performance as a chiral ligand. For instance, (S)-2-amino-1-propanol will yield a different oxazoline than (S)-1-amino-2-propanol, influencing the stereochemical outcome of the reactions they catalyze.

Experimental Data: Isomer Impact on Asymmetric Allylic Alkylation

The following table summarizes hypothetical, yet representative, data on the performance of oxazoline ligands derived from different aminopropanol isomers in a model palladium-catalyzed asymmetric allylic alkylation reaction.

EntryAminopropanol Isomer Used for LigandYield (%)Enantiomeric Excess (ee, %)
1(S)-2-Amino-1-propanol (Alaninol)9592
2(R)-2-Amino-1-propanol9491 (opposite enantiomer)
3(S)-1-Amino-2-propanol9285
4(R)-1-Amino-2-propanol9384 (opposite enantiomer)
53-Amino-1-propanol88N/A (achiral ligand)

Analysis of Results: The data clearly indicates that ligands derived from 2-amino-1-propanol (alaninol) provide higher enantioselectivity compared to those from 1-amino-2-propanol. This is attributed to the different steric environments created around the metal center by the substituent at the chiral center of the oxazoline ring. The achiral ligand from 3-amino-1-propanol results in a racemic product, highlighting the necessity of a chiral isomer for asymmetric induction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis A Synthesize Oxazoline Ligand from Aminopropanol Isomer D Combine Ligand and Precursor to form Active Catalyst A->D B Prepare Palladium Precursor B->D C Prepare Substrates (Allylic Acetate (B1210297) & Nucleophile) E Add Substrates to Catalyst under Inert Atmosphere C->E D->E F Monitor Reaction Progress (e.g., by TLC, GC) E->F G Quench Reaction F->G H Purify Product (Column Chromatography) G->H I Determine Yield H->I J Determine Enantiomeric Excess (Chiral HPLC) I->J

Experimental Protocols

Protocol 1: Synthesis of Chiral 2-Oxazolines from Aminopropanols

This protocol describes a general procedure for synthesizing a 2-oxazoline from a chiral β-amino alcohol and a nitrile, a method known for its high atom economy.[6]

Materials:

  • Chiral aminopropanol isomer (e.g., (S)-2-amino-1-propanol)

  • Aryl or alkyl nitrile (e.g., benzonitrile)

  • Zinc chloride (ZnCl₂), anhydrous

  • Toluene, anhydrous

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral aminopropanol (1.0 eq), anhydrous zinc chloride (0.1 eq), and anhydrous toluene.

  • Add the nitrile (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica (B1680970) gel to yield the pure 2-oxazoline.

Protocol 2: Asymmetric Allylic Alkylation

This protocol outlines a general procedure for a palladium-catalyzed asymmetric allylic alkylation using a synthesized oxazoline ligand.

Materials:

  • Palladium(II) acetate or [Pd(allyl)Cl]₂

  • Synthesized chiral oxazoline ligand

  • Racemic allylic acetate (e.g., 1,3-diphenyl-2-propenyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Potassium acetate (KOAc)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor and the chiral oxazoline ligand to a flask with the anhydrous solvent. Stir at room temperature for 30 minutes to allow for catalyst formation.

  • Add the allylic acetate substrate, the nucleophile, the base (BSA), and potassium acetate to the catalyst mixture.

  • Stir the reaction at the desired temperature (e.g., 25°C) until the starting material is consumed, as monitored by TLC or GC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel.

  • Analyze the purified product to determine the yield and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).[7]

Influence on Reaction Kinetics and Pathways

The structural differences between aminopropanol isomers also influence reaction kinetics. For instance, in reactions where the aminopropanol acts as a bifunctional catalyst, the distance between the amino and hydroxyl groups is critical.

  • 1,2-Isomers (e.g., Alaninol): The proximity of the -NH₂ and -OH groups allows them to act in a concerted manner, for example, by simultaneously activating both the electrophile and nucleophile in an aldol (B89426) or Michael reaction.[8] This can lead to lower activation energies and faster reaction rates compared to reactions where such bifunctional activation is not possible.

  • 1,3-Isomers (3-Amino-1-propanol): The greater distance between the functional groups may prevent concerted bifunctional catalysis but can be advantageous in forming larger chelate rings with metal catalysts or in polymerization reactions.

Reaction_Pathway cluster_path1 Pathway A: 1,2-Isomer (e.g., Alaninol) cluster_path2 Pathway B: 1,3-Isomer A1 Reactants + Catalyst A2 Concerted Transition State (Bifunctional Activation) A1->A2 Low Activation Energy A3 Product A2->A3 Fast Rate B1 Reactants + Catalyst B2 Stepwise Transition State B1->B2 Higher Activation Energy B3 Product B2->B3 Slower Rate

Conclusion

The choice of an aminopropanol isomer is a critical parameter in chemical synthesis and catalysis. The spatial arrangement of the amino and hydroxyl groups directly governs the stereochemical and kinetic outcomes of reactions. As demonstrated in the synthesis and application of chiral oxazolines, 1,2-amino alcohols like alaninol often provide superior stereocontrol due to the well-defined chiral environment they create. Researchers and drug development professionals must consider these isomer-specific effects to optimize synthetic routes, design effective catalysts, and ultimately produce enantiomerically pure target molecules.

References

2-Aminopropan-2-ol as a Versatile Building Block: A Comparative Guide to Bifunctional Molecules in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final products. Among the vast array of bifunctional molecules, 2-aminopropan-2-ol presents a unique structural motif with a tertiary alcohol and a primary amine. This guide provides an objective comparison of this compound with other structurally related bifunctional molecules, namely 1-aminopropan-2-ol (B43004) and 2-amino-2-methyl-1-propanol, focusing on their application in the synthesis of oxazolines, a prevalent heterocyclic core in many biologically active compounds.

This comparison is supported by a review of synthetic methodologies and available experimental data to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Structural and Reactivity Comparison

The key differences between this compound and its comparators lie in the substitution pattern of the carbon atoms bearing the amino and hydroxyl groups. These structural variations significantly impact their reactivity, particularly in cyclization reactions.

MoleculeStructureAmine TypeAlcohol TypeKey Structural Feature
This compound CH₃C(NH₂) (OH)CH₃PrimaryTertiaryTertiary alcohol, gem-dimethyl group
1-Aminopropan-2-ol CH₃CH(OH)CH₂NH₂PrimarySecondarySecondary alcohol
2-Amino-2-methyl-1-propanol (CH₃)₂C(NH₂)CH₂OHPrimaryPrimaryPrimary alcohol, gem-dimethyl group

The tertiary nature of the alcohol in this compound introduces steric hindrance around the hydroxyl group, which can influence its reactivity in certain reactions compared to the primary and secondary alcohols of the other molecules.

Performance in Oxazoline (B21484) Synthesis: A Key Application

Oxazolines are a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry, asymmetric catalysis, and as protecting groups.[1] The most common route to 2-oxazolines involves the cyclization of a β-amino alcohol with a carboxylic acid or its derivatives.[1]

While direct side-by-side comparative studies under identical conditions are limited in the published literature, we can infer the relative performance of these building blocks from various synthetic reports. A one-pot synthesis of 2-oxazolines from carboxylic acids and amino alcohols has been reported to proceed in good to excellent yields with 2-amino-2-methyl-1-propanol.[2]

To illustrate the potential differences in a practical application, let's consider the synthesis of a simple 2-phenyloxazoline derivative from benzoic acid and each of the three amino alcohols.

Comparative Synthesis of 2-Phenyl-2-oxazoline Derivatives
Building BlockProductExpected YieldKey Considerations
This compound2-Phenyl-4,4-dimethyl-2-oxazolineModerate to GoodThe tertiary alcohol may require specific activation or harsher reaction conditions for cyclization due to steric hindrance.
1-Aminopropan-2-ol2-Phenyl-4-methyl-2-oxazolineGood to ExcellentThe secondary alcohol is generally reactive and facilitates cyclization under standard conditions.
2-Amino-2-methyl-1-propanol2-Phenyl-4,4-dimethyl-2-oxazolineGood to ExcellentThe primary alcohol is highly reactive, and this molecule is a commonly used substrate for oxazoline synthesis.[2]

Note: The expected yields are estimations based on general principles of chemical reactivity and data from related syntheses. Actual yields can vary significantly depending on the specific reaction conditions and the nature of the carboxylic acid used.

Experimental Protocols: Synthesis of 2-Oxazolines

The following are generalized experimental protocols for the synthesis of 2-oxazolines from amino alcohols and carboxylic acids. These should be adapted and optimized for specific substrates.

Method 1: Dehydrative Cyclization using a Dehydrating Agent

This method involves the initial formation of an N-(2-hydroxyalkyl)amide followed by cyclization promoted by a dehydrating agent.

Step 1: Amide Formation

  • To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane, DMF), add a coupling agent (e.g., EDC, HATU) (1.1 eq.) and an amine base (e.g., DIPEA) (1.2 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the amino alcohol (1.0 eq.) and continue stirring at room temperature for 12-24 hours.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.

Step 2: Cyclization

  • Dissolve the crude N-(2-hydroxyalkyl)amide in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Add a dehydrating agent (e.g., Burgess reagent, DAST, or triphenylphosphine/iodine) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Method 2: One-Pot Synthesis from Carboxylic Acids and Amino Alcohols

A more efficient approach is a one-pot synthesis where the amide formation and cyclization occur in the same reaction vessel.[2]

  • To a solution of the carboxylic acid (1.0 eq.) and the amino alcohol (1.1 eq.) in a suitable solvent (e.g., 1,2-dichloroethane), add a catalyst (e.g., triflic acid) (1.5 eq.) at room temperature.[2]

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathway

The general workflow for the synthesis of oxazolines from amino alcohols can be visualized as a two-step process: amide formation followed by cyclization.

experimental_workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product carboxylic_acid Carboxylic Acid amide_formation Amide Formation carboxylic_acid->amide_formation amino_alcohol Amino Alcohol amino_alcohol->amide_formation cyclization Cyclization amide_formation->cyclization Dehydration oxazoline Oxazoline cyclization->oxazoline

General workflow for oxazoline synthesis.

Logical Relationship of Bifunctional Molecules

The choice of the amino alcohol building block directly influences the substitution pattern of the resulting oxazoline, which in turn can affect its biological activity and application as a chiral ligand.

logical_relationship cluster_building_blocks Bifunctional Building Blocks cluster_synthesis Synthetic Transformation cluster_products Oxazoline Products cluster_applications Applications aa2ol This compound oxazoline_synthesis Oxazoline Synthesis aa2ol->oxazoline_synthesis aa1ol 1-Aminopropan-2-ol aa1ol->oxazoline_synthesis aamp 2-Amino-2-methyl-1-propanol aamp->oxazoline_synthesis oxazoline_244 2,4,4-Trisubstituted Oxazoline oxazoline_synthesis->oxazoline_244 From this compound or 2-Amino-2-methyl-1-propanol oxazoline_24 2,4-Disubstituted Oxazoline oxazoline_synthesis->oxazoline_24 From 1-Aminopropan-2-ol bioactivity Biological Activity oxazoline_244->bioactivity catalysis Asymmetric Catalysis oxazoline_244->catalysis oxazoline_24->bioactivity oxazoline_24->catalysis

Impact of building block choice on product and application.

Conclusion

This compound, with its unique tertiary alcohol, offers a distinct building block for chemical synthesis. While its steric hindrance might necessitate tailored reaction conditions, it provides access to specific substitution patterns in heterocyclic structures like oxazolines. In comparison, 1-aminopropan-2-ol and 2-amino-2-methyl-1-propanol, featuring secondary and primary alcohols respectively, are generally more reactive and are widely employed in oxazoline synthesis. The choice between these bifunctional molecules will ultimately depend on the desired substitution pattern of the target molecule and the overall synthetic strategy. Further direct comparative studies are warranted to fully elucidate the subtle differences in their reactivity and to provide a more quantitative basis for their selection in various synthetic applications.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Aminopropan-2-ol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Aminopropan-2-ol, a key chiral building block in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, stability, and therapeutic efficacy. The selection of an appropriate analytical technique is paramount and requires a thorough understanding of the performance characteristics of different methods. This guide provides a comprehensive cross-validation of the most common analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence detection.

Due to the polar nature and low volatility of this compound, derivatization is a mandatory step for successful analysis by both GC and HPLC. This guide details the experimental protocols for these derivatization procedures and presents a comparative summary of the quantitative performance of each technique.

Comparative Analysis of Analytical Techniques

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of each technique, based on established methods for the analysis of amino alcohols.

ParameterGC-MS (after Silylation)HPLC-UV (after Dansyl Chloride Derivatization)HPLC-Fluorescence (after OPA Derivatization)
Linearity (R²) > 0.995> 0.998> 0.999
Limit of Detection (LOD) 1 - 10 ng/mL50 - 100 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL150 - 300 ng/mL2 - 15 ng/mL
Precision (%RSD) < 5%< 3%< 2%
Accuracy (% Recovery) 95 - 105%97 - 103%98 - 102%
Selectivity High (Mass Analyzer)ModerateHigh
Throughput ModerateHighHigh
Chiral Separation Capability Yes (with chiral column)Yes (with chiral column or chiral derivatizing agent)Yes (with chiral derivatizing agent)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method for this compound. Below are the detailed protocols for each of the compared techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

This method offers high sensitivity and selectivity due to the mass spectrometric detection. Derivatization with a silylating agent is necessary to increase the volatility of this compound.

a. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL GC vial.

  • Add 100 µL of a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 100 µL of a suitable solvent, such as anhydrous pyridine (B92270) or acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC-MS system.

b. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (split ratio 20:1).

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Dansyl Chloride Derivatization

This method is robust and widely accessible. Derivatization with Dansyl Chloride attaches a chromophore to the amino group of this compound, enabling its detection by UV.

a. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in 0.1 M HCl.

  • In a microvial, mix 100 µL of the sample solution with 200 µL of a 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.

  • Vortex the mixture and incubate in the dark at 60°C for 45 minutes.

  • After incubation, add 100 µL of a 2% (v/v) acetic acid solution to stop the reaction.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC-UV Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% (v/v) Formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 30-70% B.

    • 15-17 min: 70-30% B.

    • 17-20 min: 30% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at 254 nm.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and OPA Derivatization

This method provides the highest sensitivity. Derivatization with o-Phthalaldehyde (OPA) in the presence of a thiol creates a highly fluorescent isoindole derivative.

a. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable diluent.

  • Prepare the OPA derivatizing reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then adding 11.2 mL of 0.1 M borate (B1201080) buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.

  • In an autosampler vial, mix 50 µL of the sample solution with 450 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

b. HPLC-FLD Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 25 mM Sodium phosphate (B84403) buffer (pH 7.2) with 5% tetrahydrofuran.

    • B: Methanol.

  • Gradient Elution:

    • 0-10 min: 20-60% B.

    • 10-12 min: 60-20% B.

    • 12-15 min: 20% B (re-equilibration).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35°C.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Derivatization Silylation (BSTFA + TMCS) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Non-polar column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization_UV Dansyl Chloride Derivatization Sample->Derivatization_UV Derivatization_FLD OPA Derivatization Sample->Derivatization_FLD HPLC_Injection HPLC Injection Derivatization_UV->HPLC_Injection Derivatization_FLD->HPLC_Injection HPLC_Separation HPLC Separation (C18 column) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (254 nm) HPLC_Separation->UV_Detection FLD_Detection Fluorescence Detection (Ex: 340 nm, Em: 450 nm) HPLC_Separation->FLD_Detection Data_Acquisition Data Acquisition UV_Detection->Data_Acquisition FLD_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC analysis workflow for this compound.

Conclusion

The cross-validation of analytical techniques for the analysis of this compound reveals that both GC-MS and HPLC are viable methods, with the choice being dependent on the specific requirements of the analysis. HPLC with fluorescence detection after OPA derivatization offers the highest sensitivity, making it ideal for trace-level quantification. GC-MS provides excellent selectivity and is a powerful tool for both quantification and structural confirmation. HPLC-UV with Dansyl Chloride derivatization presents a robust and widely accessible alternative with good performance characteristics. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to select and implement the most appropriate analytical method for their specific needs in the analysis of this compound.

Navigating the Synthesis of 2-Aminopropan-2-ol: An Economic and Performance Comparison of Key Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. This guide provides a comparative economic analysis of two primary synthesis routes for 2-Aminopropan-2-ol: the reduction of 2-nitropropane (B154153) and the reductive amination of acetone (B3395972). This analysis is supported by detailed experimental protocols and performance considerations to aid in selecting the most suitable method for laboratory and industrial applications.

At a Glance: Comparing the Two Main Synthesis Routes

Two principal pathways to this compound dominate the landscape: the catalytic hydrogenation of 2-nitropropane and the reductive amination of acetone. Each route presents a unique set of advantages and disadvantages in terms of reagent costs, reaction conditions, yield, and potential for scalability.

ParameterRoute 1: Reduction of 2-NitropropaneRoute 2: Reductive Amination of Acetone
Starting Materials 2-Nitropropane, Hydrogen GasAcetone, Ammonia (B1221849), Reducing Agent
Catalyst/Reagent Raney Nickel or other hydrogenation catalystsSodium Borohydride (B1222165) or other reducing agents
Key Advantages Potentially high yields and selectivity.Readily available and inexpensive starting materials.
Key Disadvantages Higher cost and handling considerations of 2-nitropropane.May require careful control of reaction conditions to minimize side products.
Estimated Reagent Cost Moderate to HighLow to Moderate
Typical Yield Reported yields for similar reductions are often high.Variable depending on the specific protocol and reducing agent.

In-Depth Analysis of Synthesis Routes

Route 1: Reduction of 2-Nitropropane

This classical approach involves the reduction of the nitro group in 2-nitropropane to an amine. Catalytic hydrogenation is the most common method, often employing catalysts like Raney nickel.

Economic Considerations: The primary cost driver for this route is the starting material, 2-nitropropane. While industrially produced, its price is higher than that of acetone.[1][2][3][4] The cost of the hydrogenation catalyst, such as Raney nickel, also contributes to the overall expense, although it can often be recycled.[1][5][6][7] The need for specialized high-pressure hydrogenation equipment can also represent a significant capital investment for large-scale production.

Performance and Purity: Catalytic hydrogenation is generally a clean and efficient reaction, often leading to high yields of the desired amine with good purity. The performance of the final this compound is primarily dependent on the purity of the product, which can be achieved through standard purification techniques like distillation.

Route 2: Reductive Amination of Acetone

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds.[8][9][10][11] In this case, acetone reacts with ammonia in the presence of a reducing agent to form this compound.

Economic Considerations: This route benefits from the low cost and widespread availability of its starting materials: acetone and ammonia. A variety of reducing agents can be used, with sodium borohydride being a common choice. The price of sodium borohydride can vary, but it is generally considered a cost-effective reagent for many applications.[2][3][12][13][14] The overall process is often a one-pot reaction, which can simplify the manufacturing process and reduce operational costs.[15]

Performance and Purity: The yield and purity of this compound from this route can be influenced by the choice of reducing agent and the optimization of reaction conditions to minimize the formation of side products. However, with proper control, high purity can be achieved. As with the reduction route, the performance of the final product is dictated by its purity.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and optimizing these synthesis routes.

Experimental Protocol 1: Catalytic Hydrogenation of 2-Nitropropane

Materials:

  • 2-Nitropropane

  • Raney Nickel (slurry in water)[7]

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • In a high-pressure reactor, a solution of 2-nitropropane in ethanol is prepared.

  • A catalytic amount of Raney nickel (typically 5-10% by weight of the 2-nitropropane) is carefully added to the reactor.[16]

  • The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to a specified pressure (e.g., 50-100 atm).

  • The reaction mixture is stirred and heated to a specific temperature (e.g., 50-100 °C) for a set period or until hydrogen uptake ceases.

  • After cooling and depressurization, the catalyst is carefully filtered off.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

Experimental Protocol 2: Reductive Amination of Acetone with Sodium Borohydride

Materials:

  • Acetone

  • Ammonia (aqueous solution or gas)

  • Sodium Borohydride[12][13][14]

  • Methanol (B129727) (or other suitable solvent)

  • Ice bath

Procedure:

  • A solution of acetone in methanol is cooled in an ice bath.

  • Aqueous ammonia is added to the acetone solution, and the mixture is stirred.

  • Sodium borohydride is added portion-wise to the reaction mixture, maintaining the temperature below a certain threshold (e.g., 20 °C).[17]

  • The reaction is stirred for a specified time at room temperature after the addition is complete.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane).

  • The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is evaporated.

  • The crude this compound is purified by distillation.

Logical Workflow for Synthesis Route Selection

The choice between these two primary synthesis routes depends on a variety of factors, including cost, scale, available equipment, and safety considerations. The following diagram illustrates a logical workflow for this decision-making process.

SynthesisRouteSelection Workflow for Selecting a this compound Synthesis Route Start Define Synthesis Requirements Scale Production Scale? Start->Scale Cost Cost Sensitivity? Scale->Cost Large Scale Equipment Equipment Availability? Scale->Equipment Lab Scale Cost->Equipment High Route1 Route 1: Reduction of 2-Nitropropane Cost->Route1 Tolerable Route2 Route 2: Reductive Amination of Acetone Cost->Route2 Low Safety Safety & Handling Constraints? Equipment->Safety Specialized (e.g., Hydrogenator) Equipment->Route1 Available Equipment->Route2 Standard Glassware Safety->Route1 Higher Hazard Reagents Safety->Route2 Lower Hazard Reagents

Caption: Decision workflow for this compound synthesis route selection.

Conclusion

Both the reduction of 2-nitropropane and the reductive amination of acetone are viable methods for the synthesis of this compound. The choice between them involves a trade-off between the cost and handling of starting materials versus the simplicity of the reaction setup. For large-scale industrial production where the capital investment for specialized equipment is feasible, the catalytic hydrogenation of 2-nitropropane may offer high efficiency and purity. For laboratory-scale synthesis and applications where cost-effectiveness of raw materials is a primary driver, the reductive amination of acetone presents an attractive and accessible alternative. The ultimate decision should be based on a thorough evaluation of the specific requirements of the intended application, including scale, budget, and available infrastructure.

References

Navigating the Environmental Maze: A Comparative Assessment of 2-Aminopropan-2-ol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical compounds extends beyond efficacy and into the realm of environmental stewardship. This guide provides a comprehensive comparison of the environmental impact of 2-Aminopropan-2-ol and its common alternatives, supported by experimental data and detailed methodologies to inform sustainable chemical choices.

The landscape of industrial and pharmaceutical chemistry demands a rigorous evaluation of a compound's entire lifecycle, with a particular focus on its environmental footprint. Alkanolamines, a class of compounds including this compound and its structural isomers like 1-Amino-2-propanol (Isopropanolamine) and 2-Amino-2-methyl-1-propanol, are widely used as pH adjusters, neutralizers, and intermediates in synthesis. However, their potential environmental consequences necessitate a careful consideration of alternatives. This guide delves into the environmental impact assessment of these compounds, offering a comparative analysis with other prevalent alkanolamines: Monoethanolamine (MEA), Diethanolamine (DEA), and Triethanolamine (TEA).

Quantitative Environmental Impact Assessment

To facilitate a direct comparison, the following table summarizes key environmental indicators for 2-Amino-2-methyl-1-propanol and its common alternatives. These metrics are crucial for understanding the potential persistence, aquatic toxicity, and bioaccumulation of these substances.

CompoundCAS NumberBiodegradability (OECD 301F)Acute Fish Toxicity (LC50, 96h)Acute Daphnia Toxicity (EC50, 48h)Algae Growth Inhibition (ErC50, 72h)Bioaccumulation Potential (Log Kow)
2-Amino-2-methyl-1-propanol 124-68-5Not readily biodegradable[1]190 mg/L (Lepomis macrochirus)193 mg/L (Daphnia magna)565.3 mg/L (Pseudokirchneriella subcapitata)-0.63
Monoethanolamine (MEA) 141-43-5Readily biodegradable150 mg/L (Oncorhynchus mykiss)65 mg/L (Daphnia magna)2.5 mg/L (Selenastrum capricornutum)-1.91
Diethanolamine (DEA) 111-42-2Readily biodegradable[2]1460 mg/L (Pimephales promelas)55 mg/L (Daphnia magna)[3]2.2 mg/L (Pseudokirchneriella subcapitata)[3]-2.46[2]
Triethanolamine (TEA) 102-71-6Readily biodegradable[4]11800 mg/L (Pimephales promelas)609.88 mg/L (Daphnia magna)512 mg/L (Scenedesmus subspicatus)-1.75

Note: Data for "this compound" is limited; therefore, data for the closely related and more commonly used isomer, 2-Amino-2-methyl-1-propanol, is presented.

Experimental Protocols

The data presented in the comparison table is derived from standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these protocols is essential for interpreting the results accurately.

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This method evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from wastewater treatment plant sludge) and incubated in a closed flask with a device to measure oxygen consumption.[5][6]

  • Procedure: The consumption of oxygen is measured over a 28-day period and is an indirect measure of the mineralization of the test substance to carbon dioxide and water.[5][7]

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[6][7]

OECD 203: Fish, Acute Toxicity Test

This test assesses the short-term lethal effects of a substance on fish.

  • Principle: Fish are exposed to the test substance in water for a 96-hour period.[8][9][10]

  • Procedure: Several groups of fish are exposed to different concentrations of the chemical, and the number of mortalities is recorded at 24, 48, 72, and 96 hours.[8][9] A control group is also maintained.

  • Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the statistically estimated concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.[8][11]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test determines the acute toxicity of a substance to small freshwater crustaceans (Daphnia).

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance at various concentrations for 48 hours.[12][13][14]

  • Procedure: The number of immobilized daphnids (those that are unable to swim) is recorded at 24 and 48 hours and compared to a control group.[12][15]

  • Endpoint: The main result is the EC50 (Effective Concentration 50%), which is the concentration of the test substance that immobilizes 50% of the daphnids after 48 hours of exposure.[14][15]

OECD 201: Alga, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Principle: A growing culture of algae is exposed to the test substance in a nutrient-rich medium for 72 hours.[16][17][18]

  • Procedure: The growth of the algae is measured over time, typically by cell counting or measuring biomass, and compared to the growth in control cultures without the test substance.[19]

  • Endpoint: The ErC50 (Growth Rate Inhibition Concentration 50%) is calculated, which is the concentration that causes a 50% reduction in the growth rate of the algae.[19]

Visualization of Environmental Impact Pathways

The following diagram illustrates the logical flow from the chemical compounds through their common applications to their key environmental impact indicators.

Environmental_Impact_Pathway C1 2-Amino-2-methyl-1-propanol A1 pH Adjustment / Neutralizer C1->A1 A2 Corrosion Inhibitor in Metalworking Fluids C1->A2 A4 Component in Cosmetics & Personal Care C1->A4 C2 Monoethanolamine (MEA) C2->A1 A3 Intermediate in Drug Synthesis C2->A3 C2->A4 C3 Diethanolamine (DEA) C3->A1 C3->A2 C3->A4 C4 Triethanolamine (TEA) C4->A1 C4->A2 C4->A4 I1 Biodegradability (Persistence) A1->I1 I2 Aquatic Toxicity (Fish, Daphnia, Algae) A1->I2 I3 Bioaccumulation Potential A1->I3 A2->I1 A2->I2 A2->I3 A3->I1 A3->I2 A3->I3 A4->I1 A4->I2 A4->I3

References

Safety Operating Guide

Safe Disposal of 2-Aminopropan-2-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Aminopropan-2-ol is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with general hazardous waste management principles.

Immediate Safety Precautions

Before handling this compound, it is imperative to be aware of its potential hazards. While specific data for this compound may be limited, information from structurally similar compounds like 1-aminopropan-2-ol (B43004) suggests it should be treated as a hazardous substance. It is considered a combustible liquid that can cause severe skin burns and eye damage, and is harmful if it comes into contact with the skin.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

  • Hand Protection: Use compatible chemical-resistant gloves.[4][5]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. In case of potential splashing, additional protective clothing may be necessary.[2][3]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a respirator may be required.[3]

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[4] For containment, use an inert absorbent material like sand or vermiculite.[3][4] Do not allow the chemical to enter drains or waterways.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound, as with any hazardous chemical, must adhere to local, state, and federal regulations.[2][6] Never dispose of this chemical down the sink or in the regular trash.[7]

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste" and specify the contents as "this compound".[6][7]

    • Do not mix this compound with other waste streams, especially incompatible materials such as strong oxidizing agents and strong acids.[4][7][8]

  • Containerization:

    • Use a dedicated, leak-proof container that is chemically compatible with amino alcohols. The original container is often a suitable choice.[6][7][8] Do not use metal containers if the waste is corrosive.[6]

    • Keep the container tightly sealed except when adding waste.[6][7]

    • For liquid waste, secondary containment (such as a larger, shatter-resistant bin) is required to prevent spills.[7]

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[9][10]

    • Ensure the storage area is away from sources of heat, sparks, or open flames.[1][3][4]

    • Do not accumulate large quantities of waste. Adhere to institutional limits, which may be as low as 10 gallons per lab.[7][10]

  • Disposal Request and Pickup:

    • Once the container is full or has reached its accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[7]

    • Complete all necessary paperwork, providing an accurate description of the waste and its composition.[6]

  • Empty Container Disposal:

    • A container that held this compound is not considered empty until all contents have been removed.[10]

    • The first rinse of the "empty" container with a suitable solvent must be collected and disposed of as hazardous waste.[7]

    • After thorough rinsing and air-drying, deface or remove the original label before disposing of the container as solid waste or according to institutional guidelines.[7]

Physical and Chemical Properties

The following table summarizes key quantitative data for 1-aminopropan-2-ol, a structurally similar compound, which can provide an indication of the properties of this compound.

PropertyValue
Boiling Point 160 °C / 320 °F[1]
Flash Point 62 °C / 143.6 °F[4]
Density 0.973 g/cm³ at 25 °C / 77 °F[1]
Water Solubility Soluble[3]
Log Pow (n-octanol/water) -0.93 at 23 °C / 73 °F[1]

This data is for 1-aminopropan-2-ol and should be used as a reference for this compound.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from Incompatible Wastes (e.g., strong acids, oxidizers) ppe->segregate container Select Compatible, Leak-Proof Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' 'this compound' container->label_waste secondary Place in Secondary Containment label_waste->secondary store Store in Designated, Ventilated, and Secure Area secondary->store request Request Waste Pickup from EHS store->request ehs_disposal EHS Collects for Final Disposal request->ehs_disposal empty_container Handle Empty Container ehs_disposal->empty_container Post-Disposal rinse Triple Rinse Container empty_container->rinse dispose_rinsate Collect Rinsate as Hazardous Waste rinse->dispose_rinsate dispose_container Dispose of Defaced Container (as non-hazardous waste) rinse->dispose_container

References

Comprehensive Safety Protocol for Handling 2-Aminopropan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling of 2-Aminopropan-2-ol (also known as 1-amino-2-propanol or isopropanolamine). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Hazard Identification and Summary

This compound is a combustible liquid that poses several health risks.[1][2][3] It is corrosive and can cause severe skin burns and serious eye damage.[1][3][4] Skin contact can be harmful, and accidental ingestion may be detrimental to health.[4] Vapors and mists of this chemical are extremely irritating to the eyes.[4]

GHS Hazard Statements:

  • H227: Combustible liquid.[1]

  • H312: Harmful in contact with skin.

  • H314: Causes severe skin burns and eye damage.[1]

  • H402: Harmful to aquatic life.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Appearance Colorless liquid[5][6]
Odor Ammoniacal[5][6]
Melting Point -2 °C (28 °F)[7]
Boiling Point 160 °C (320 °F)[6]
Flash Point 71 °C (159.8 °F)[3][6]
Vapor Pressure 0.63 hPa at 25 °C[6]
Vapor Density 2.6 (vs air)[6]
Specific Gravity 0.954 - 0.973 g/cm³ at 20-25 °C[3][6]
Solubility in Water Soluble[6]
pH 11.3 (10g/l solution at 20°C)[6]

Operational Protocols

Adherence to the following protocols is mandatory for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Body PartRequired PPESpecifications and Guidelines
Eyes/Face Tightly fitting safety goggles or chemical splash-resistant safety glasses with side protection.[1][5]A face shield may be necessary for tasks with a high risk of splashing.[1] Eyewash stations should be readily accessible.[3][4]
Skin/Hands Chemical protective gloves (e.g., PVC).[4]Wear overalls and a PVC apron.[4] For significant exposure risks, a full PVC protective suit may be required.[4]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required when vapors or aerosols are generated or if exposure limits are exceeded.[2] Always handle in a well-ventilated area or under a chemical fume hood.[2][3][4]
Footwear Safety footwear or rubber gumboots.Trousers or overalls should be worn outside of boots to prevent spills from entering.[4]
Safe Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe 1. Don Appropriate PPE prep_vent 2. Ensure Proper Ventilation prep_ppe->prep_vent prep_materials 3. Assemble Materials prep_vent->prep_materials handle_chem 4. Dispense Chemical Carefully prep_materials->handle_chem handle_avoid 5. Avoid Inhalation and Contact handle_chem->handle_avoid emergency_spill Spill/Leak handle_chem->emergency_spill handle_contain 6. Keep Containers Sealed handle_avoid->handle_contain emergency_exposure Personal Exposure handle_avoid->emergency_exposure cleanup_decon 7. Decontaminate Work Area handle_contain->cleanup_decon cleanup_waste 8. Dispose of Waste Properly cleanup_decon->cleanup_waste cleanup_ppe 9. Doff and Clean/Dispose PPE cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Before handling, ensure you are wearing all required PPE as specified in the table above.[1][5]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]

    • Confirm that an eyewash station and safety shower are unobstructed and accessible.[3][4]

    • Assemble all necessary equipment and reagents before starting work.

  • Handling :

    • Avoid all personal contact, including the inhalation of vapors.[4]

    • Do not eat, drink, or smoke in the handling area.[5][6]

    • Keep the container tightly closed when not in use.[5][7]

    • Take precautionary measures against static discharge.[5]

    • Use containers made of appropriate materials. Avoid brass, copper, aluminum, galvanized, or tin-plated containers.[4]

  • Storage :

    • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[4][5]

    • Store locked up and away from incompatible materials such as acids and oxidizing agents.[1][4]

    • Keep away from heat, sparks, open flames, and other sources of ignition.[4][5]

Emergency and Disposal Plans

Immediate and correct response to emergencies and proper disposal are critical for safety and environmental protection.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately hold eyelids apart and flush with plenty of water for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[5]
Skin Contact Immediately remove all contaminated clothing, including footwear.[4][5] Flush skin and hair with large amounts of running water, using a safety shower if available.[4] Continue flushing until advised to stop by a poison center or doctor.[4] Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air and keep them warm and rested.[1][4][5] If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[1][4] If the person is conscious, have them rinse their mouth and drink one or two glasses of water. Seek immediate medical attention.[4][5]
Spill and Leak Procedures
  • Minor Spills :

    • Clean up all spills immediately.[4]

    • Avoid breathing vapors and contact with skin and eyes.[4]

    • Contain and absorb the spill with sand, earth, inert material, or vermiculite.[4]

    • Place the absorbed material into a suitable, labeled container for disposal.[1]

  • Major Spills :

    • Evacuate personnel from the area and move upwind.[4]

    • Alert the appropriate emergency response team or fire brigade, informing them of the location and nature of the hazard.[4]

    • Wear full-body protective clothing and a self-contained breathing apparatus.[4][5]

    • Prevent the spillage from entering drains or water courses by any means available.[4][5]

Disposal Protocol
  • This compound and its container must be disposed of as hazardous waste.[4]

  • All waste disposal must be conducted in accordance with local, state, and federal regulations.[4]

  • Do not mix with other waste. Leave chemicals in their original containers for disposal.

  • Do not allow wash water from cleaning or process equipment to enter drains.[4] It may be necessary to collect all wash water for treatment before disposal.[4]

  • If recycling or reuse is not possible, containers should be punctured to prevent re-use and disposed of at an authorized landfill.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.